molecular formula C11H9NO4 B1582202 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 28027-16-9

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B1582202
CAS No.: 28027-16-9
M. Wt: 219.19 g/mol
InChI Key: YUXLPEGMXYHPCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXLPEGMXYHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292183
Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28027-16-9
Record name 28027-16-9
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Record name 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID
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Record name 4-hydroxy-6-methoxyquinoline-3-carboxylic acid
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Foundational & Exploratory

The Architectural Blueprint of a Quinolone Core: A Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum – A Logic-Driven Approach

In the landscape of drug discovery and materials science, the quinoline scaffold is a recurring motif, a privileged structure endowed with a remarkable spectrum of biological and chemical activities. The journey from a novel synthetic product to a well-characterized molecule with translational potential is paved with rigorous analytical science. The unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. This guide eschews a simplistic, linear recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology for the structural elucidation of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, a representative member of this vital chemical class. Our narrative is designed for the discerning researcher, scientist, and drug development professional, focusing not just on the "what" but critically, the "why" behind each analytical choice. We will demonstrate how a symphony of spectroscopic and spectrometric techniques, each providing a unique vector of information, can be harmonized to construct an unassailable structural hypothesis. Every step is a self-validating component of a larger logical framework, ensuring the scientific integrity of the final assignment.

The Genesis of the Molecule: Synthesis as the First Clue

The structural elucidation of a newly synthesized molecule does not begin with the first NMR pulse or the initial mass-to-charge measurement. It begins with a thorough understanding of its chemical synthesis. The chosen synthetic route provides the most logical starting point for a structural hypothesis, offering a clear picture of the expected atomic framework and highlighting potential isomers or byproducts that must be definitively excluded.

A prevalent and efficient method for constructing the 4-hydroxyquinoline core is the Conrad-Limpach synthesis .[1][2] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

For our target molecule, this compound, a logical precursor would be the corresponding ethyl ester, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. The final step would then be a straightforward hydrolysis of the ester to the carboxylic acid. A typical procedure for this final step is the saponification of the ester using an aqueous base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.[3]

Protocol 1: Saponification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
  • Suspension: Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a 2 N aqueous sodium hydroxide solution.

  • Heating: Heat the suspension to 90°C and maintain for approximately 1.5 hours, monitoring the reaction for the dissolution of the solid starting material.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into ice water.

  • Acidification: Adjust the pH of the solution to 5 with 2 N hydrochloric acid. The target carboxylic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

This synthetic context immediately establishes a strong hypothesis for the molecular formula (C₁₁H₉NO₄) and the core quinoline structure bearing a hydroxyl, a methoxy, and a carboxylic acid group. The primary task of the subsequent analytical workflow is to confirm this connectivity and definitively establish the regiochemistry of the substituents.

The Molecular Blueprint: Weaving Together Spectroscopic Threads

The core of structure elucidation lies in the synergistic interpretation of multiple spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and their combined data provide a multi-faceted confirmation of the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound, thereby validating the elemental composition derived from the synthetic route.

  • Expected Molecular Ion: For C₁₁H₉NO₄, the calculated monoisotopic mass is 219.0532 g/mol .[4]

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, moderately sized molecules like our target compound, as it typically keeps the molecule intact. We would expect to see the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

  • Observed Data: Analysis by LC-MS in positive ion mode shows a prominent ion at m/z = 220 [M+H]⁺ .[3] This observation is in perfect agreement with the expected molecular formula, C₁₁H₉NO₄ (219.05 + 1.01 = 220.06).

  • Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. For quinoline carboxylic acids, characteristic fragmentation patterns include the loss of the carboxylic acid group (as COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[4] Further fragmentation of the quinoline ring itself can also occur. Observing these fragments would provide additional confidence in the presence of the quinoline core and the carboxylic acid moiety.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Interpretation for Target Molecule
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)A very broad and prominent band is expected, indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C-H Stretch (Aromatic)3100-3000Sharp, medium-intensity bands are expected for the C-H bonds on the quinoline ring.
C-H Stretch (Aliphatic)<3000A band corresponding to the C-H stretch of the methoxy group should appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid)1730-1700A strong, sharp absorption is a key diagnostic for the carbonyl group. Conjugation with the quinoline ring system would shift this to the lower end of the range.
C=C & C=N Stretches (Aromatic)1620-1450Multiple sharp bands are expected in this region, characteristic of the quinoline aromatic system.
C-O Stretch (Aryl Ether & Carboxylic Acid)1320-1210Strong bands are anticipated for the C-O bonds of the methoxy and carboxylic acid groups.

The presence of these characteristic bands in the IR spectrum would provide strong, corroborating evidence for the functional groups proposed by the synthetic route.

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring system is an extended chromophore and is expected to exhibit strong absorption in the UV region. The presence of auxochromes like the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are electron-donating, and the carboxyl (-COOH) group will influence the position and intensity of these absorptions. Typically, quinoline derivatives show multiple absorption bands corresponding to π → π* transitions. The exact λₘₐₓ values would depend on the solvent used, but the spectrum would be characteristic of a highly conjugated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

The Tautomeric State: It is crucial to recognize that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. Spectroscopic and theoretical evidence suggests that the quinolone (keto) form often predominates.[1] The IUPAC name, 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, reflects this.[4] The NMR data will be interpreted with this equilibrium in mind.

The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

  • Observed Data (DMSO-d₆): A published spectrum reports the following key signals: δ= 3.91 (s, 3H), 7.53 (dd, 1H), 7.64 (d, 1H), 7.82 (d, 1H), 8.80 (d, 1H), 13.63 (bs, 1H), 15.55 (s, 1H).[3]

  • Interpretation:

    • δ 15.55 (s, 1H): This very downfield singlet is characteristic of a strongly hydrogen-bonded proton, likely the hydroxyl proton at the 4-position, which is hydrogen-bonded to the adjacent carbonyl of the carboxylic acid.

    • δ 13.63 (bs, 1H): This broad singlet is typical for a carboxylic acid proton.

    • δ 8.80 (d, 1H): This downfield doublet corresponds to H-2. Its position adjacent to the nitrogen atom and the carbonyl group at C-3 results in significant deshielding.

    • δ 7.82 (d, 1H): This signal is assigned to H-5.

    • δ 7.64 (d, 1H): This doublet is likely H-8.

    • δ 7.53 (dd, 1H): This doublet of doublets corresponds to H-7, showing coupling to both H-5 and H-8.

    • δ 3.91 (s, 3H): This singlet integrating to three protons is the characteristic signal for the methoxy group (-OCH₃) protons.

The aromatic proton signals and their multiplicities are consistent with a 1,2,4-trisubstituted benzene ring pattern, which fits the proposed 6-methoxy substitution on the quinoline core.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the proposed structure, we expect 11 distinct carbon signals.

  • Predicted Chemical Shifts:

    • C=O (Carboxylic Acid & Ketone): Two signals in the highly deshielded region, typically >160 ppm.

    • Aromatic Carbons: Signals in the range of ~100-150 ppm. Carbons attached to oxygen (C-4, C-6) will be more downfield.

    • Methoxy Carbon: A signal around 55-60 ppm.

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively prove the atomic connections.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would confirm the connectivity within the aromatic spin system (H-5, H-7, H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations would be:

    • The methoxy protons (δ ~3.91) to the C-6 carbon.

    • H-2 to the carbonyl carbon of the carboxylic acid (C-3) and to C-4.

    • H-5 to C-4, C-6, and C-8a.

The logical workflow for NMR analysis is visualized below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure H1_NMR ¹H NMR - Identify proton signals - Determine multiplicity & integration COSY COSY - Establish H-H spin systems (e.g., H5-H7-H8) H1_NMR->COSY Provides proton assignments HSQC HSQC - Connect protons to their directly attached carbons H1_NMR->HSQC HMBC HMBC - Connect molecular fragments - Confirm substituent positions H1_NMR->HMBC C13_NMR ¹³C NMR - Count carbon signals - Identify functional group regions C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC Defines fragments HSQC->HMBC Assigns protonated carbons Final_Structure Unambiguous Structure of 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid HMBC->Final_Structure Confirms full connectivity

Caption: NMR strategy for structure elucidation.

The Integrated Conclusion: A Self-Validating Structural Proof

The power of this multi-technique approach lies in its self-validating nature. The structure is not determined by a single piece of data but by the overwhelming convergence of evidence from independent analytical methods.

Elucidation_Logic Synthesis Synthetic Route (Conrad-Limpach) Hypothesized Structure: C₁₁H₉NO₄ MS Mass Spectrometry [M+H]⁺ at m/z 220 Confirms Molecular Formula Synthesis->MS Provides target mass IR Infrared Spectroscopy Confirms Functional Groups: -OH (broad), C=O, C-O, Aromatic C=C Synthesis->IR Predicts functional groups NMR NMR Spectroscopy (1D & 2D) - Confirms carbon skeleton - Establishes atom connectivity - Proves substituent regiochemistry Synthesis->NMR Provides core scaffold Conclusion {Final Validated Structure|this compound} MS->Conclusion Validates Elemental Comp. IR->Conclusion Validates Functional Groups NMR->Conclusion Validates Connectivity

Caption: Integrated workflow for structure validation.

The synthetic pathway provides a logical hypothesis. Mass spectrometry confirms the molecular formula of this hypothesis. Infrared spectroscopy verifies the presence of the expected functional groups. Finally, a comprehensive NMR analysis, culminating in 2D correlation experiments, provides the definitive, high-resolution proof of the atomic connectivity and regiochemistry. Each piece of data interlocks with and reinforces the others, leading to a single, unambiguous structural assignment for this compound. This rigorous, logic-driven approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities.

References

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 28027-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a heterocyclic compound identified by the Chemical Abstracts Service (CAS) number 28027-16-9. As a member of the quinoline carboxylic acid class, this molecule belongs to a scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and its derivatives have been explored for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective roles.

This document serves as a detailed resource, consolidating critical information on the compound's chemical identity, physicochemical properties, synthesis, and safety protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its safe handling, effective utilization in experimental settings, and exploration of its therapeutic potential.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical substance is the cornerstone of any research endeavor. The compound with CAS number 28027-16-9 is unambiguously identified as this compound. It is crucial to distinguish this from other structurally similar compounds to ensure the validity and reproducibility of experimental results.

Nomenclature and Structural Information
  • Systematic IUPAC Name: 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

  • Other Names: 3-Carboxy-4-hydroxy-6-methoxyquinoline

  • CAS Registry Number: 28027-16-9[1]

  • Molecular Formula: C₁₁H₉NO₄[1]

  • Molecular Weight: 219.19 g/mol [1]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from solubility in different solvents to its stability and reactivity. This information is vital for designing synthetic routes, formulation studies, and analytical methods.

PropertyValueSource
Physical State Solid, powder--INVALID-LINK--
Melting Point 278-279 °C (with decomposition)--INVALID-LINK--
Boiling Point (Predicted) 418.6 ± 45.0 °C--INVALID-LINK--
Density (Predicted) 1.444 ± 0.06 g/cm³--INVALID-LINK--
Storage Temperature Room Temperature, in an inert atmosphere--INVALID-LINK--
XLogP3 (Predicted) 1.8--INVALID-LINK--

Synthesis and Formulation

Understanding the synthesis of this compound is fundamental for its acquisition and for developing novel analogs. The following protocol is a well-documented method for its preparation.

Experimental Protocol: Synthesis from Ethyl Ester Precursor

This procedure details the hydrolysis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate to yield the target carboxylic acid. The rationale for this common synthetic step is the conversion of a less reactive ester group into a more versatile carboxylic acid, which can serve as a handle for further chemical modifications or as the final active pharmacophore.

Materials:

  • Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

  • 2 N Sodium Hydroxide (NaOH) solution

  • 2 N Hydrochloric Acid (HCl) solution

  • Ice water

  • Deionized water

Procedure:

  • Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (e.g., 17.8 g, 72 mmol) in an aqueous solution of 2 N sodium hydroxide (170 mL).[2]

  • Heat the suspension to 90 °C and maintain this temperature for 1.5 hours, with stirring, to ensure complete hydrolysis of the ester.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice water to dissipate any heat from the subsequent neutralization step.

  • Adjust the pH of the solution to 5 by slowly adding 2 N hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[2]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product to obtain this compound. A typical reported yield is approximately 99%.[2]

Synthesis Workflow Diagram

G start Start: Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate step1 Suspend in 2N NaOH Solution start->step1 step2 Heat to 90°C for 1.5 hours (Hydrolysis) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Pour into Ice Water step3->step4 step5 Adjust pH to 5 with 2N HCl (Precipitation) step4->step5 step6 Filter the Solid step5->step6 step7 Wash with Cold Water step6->step7 end_product End Product: 4-Hydroxy-6-methoxy quinoline-3-carboxylic acid step7->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of quinoline carboxylic acids have shown a broad spectrum of pharmacological activities. While specific biological data for CAS 28027-16-9 is limited in publicly accessible literature, the activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Anticancer Research: Many quinoline-3-carboxylic acid derivatives have been investigated as antiproliferative agents.[3] They can be designed to target various mechanisms in cancer cells, including protein kinases.[4] The structural motifs of this compound make it a candidate for screening against cancer cell lines like MCF-7 (breast cancer) and K562 (leukemia), where related compounds have shown activity.[3]

  • Anti-inflammatory and Analgesic Potential: Quinoline-4-carboxylic acid derivatives are known to possess anti-inflammatory and analgesic properties.[5] Studies have shown that compounds from this class can exhibit significant anti-inflammatory effects in models such as carrageenan-induced paw edema.[5] The core structure of CAS 28027-16-9 suggests it could be explored for similar activities.

  • Antimicrobial Activity: The quinoline ring is famously the core of fluoroquinolone antibiotics. Various quinoline-3-carboxylic acid derivatives have been synthesized and tested for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

  • Neuroprotection: Certain quinoline derivatives, such as kynurenic acid (a 4-hydroxyquinoline-2-carboxylic acid), are endogenous metabolites with neuroprotective properties.[7] This highlights the potential for other quinoline carboxylic acids to be investigated for activity in models of neurodegenerative diseases.

Safety, Handling, and Toxicology

A thorough understanding of a chemical's hazards is paramount for the safety of laboratory personnel. The following information is synthesized from available Safety Data Sheets (SDS) and toxicological databases.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Source: --INVALID-LINK--

Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when working with this compound. The causality behind these measures is to prevent exposure through inhalation, ingestion, or skin/eye contact.

Engineering Controls:

  • Fume Hood: Always handle the solid powder and any solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station in case of accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator is necessary.

Hazard and PPE Workflow

G cluster_hazards Identified Hazards cluster_ppe Required PPE H302 Harmful if Swallowed (H302) gloves Resistant Gloves H302->gloves Prevents Accidental Ingestion via Hand H315 Skin Irritant (H315) H315->gloves Prevents Skin Contact coat Lab Coat H315->coat Prevents Skin Contact H319 Eye Irritant (H319) goggles Safety Goggles H319->goggles Prevents Eye Contact H335 Respiratory Irritant (H335) fumehood Fume Hood H335->fumehood Prevents Inhalation

Caption: Relationship between chemical hazards and required personal protective equipment.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity
  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound (CAS 28027-16-9) is a well-defined chemical entity with a foundation in the pharmacologically significant quinoline class. While its own biological activity profile is not yet extensively documented, its structural features and the known properties of its chemical relatives make it a compound of interest for further investigation in drug discovery programs. This guide has provided the essential technical information required for its safe handling, synthesis, and for contextualizing its potential applications. As with any research chemical, all handling and experimental procedures should be conducted with the utmost regard for safety and scientific rigor.

References

An In-depth Technical Guide to 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its key physicochemical properties, and present a detailed, field-proven synthesis protocol. Furthermore, this guide will elucidate the mechanistic rationale behind its therapeutic applications, particularly in the context of drug development for antimicrobial, anticancer, and anti-inflammatory indications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile quinoline derivative.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid .[1] This name is derived from the core quinoline bicyclic structure, which consists of a benzene ring fused to a pyridine ring.

The "-4-oxo" designation indicates a ketone group at the fourth position of the quinoline ring system, while "1H-" signifies the presence of a hydrogen atom at the first position. The methoxy (-OCH3) group is located at the sixth position, and the carboxylic acid (-COOH) functional group, which is crucial for many of its biological activities, is at the third position. An alternative, though less common, name is 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, which represents the tautomeric enol form.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C11H9NO4PubChem[1]
Molecular Weight 219.19 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
InChI Key YUXLPEGMXYHPCZ-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OPubChem[1]

Synthesis Methodology: The Gould-Jacobs Reaction

The synthesis of quinoline-4-ones, including 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, can be achieved through several established methods, with the Gould-Jacobs reaction being a prominent and versatile approach.[3][4] This multi-step process offers a reliable pathway to the desired quinoline scaffold.

Rationale for the Gould-Jacobs Approach

The Gould-Jacobs reaction is favored for its ability to construct the quinoline ring system from readily available anilines and diethyl ethoxymethylenemalonate. The reaction proceeds through a series of well-understood steps, allowing for predictable outcomes and the introduction of various substituents onto the quinoline core. The thermal cyclization step is a key feature of this reaction, driving the formation of the bicyclic system.[3]

Step-by-Step Experimental Protocol

Step 1: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-anisidine (4-methoxyaniline) and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

  • The intermediate, diethyl ((4-methoxyphenyl)amino)methylenemalonate, is formed during this step.

Step 2: Thermal Cyclization

  • The reaction mixture from Step 1 is heated to a higher temperature, typically 240-260°C, in a high-boiling point solvent such as diphenyl ether.

  • This high temperature induces an intramolecular cyclization, leading to the formation of ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification

  • The crude product from Step 2 is then subjected to hydrolysis using a base, such as aqueous sodium hydroxide.

  • The mixture is heated under reflux until the ester is completely saponified to the corresponding carboxylic acid.

  • The reaction is monitored by TLC.

Step 4: Acidification and Isolation

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The acidic conditions protonate the carboxylate, leading to the precipitation of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification & Isolation A p-Anisidine C Diethyl ((4-methoxyphenyl)amino)methylenemalonate A->C 100-120°C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate C->D 240-260°C (Diphenyl ether) E Sodium 6-methoxy-4-oxo-1H-quinoline-3-carboxylate D->E NaOH (aq) Reflux F 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid E->F HCl (aq)

Caption: Workflow of the Gould-Jacobs synthesis of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

Mechanism of Action and Therapeutic Applications

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid are well-known for their antibacterial properties.[6] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By targeting these enzymes, quinoline derivatives disrupt critical cellular processes, leading to bacterial cell death. The specific substitutions on the quinoline ring, such as the methoxy group at the 6-position, can influence the compound's spectrum of activity and potency against different bacterial strains.[6]

Anticancer Potential

Recent research has highlighted the cytotoxic activity of quinoline-4-ones against various cancer cell lines.[3][5] The proposed mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Targeting kinases and other enzymes involved in cancer cell signaling pathways.

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

The planar nature of the quinoline ring allows for intercalation into DNA, which can also contribute to its anticancer effects.

Anti-inflammatory Effects

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7] This activity may stem from the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways. The carboxylic acid moiety is often crucial for this activity, as it can mimic the structure of endogenous anti-inflammatory molecules.

Signaling Pathway Interactions

Signaling_Pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Mechanisms cluster_anti_inflammatory Anti-inflammatory Effects A 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid B Bacterial DNA Gyrase / Topoisomerase IV A->B Inhibits C Inhibition of DNA Replication & Repair B->C D Bacterial Cell Death C->D E 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid F Kinase Inhibition E->F G Apoptosis Induction E->G H Angiogenesis Inhibition E->H I Tumor Growth Inhibition F->I G->I H->I J 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid K Pro-inflammatory Enzymes (e.g., COX) J->K Inhibits L Reduced Pro-inflammatory Mediators K->L

Caption: Potential mechanisms of action for 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

Conclusion and Future Directions

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid is a compound with a well-defined chemical structure and significant potential in drug discovery. Its synthesis via established methods like the Gould-Jacobs reaction makes it an accessible scaffold for further derivatization and optimization. The diverse biological activities associated with the quinoline-4-carboxylic acid core, including antimicrobial, anticancer, and anti-inflammatory effects, underscore its importance as a lead structure in medicinal chemistry. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to fully realize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in designing next-generation quinoline-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

The Multifaceted Biological Activities of 4-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural features, including a hydrogen bond donor and acceptor, and an aromatic system capable of various interactions, make it a versatile platform for the design of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the diverse biological activities of 4-hydroxyquinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. The tautomeric nature of the 4-hydroxyquinoline core, existing in equilibrium with the 4-quinolone form, further contributes to its chemical versatility and biological promiscuity.[4]

This document is intended for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource to support the exploration and development of 4-hydroxyquinoline-based therapeutics. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by mechanistic insights and practical experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

4-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those resistant to standard chemotherapeutics.[5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

A significant body of research points towards the ability of 4-hydroxyquinoline derivatives to inhibit critical signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[1] Molecular docking and in vitro studies have also identified Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2) as potential targets.[1][7] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

Furthermore, some derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, and trigger caspase-dependent apoptosis.[8] The ability of certain derivatives to exhibit selective toxicity towards cancer cells over normal fibroblasts highlights their therapeutic potential.[5]

anticancer_mechanism HQ_derivative 4-Hydroxyquinoline Derivative RTK Receptor Tyrosine Kinase (e.g., ALK) HQ_derivative->RTK Inhibition PI3K_AKT PI3K/AKT Signaling Pathway HQ_derivative->PI3K_AKT Inhibition CDK2 Cyclin-Dependent Kinase 2 (CDK2) HQ_derivative->CDK2 Inhibition RTK->PI3K_AKT Activation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Promotes

Caption: Potential anticancer mechanisms of 4-hydroxyquinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 4-hydroxyquinoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell viability.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3g HCT116 (Colon)Data not specified, but noted as promising[7]
Compound 3j MCF-7 (Breast)Showed 82.9% reduction in cellular growth[9]
Compound 3a MCF-7 (Breast)Exhibited maximum inhibitory activity[9]
Various Derivatives Doxorubicin-sensitive and -resistant colon adenocarcinomaSome showed selective toxicity[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of 4-hydroxyquinoline derivatives.

Objective: To determine the concentration of a 4-hydroxyquinoline derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)[7][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Hydroxyquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxyquinoline derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. 4-Hydroxyquinoline derivatives have a long-standing history in this area, with the serendipitous discovery of their antibacterial effects during the synthesis of chloroquine leading to the development of fluoroquinolone antibiotics.[5][6]

Spectrum of Activity and Mechanism

4-Hydroxyquinoline and its derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] This leads to a disruption of cellular processes and ultimately, bacterial cell death.

Some derivatives are also believed to exert their antimicrobial effects by damaging the bacterial cell membrane.[12] The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring, as well as the length of alkyl chains, significantly influence the antimicrobial potency and spectrum.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected 4-hydroxyquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Brominated analog 3j Aspergillus flavus1.05[11]
Various derivatives Staphylococcus aureusVarying, with a similar trend to antifungal activity[11]
Quinolone derivatives Gram-positive and Gram-negative bacteriaBroad-spectrum activity reported[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 4-hydroxyquinoline derivatives against bacteria.

Objective: To determine the lowest concentration of a 4-hydroxyquinoline derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)[11]

  • Mueller-Hinton Broth (MHB)

  • 4-Hydroxyquinoline derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

  • Positive control antibiotic (e.g., Ciprofloxacin)[11]

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or MHB to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the 4-hydroxyquinoline derivative in MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add a viability indicator like resazurin and assess the color change.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Development synthesis Synthesis of 4-HQ Derivatives purification Purification (e.g., Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Antimicrobial, Anticancer, etc.) characterization->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies (Animal Models) toxicity Toxicity & Pharmacokinetic Studies in_vivo->toxicity toxicity->lead_optimization

Caption: A typical drug discovery workflow for 4-hydroxyquinoline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and certain cancers. 4-Hydroxyquinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[13][14][15]

Mechanism of Action

The anti-inflammatory effects of 4-hydroxyquinoline derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory pathway, such as lipoxygenases (LOX).[13] By inhibiting LOX, these compounds can reduce the production of pro-inflammatory mediators like leukotrienes. Further research is ongoing to fully elucidate the complex mechanisms underlying the anti-inflammatory activity of this class of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes a classic in vivo model for evaluating the acute anti-inflammatory activity of 4-hydroxyquinoline derivatives.

Objective: To assess the ability of a 4-hydroxyquinoline derivative to reduce acute inflammation in a mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 4-Hydroxyquinoline derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer or digital calipers

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals for at least one week.

    • Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration:

    • Administer the test compound or reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The 4-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The insights provided in this guide underscore the potential of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications. The versatility of their synthesis and the ability to fine-tune their pharmacological properties through structural modifications make them an attractive platform for drug development.

Future research should focus on elucidating the detailed mechanisms of action for various derivatives, optimizing their pharmacokinetic and toxicological profiles, and exploring their efficacy in more complex preclinical models. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional experimental approaches will undoubtedly accelerate the discovery and development of the next generation of 4-hydroxyquinoline-based drugs.

References

Quinoline-3-Carboxylic Acids: A Technical Guide to Unveiling Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Quinoline-3-Carboxylic Acids

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of quinoline-3-carboxylic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, delineate the intricate signaling pathways involved, and provide validated experimental protocols to empower further investigation and therapeutic development.

I. Anticancer Therapeutic Targets: A Multi-pronged Approach to Oncology

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential in oncology by engaging a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Protein Kinase CK2: A Master Regulator of Oncogenic Signaling

Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, correlating with a poorer prognosis.[3] CK2 plays a pivotal role in numerous cancer hallmarks, including the suppression of apoptosis, modulation of key signaling cascades, DNA damage response, and cell cycle regulation.[3] Consequently, the inhibition of CK2 has become a compelling strategy in cancer therapy.

Mechanism of Action and Signaling Pathway:

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2.[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK2 catalytic subunits.[6] By blocking the phosphorylation of CK2 substrates, these inhibitors can disrupt multiple oncogenic signaling pathways. CK2 is known to modulate several critical pathways, including:

  • PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key node in the PI3K signaling pathway, which promotes cell survival and proliferation.[7][8]

  • NF-κB Pathway: CK2 can activate the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, by phosphorylating IκB kinase (IKK) and the RelA/p65 subunit of NF-κB.[3][8][9]

  • Wnt/β-catenin Pathway: CK2 can activate Wnt signaling by phosphorylating and stabilizing β-catenin, a key transcriptional co-activator in this pathway.[3][7]

  • JAK/STAT Pathway: This pathway, involved in cell proliferation and differentiation, can also be activated by CK2.[3][8]

The inhibition of CK2 by quinoline-3-carboxylic acid derivatives leads to the downregulation of these pro-survival and proliferative signals, ultimately inducing apoptosis and inhibiting tumor growth.

Data Presentation: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

Compound IDModificationsIC50 (µM)[5]
3b 2-chloro, 6-methoxy6.1
3k 2-chloro, 5,6-benzo1.5
5b 2-amino, 6-methoxy1.2
5c 2-amino, 6-bromo0.7
5k 2-amino, 5,6-benzo0.65

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol is adapted from a study that successfully identified potent quinoline-3-carboxylic acid inhibitors of CK2.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CK2 holoenzyme.

Materials:

  • Recombinant human CK2 holoenzyme (e.g., from New England Biolabs)

  • Peptide substrate (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay kit)

  • CK2 reaction buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)

  • Test compounds (quinoline-3-carboxylic acid derivatives) dissolved in DMSO

  • Phosphocellulose paper discs (for radioactive assay)

  • 1% o-phosphoric acid solution (for radioactive assay)

  • Microplate reader (for non-radioactive assay) or scintillation counter (for radioactive assay)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compounds in DMSO.

  • Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the following components in the specified order:

    • CK2 reaction buffer

    • Test compound dilution (or DMSO for control)

    • Peptide substrate

    • Recombinant CK2 enzyme

  • Initiate the Reaction: Add [γ-³²P]ATP (or cold ATP for non-radioactive assays) to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the Reaction and Detect Phosphorylation:

    • For Radioactive Assay:

      • Spot a portion of the reaction mixture onto a phosphocellulose paper disc.

      • Wash the discs three times with 1% o-phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Measure the radioactivity on the discs using a scintillation counter.

    • For Non-Radioactive Assay (e.g., ADP-Glo™):

      • Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of CK2 inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualization: Protein Kinase CK2 Signaling Pathways

CK2_Signaling Q3CA Quinoline-3-Carboxylic Acid Derivative CK2 Protein Kinase CK2 Q3CA->CK2 Inhibits PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Wnt->Proliferation JAK_STAT->Proliferation IGF1R_Signaling IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds & Activates PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Ras_MAPK Ras/MAPK Pathway IGF1R->Ras_MAPK Q3CA Quinoline-3-Carboxylic Acid Derivative Q3CA->IGF1R Inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation Ras_MAPK->Proliferation NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Q3CA Quinoline-3-Carboxylic Acid Derivative NFkB NF-κB Q3CA->NFkB Inhibits Translocation IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

References

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinolone family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, established synthesis protocols, and the context of its potential biological activities based on related structures. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource, elucidating the scientific rationale behind its synthesis and exploring its potential as a scaffold for novel therapeutic development.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities. The serendipitous discovery of the antibacterial effects of a 4-hydroxyquinoline-3-carboxyl intermediate during chloroquine synthesis paved the way for the development of the vast class of fluoroquinolone antibiotics.[1] These molecules function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Beyond antibacterial action, quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and neuroprotective properties.[1] The specific biological activity is intricately dictated by the substitution pattern on the quinoline core. The 4-hydroxy (or 4-oxo) tautomer and the 3-carboxylic acid moiety are critical pharmacophoric features for many of these activities. This guide focuses specifically on the 6-methoxy substituted variant, this compound, providing a detailed examination of its chemical nature and synthetic accessibility.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid[2]
CAS Number 28027-16-9[2][3]
Molecular Formula C₁₁H₉NO₄[2][3][4]
Molecular Weight 219.19 g/mol [2][3]
Monoisotopic Mass 219.05315777 Da[2]
Physical Form Solid[3]
InChI Key YUXLPEGMXYHPCZ-UHFFFAOYSA-N[2][3]
SMILES COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O[4]

Synthesis and Derivatization

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. The primary reported method for preparing this compound is through the hydrolysis of its corresponding ethyl ester.

Primary Synthesis: Ester Hydrolysis

The synthesis from ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a robust and high-yielding procedure. The choice of a strong base like sodium hydroxide and elevated temperature is causal to ensuring the complete saponification of the relatively stable ester group. The subsequent acidification is a critical step to neutralize the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Suspension: Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq, e.g., 72 mmol, 17.8 g) in a 2 N aqueous sodium hydroxide solution (approx. 10 volumes).

  • Heating: Heat the suspension to 90 °C. The rationale for this temperature is to provide sufficient thermal energy to overcome the activation energy of the hydrolysis reaction, driving it to completion in a reasonable timeframe. Maintain this temperature for approximately 1.5 hours.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the resulting solution into ice water. This rapid cooling and dilution helps to control the subsequent precipitation.

  • Acidification: Adjust the pH of the solution to 5 using a 2 N hydrochloric acid solution. The acidic environment protonates the sodium carboxylate, leading to the precipitation of the final product.

  • Isolation & Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified solid to yield this compound. The reported yield for this procedure is approximately 99%.[5]

G start Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate product 4-Hydroxy-6-methoxy quinoline-3-carboxylic acid start->product Hydrolysis reagents 1. 2N NaOH, 90°C, 1.5h 2. 2N HCl to pH 5 reagents->start G core 4-Hydroxyquinoline Scaffold product C3-Substituted Mannich Base core->product Mannich Reaction reagents R¹-CHO (Aldehyde) + R²R³NH (Amine) reagents->core

References

Spectroscopic data (NMR, MS) for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, interpreting the spectral features with insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile.

Introduction and Molecular Overview

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline scaffolds are prevalent in numerous biologically active molecules and pharmaceuticals, including antimalarial and antibacterial agents[1][2]. The specific substitution pattern of this molecule—a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 3—creates a unique electronic and structural profile that is of significant interest for further chemical modification and biological screening.

Accurate structural confirmation is the bedrock of any chemical research. This guide provides the foundational mass spectrometry and NMR data to ensure the identity and purity of this compound for subsequent applications.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
Monoisotopic Mass 219.05315777 Da[3][4]
CAS Number 28027-16-9[3]

Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of ionizable carboxylic acid and hydroxyl groups.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle. The analysis can be run in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

  • Mass Analysis: Scan a mass range, for example, from m/z 50 to 500, using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectral Data

The high-resolution mass spectrum should confirm the elemental formula C₁₁H₉NO₄. The following table outlines the predicted exact masses for common adducts.

Ion SpeciesCalculated m/z
[M+H]⁺ 220.06044
[M+Na]⁺ 242.04238
[M-H]⁻ 218.04588

Data sourced from PubChem predictions.[4]

Interpretation of Fragmentation Patterns

Tandem MS (MS/MS) experiments are crucial for structural elucidation. By selecting the precursor ion (e.g., [M+H]⁺ at m/z 220.06) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. While specific experimental data is proprietary, a chemically logical fragmentation pathway can be proposed based on the structure.

Key Predicted Fragmentations ([M+H]⁺):

  • Loss of H₂O (m/z 202.05): A neutral loss of water (18.01 Da) is highly probable, originating from the carboxylic acid and the adjacent 4-hydroxy group.

  • Loss of CO₂ (m/z 176.07): Decarboxylation, the loss of carbon dioxide (44.00 Da), is a classic fragmentation pathway for carboxylic acids.

  • Loss of COOH radical (m/z 175.06): Cleavage of the C-C bond can lead to the loss of the entire carboxyl group (45.00 Da).

G M_H [M+H]⁺ m/z 220.06 loss_H2O [M+H - H₂O]⁺ m/z 202.05 M_H->loss_H2O - H₂O loss_CO2 [M+H - CO₂]⁺ m/z 176.07 M_H->loss_CO2 - CO₂ loss_COOH [M+H - •COOH]⁺ m/z 175.06 M_H->loss_COOH - •COOH

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the expected spectra are complex due to the aromatic nature of the quinoline ring system. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field spectrometer. A typical experiment involves 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, several thousand scans may be required for a good signal-to-noise ratio.

¹H NMR Spectral Interpretation (Predicted)

While a publicly available, fully assigned spectrum is not available, the chemical shifts and coupling patterns can be reliably predicted based on extensive literature data for similar quinoline derivatives[5][6]. The 4-hydroxy tautomer is expected to dominate in solution.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2 ~8.9Singlet (s)1HDeshielded by adjacent nitrogen and C=O group.
H-5 ~7.9Doublet (d)1HPart of the benzene ring, ortho to the fused ring junction.
H-7 ~7.4Doublet of doublets (dd)1HOrtho to H-8 and meta to H-5, shielded by the methoxy group.
H-8 ~7.2Doublet (d)1HOrtho to H-7.
-OCH₃ ~3.9Singlet (s)3HTypical range for an aryl methoxy group.
-OH (Position 4) 11.0 - 13.0Broad singlet (br s)1HHydrogen-bonded phenolic proton, potentially exchangeable.
-COOH > 13.0Broad singlet (br s)1HHighly deshielded carboxylic acid proton, exchangeable.
¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the unique chemical environment.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxyl) ~168-172Typical chemical shift for a carboxylic acid carbonyl.
C-4 (C-OH) ~175-180Deshielded due to the attached oxygen and its enolic character.
C-6 (C-OCH₃) ~155-158Aromatic carbon attached to the electron-donating methoxy group.
C-2, C-8a, C-4a ~140-150Quaternary carbons and C-2 are deshielded by nitrogen.
Aromatic CH (C5, C7, C8) ~105-130Aromatic carbons, with C-5, C-7, and C-8 showing distinct shifts based on their position relative to the methoxy group and ring fusion.
C-3 ~100-110Shielded carbon positioned between two electron-withdrawing groups.
-OCH₃ ~55-57Typical shift for a methoxy carbon attached to an aromatic ring.

Integrated Analytical Workflow

The confident structural confirmation of this compound relies on a synergistic approach, integrating data from multiple analytical techniques.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Chemical Synthesis (e.g., Conrad-Limpach) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purification->SamplePrep MS LC-MS Analysis (Accurate Mass & Formula) SamplePrep->MS NMR NMR Analysis (¹H, ¹³C, 2D NMR) SamplePrep->NMR MS_Data MS Data Processing: - Confirm Molecular Ion - Analyze Fragmentation MS->MS_Data NMR_Data NMR Data Processing: - Assign Signals - Confirm Connectivity NMR->NMR_Data Confirmation Structural Confirmation MS_Data->Confirmation NMR_Data->Confirmation

Caption: A comprehensive workflow from synthesis to structural confirmation.

Conclusion

The spectroscopic profile of this compound is distinct and allows for its unambiguous identification. High-resolution mass spectrometry confirms its elemental composition (C₁₁H₉NO₄) via the molecular ion peak at m/z 220.06044 ([M+H]⁺). ¹H and ¹³C NMR spectroscopy, although predicted in this guide, provide the necessary detail to confirm the substitution pattern and overall carbon-hydrogen framework. The combination of these techniques provides a self-validating system for any researcher working with this compound, ensuring scientific integrity and the reliability of downstream applications.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Computational modeling offers a powerful, resource-efficient paradigm to elucidate the potential molecular interactions, dynamic behavior, and drug-like properties of such compounds before committing to costly and time-consuming wet-lab synthesis and evaluation.[4] This document is structured to guide researchers through the essential stages of in silico analysis: from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the reader understands not only how to perform a step but why it is critical for the validity of the results.

Introduction: The Rationale for Modeling this compound

The quinoline ring system is a cornerstone of many therapeutic agents, prized for its structural rigidity and versatile synthetic accessibility.[2][3] Derivatives have been shown to function through various mechanisms, including the inhibition of critical enzymes like kinases and the intercalation with DNA, making them potent candidates for anticancer therapies.[2][5][6] The subject of this guide, this compound (PubChem CID: 255289), is a member of this important chemical class.[7]

In silico modeling allows us to build a predictive hypothesis of this molecule's biological potential. By simulating its interaction with a chosen protein target, we can estimate its binding affinity, identify key interacting residues, and assess the stability of the resulting complex.[8][9] This process, outlined in the workflow below, de-risks drug development by filtering out unpromising candidates early and providing actionable insights to guide the optimization of more promising leads.[10][11]

In_Silico_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Prediction cluster_analysis Phase 3: Analysis & Synthesis ligand_prep Ligand Preparation (PubChem) docking Molecular Docking (Binding Pose & Affinity) ligand_prep->docking admet ADMET Prediction (Drug-likeness) ligand_prep->admet target_id Target Identification (Literature/Database) protein_prep Protein Preparation (RCSB PDB) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics (Complex Stability) docking->md_sim interpretation Data Interpretation & Hypothesis Generation md_sim->interpretation admet->interpretation

Caption: High-level workflow for in silico drug discovery.

Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico model is wholly dependent on the quality of the starting structures. This section details the acquisition and preparation of both the ligand and a representative protein target.

Ligand Preparation: this compound

The first step is to obtain an accurate 3D representation of the ligand. The PubChem database is an authoritative repository for chemical information.[12][13][14]

Protocol:

  • Retrieve Structure: Access the PubChem database (--INVALID-LINK--) and search for CID 255289.[7]

  • Download Coordinates: Download the 3D conformer of the molecule in SDF or MOL2 format. This format contains the atomic coordinates necessary for docking.

  • Energy Minimization (Optional but Recommended): While PubChem provides a calculated low-energy conformer, it is best practice to perform a local energy minimization using a force field (e.g., MMFF94) in a molecular modeling package. This ensures the ligand is in a sterically favorable conformation before docking.

Target Identification and Preparation

While no specific protein target has been experimentally validated for this compound, the broader quinoline class is known to target protein kinases.[15][16] For this guide, we will use c-MET kinase as a representative target, which has been previously studied with quinoline derivatives.[17][18] We will use the crystal structure of c-MET in complex with an inhibitor (PDB ID: 3F82) from the RCSB Protein Data Bank (PDB).[19][20][21]

Protocol:

  • Retrieve Protein Structure: Access the RCSB PDB (--INVALID-LINK--) and download the structure for PDB ID 3F82.[20][21]

  • Prepare the Receptor: The raw PDB file contains non-essential information and lacks parameters for a simulation. Preparation is critical.

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. This focuses the simulation on the protein and our ligand of interest.[22][23]

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are essential for forming hydrogen bonds, a key component of protein-ligand interactions.[24] The protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) should be set corresponding to a physiological pH (e.g., 7.4).[25]

    • Assign Atomic Charges: Assign partial atomic charges to the protein atoms. This is required for calculating electrostatic interactions. Tools like AutoDock Tools can perform this step automatically using established force fields.[26]

    • Save as PDBQT: For use with AutoDock Vina, the prepared receptor is saved in the PDBQT format, which includes atomic coordinates, partial charges (Q), and atom types (T).[25]

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9][24] We will use AutoDock Vina, a widely used and validated open-source docking engine.[27]

Molecular_Docking_Workflow cluster_inputs Inputs cluster_setup Setup cluster_execution Execution cluster_outputs Outputs & Analysis protein_pdbqt Prepared Protein (receptor.pdbqt) define_grid Define Search Space (Grid Box) protein_pdbqt->define_grid ligand_pdbqt Prepared Ligand (ligand.pdbqt) config_file Create Configuration File (conf.txt) ligand_pdbqt->config_file define_grid->config_file run_vina Run AutoDock Vina (Command Line) config_file->run_vina binding_affinity Binding Affinity (kcal/mol) run_vina->binding_affinity poses Binding Poses (output.pdbqt) run_vina->poses visualize Visualize & Analyze (PyMOL, Chimera) binding_affinity->visualize poses->visualize

Caption: Step-by-step workflow for molecular docking with AutoDock Vina.

Docking Protocol

Step 1: Prepare Ligand for Vina

  • Using AutoDock Tools, open the energy-minimized ligand SDF/MOL2 file.

  • The software will detect non-polar hydrogens and rotatable bonds.

  • Save the ligand in the PDBQT format. This file now contains the necessary charge and atom type information for Vina.[22]

Step 2: Define the Search Space (Grid Box)

  • The "grid box" defines the three-dimensional space where Vina will search for binding poses.[26]

  • Causality: A well-defined grid box is crucial. If it's too small, it may miss the true binding site. If it's too large, the computational cost increases, and the accuracy can decrease.

  • Procedure: In AutoDock Tools, with the prepared receptor loaded, center the grid box on the known active site of c-MET kinase (identified from the location of the original ligand in 3F82). Adjust the dimensions to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand's position.[25] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[24]

Step 3: Create the Vina Configuration File

  • Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[25]

Step 4: Execute the Docking Simulation

  • Run Vina from the command line:[24] vina --config conf.txt --log log.txt

Analysis of Docking Results
  • Binding Affinity: The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding interaction.[24]

  • Pose Visualization: The output.pdbqt file contains the coordinates for the predicted binding poses. Use a molecular visualization tool like PyMOL or UCSF Chimera to load the receptor and the output poses.[28]

  • Interaction Analysis: Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. This provides a structural hypothesis for the compound's mechanism of action.

ParameterDescriptionExample Value
Binding Affinity Estimated free energy of binding. More negative is better.-8.5 kcal/mol
Interacting Residues Amino acids in the binding pocket forming key contacts.MET1160, LYS1100
Interaction Type The nature of the chemical bonds (e.g., H-bond, hydrophobic).Hydrogen bond to MET1160 backbone.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex in a simulated physiological environment over time.[8][29] This allows us to assess the stability of the predicted binding pose and observe conformational changes.[30][31] We will outline a protocol using GROMACS, a high-performance MD engine.[32][33]

MD_Simulation_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_analysis Analysis start_complex Start with Docked Protein-Ligand Complex gen_topology Generate Topologies (Protein & Ligand) start_complex->gen_topology define_box Define Simulation Box gen_topology->define_box solvate Solvate with Water define_box->solvate add_ions Add Ions to Neutralize solvate->add_ions minimize Energy Minimization add_ions->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production rmsd RMSD Analysis (Structural Stability) production->rmsd rmsf RMSF Analysis (Residue Flexibility) production->rmsf rg Radius of Gyration (Compactness) production->rg

Caption: Standard workflow for a GROMACS molecular dynamics simulation.

MD Simulation Protocol

Step 1: System Preparation

  • Generate Ligand Topology: A force field describes the potential energy of a system. While standard force fields (e.g., CHARMM36m) exist for proteins, parameters for the ligand must be generated using a server like CGenFF or the antechamber module of AmberTools. This step generates a topology file (.itp) and coordinate file for the ligand.[34][35]

  • Generate Protein Topology: Use the pdb2gmx tool in GROMACS to process the prepared protein structure, selecting a force field and water model (e.g., TIP3P). This creates the protein topology.[23]

  • Combine Topologies: Merge the protein and ligand topology files by adding an #include statement for the ligand's .itp file into the main system topology (.top) file.[35]

  • Create the Complex and Solvate: Combine the coordinate files of the protein and the best-docked ligand pose. Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface). Fill the box with water molecules (gmx solvate).[23]

  • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system (gmx genion). This is critical for accurate electrostatic calculations.[23]

Step 2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.[23]

  • NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) in the NVT (isothermal-isochoric) ensemble. Causality: This step stabilizes the temperature of the system. Positional restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the complex.[35]

  • NPT Equilibration: Follow with a longer equilibration (e.g., 200 ps) in the NPT (isothermal-isobaric) ensemble. Causality: This stabilizes the pressure, ensuring the system reaches the correct density. Positional restraints are typically maintained.[35]

  • Production MD: Run the final production simulation for a desired length of time (e.g., 50-100 ns) with all restraints removed. The system's trajectory (atomic coordinates over time) is saved for analysis.[23]

Analysis of MD Trajectory

Analysis of the trajectory reveals the stability of the protein-ligand complex.

Analysis MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of the protein or ligand backbone atoms from their initial position over time.A low, stable RMSD plateau suggests the complex is not undergoing major conformational changes and the ligand remains bound.
Rg (Radius of Gyration)Measures the compactness of the protein structure.A stable Rg value indicates the protein is maintaining its overall fold and is not unfolding.
Hydrogen Bonds The number of hydrogen bonds formed between the ligand and protein over time.A persistent number of H-bonds suggests a stable interaction.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is not a useful drug if it cannot be safely and effectively used in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate these properties.[10][36][37] Early ADMET screening helps identify compounds with potential liabilities, saving significant resources.[4][11]

Protocol:

  • Select a Tool: Utilize a web-based server or software package for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[37]

  • Input Structure: Provide the 2D structure of this compound, typically as a SMILES string.

  • Analyze Output: The tool will return predictions for various physicochemical and pharmacokinetic properties.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral absorption.

  • Aqueous Solubility: Poor solubility can hinder absorption.

  • Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to enter the central nervous system.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Toxicity Alerts: Flags chemical substructures known to be associated with toxicity.

Conclusion and Synthesis

This guide has outlined a comprehensive in silico workflow for characterizing the potential interactions of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, a researcher can build a robust, data-driven hypothesis about a compound's biological activity and drug-like potential. The results from docking suggest a plausible binding mode, the MD simulation tests the stability of this interaction, and the ADMET analysis provides an early assessment of its pharmacokinetic profile. Together, these methods provide a powerful computational lens to guide experimental efforts in the long and complex journey of drug discovery.

References

An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the pivotal moments and scientific evolution of 4-hydroxyquinoline-3-carboxylic acids, a scaffold of significant interest to researchers, scientists, and drug development professionals. From serendipitous discoveries to targeted therapeutic applications, the journey of this chemical class is a testament to the intricate process of modern drug development.

Part 1: The Genesis - From Tryptophan Metabolism to a Neuromodulatory Agent

The story of the broader quinoline class begins not in a synthetic chemistry lab, but within the realm of biological metabolism. One of the earliest and most notable members of the 4-hydroxyquinoline carboxylic acid family is Kynurenic acid (KYNA), a metabolite of the amino acid L-tryptophan.[1]

Initial Discovery and Characterization:

German chemist Justus von Liebig is credited with the first discovery of Kynurenic acid in 1853, which he isolated from dog urine.[1][2] This discovery, however, remained largely a biochemical curiosity for over a century. It wasn't until the 1980s and 90s that the profound biological significance of KYNA began to be unveiled, particularly its role as a neuroactive compound.[2] Researchers identified it as an antagonist of ionotropic glutamate receptors, key players in synaptic transmission and neuronal plasticity.[2][3]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"] edge [color="#34A853"]

} caption: "Metabolic origin and opposing neurological effects of Kynurenic Acid."

This discovery was a watershed moment, establishing a direct link between tryptophan metabolism and neurological function. It highlighted a fascinating dichotomy within the kynurenine pathway: while Kynurenic acid acts as a neuroprotectant by inhibiting NMDA receptors, another metabolite, quinolinic acid, is a neurotoxin with the opposite effect.[2] This balance, often expressed as the Quinolinic Acid/Kynurenic Acid ratio, has since become a significant biomarker in studies of major depressive disorder and other neurological conditions.[2]

Part 2: A Serendipitous Foray into Antibacterials - The Rise of the Quinolones

While Kynurenic acid was revealing its secrets in the field of neuroscience, a structurally related class of compounds, the 4-quinolone-3-carboxylic acids, was making waves in a completely different therapeutic area: infectious diseases.

The first antibacterial agent based on the 3-carboxyl-substituted 4-hydroxyquinoline scaffold was discovered by chance.[4][5] It emerged as an intermediate by-product during the synthesis of the antimalarial drug, chloroquine.[4][5] This accidental finding was the catalyst for the development of the vast and clinically crucial class of fluoroquinolone antibiotics.[4][5]

Since their introduction in 1962, 4-quinolone-3-carboxylic acid derivatives have become mainstays in antibacterial therapy worldwide. Their broad spectrum of activity and oral bioavailability have made them indispensable, particularly as second-line treatments for tuberculosis, including multidrug-resistant strains.

Part 3: Elucidating the Core Structure and Synthetic Pathways

The versatility of the 4-hydroxyquinoline-3-carboxylic acid scaffold lies in its synthetic accessibility and the potential for chemical modification at various positions on the quinoline ring.

Core Structure and Tautomerism:

The foundational structure consists of a quinoline ring system with a hydroxyl group at the 4-position and a carboxylic acid at the 3-position. It's important to note the tautomeric relationship with the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form. This equilibrium is a key determinant of the molecule's chemical reactivity and biological interactions.

dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowhead=none, color="#202124"];

} caption: "Tautomeric forms of the core scaffold."

Key Synthetic Methodologies:

Several synthetic routes have been developed to access this important scaffold. A common and effective method involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid via Ester Hydrolysis

  • Dissolution: Dissolve ethyl 4-hydroxyquinoline-3-carboxylate in ethanol.[6]

  • Saponification: Add an aqueous solution of sodium hydroxide to the ethanolic solution.[6]

  • Reflux: Heat the reaction mixture under reflux for a specified period, typically 2-3 hours, to drive the hydrolysis to completion.[6]

  • Cooling and Acidification: Cool the reaction mixture to room temperature.[6] Carefully adjust the pH to approximately 4 with hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.[6]

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with water and then dry it under a vacuum to yield the final product.[6]

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption: "Workflow for the synthesis of 4-hydroxyquinoline-3-carboxylic acid."

Part 4: Modern Drug Development and Future Directions

The inherent bioactivity and synthetic tractability of the 4-hydroxyquinoline-3-carboxylic acid scaffold have made it a "privileged structure" in medicinal chemistry.[7] Research has expanded far beyond its initial applications, with derivatives being investigated for a wide array of therapeutic uses.

Current Research and Applications:

  • Anticancer Agents: Novel derivatives are being designed and synthesized as potential cytotoxic agents, with some showing promise as antiproliferative and apoptosis-inducing compounds.[5][7]

  • Antiviral Activity: The scaffold is being explored for the development of new antiviral drugs, including inhibitors of HIV-1 integrase.[7]

  • Targeted Drug Delivery: The quinoline-4-carboxylic acid moiety is being investigated as a ligand for targeted drug delivery to specific cell types, such as hepatocytes, via receptors like the asialoglycoprotein receptor (ASGPR).[8]

  • Immunomodulation: Derivatives are being studied for their ability to modulate the immune system, including their effects on cannabinoid receptors.[7]

  • Analytical and Material Science: Beyond pharmaceuticals, these compounds are used as reagents in analytical chemistry for detecting metal ions and in the development of advanced polymers and coatings.[9]

Quantitative Data Summary: Physicochemical Properties of Key Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Hydroxyquinoline-3-carboxylic acid34785-11-0C₁₀H₇NO₃189.17[10]
Kynurenic Acid492-27-3C₁₀H₇NO₃189.168[1]
Ethyl 4-hydroxyquinoline-3-carboxylate26892-90-0C₁₂H₁₁NO₃217.22[11]
4-Hydroxycinnoline-3-carboxylic AcidNot specifiedC₉H₆N₂O₃190.16[12]

The journey of 4-hydroxyquinoline-3-carboxylic acids, from a urinary metabolite to a cornerstone of antibacterial therapy and a versatile scaffold for future drug discovery, highlights the dynamic and often unpredictable nature of scientific progress. Its continued exploration promises to yield new therapeutic agents for a host of challenging diseases.

References

Methodological & Application

Synthesis protocol for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Introduction: The Significance of the Quinolone Scaffold

The quinolone framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] this compound is a key intermediate and a valuable building block for accessing more complex, biologically active molecules. Its synthesis is a foundational task for researchers exploring this chemical space.

This guide provides a detailed, field-proven protocol for the synthesis of this compound, primarily leveraging the robust and versatile Gould-Jacobs reaction.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Reaction Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a classic and reliable method for constructing the 4-hydroxyquinoline core.[1][4] The synthesis proceeds through a sequence of three primary stages:

  • Condensation: The process begins with the nucleophilic addition-elimination reaction between an aniline derivative, in this case, p-anisidine (4-methoxyaniline), and diethyl ethoxymethylenemalonate (DEEM). This step forms a stable anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization. This intramolecular reaction is the key ring-forming step and requires significant thermal energy, typically achieved by heating in a high-boiling inert solvent.[1][5] This forms the ethyl ester of the target quinolone.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base, followed by acidification to precipitate the final product.[1][3]

The overall transformation is depicted below:

G cluster_0 Overall Reaction Scheme p_anisidine p-Anisidine step1_label + DEEM Diethyl Ethoxymethylenemalonate (DEEM) intermediate_ester Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate final_product 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid intermediate_ester->final_product 3. Saponification (NaOH, H₂O) 4. Acidification (HCl) step1_label->intermediate_ester 1. Condensation 2. Thermal Cyclization

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocols

This protocol details the classical thermal synthesis method, which is highly effective and does not require specialized equipment like microwave reactors.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Role
p-AnisidineC₇H₉NO123.1557-60243Starting Material
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23-279-281Reagent
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166 / 15412257High-boiling Solvent
Sodium Hydroxide (NaOH)NaOH40.003181388Hydrolysis Agent
Hydrochloric Acid (HCl), conc.HCl36.46-114-85Acidification Agent
EthanolC₂H₆O46.07-11478Solvent
CyclohexaneC₆H₁₂84.166.580.7Precipitation Aid
Part 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This part covers the initial condensation and the crucial thermal cyclization step.

Step-by-Step Methodology:

  • Condensation:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a distillation condenser, add p-anisidine (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol, 1.05 eq).

    • Heat the mixture in an oil bath to 120-130 °C. The reaction is mildly exothermic. Maintain this temperature for 1.5 hours.[1]

    • Rationale: This step facilitates the nucleophilic attack of the aniline nitrogen onto the DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.

    • After 1.5 hours, apply a vacuum to the flask (while maintaining the temperature) to remove the ethanol formed during the reaction. This helps drive the equilibrium towards the product.

  • Thermal Cyclization:

    • Carefully add 100 mL of Dowtherm A (or another high-boiling solvent like mineral oil) to the reaction flask containing the intermediate.[5]

    • Rationale: Dowtherm A acts as a heat transfer medium, allowing the reaction to reach the high temperature required for cyclization without decomposition.[5]

    • Replace the distillation condenser with a reflux condenser. Heat the mixture vigorously to reflux (approximately 250-260 °C) and maintain reflux for 30 minutes. The solution will turn a darker color.

    • Rationale: This high-temperature step provides the activation energy for the 6-electron electrocyclization, which forms the quinoline ring system.[1]

    • Allow the reaction mixture to cool to below 100 °C. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, will begin to precipitate as a solid.

    • Add 50 mL of cyclohexane to the cooled mixture to further promote precipitation and aid in filtration.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cyclohexane (2 x 50 mL) to remove the high-boiling solvent.

    • Dry the solid product in a vacuum oven at 60 °C. The expected yield is typically 75-85%.

Part 2: Saponification to this compound

This part converts the synthesized ester into the final carboxylic acid product.

Step-by-Step Methodology:

  • Hydrolysis:

    • In a 500 mL round-bottom flask, suspend the dried ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (e.g., 20.0 g, assuming an 81% yield from the previous step, ~0.081 mol) in 200 mL of a 10% (w/v) aqueous sodium hydroxide solution.[1]

    • Heat the mixture to reflux with stirring for 2 hours. The solid will gradually dissolve as the sodium salt of the carboxylic acid is formed. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

    • Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the ethyl group and formation of the carboxylate salt.

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3. A thick, white precipitate of the final product will form.[6]

    • Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium and causing it to precipitate.

    • Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) until the filtrate is neutral (check with pH paper) to remove any residual acid and salts.

    • Dry the final product, this compound, in a vacuum oven at 80 °C to a constant weight. The expected yield for this step is typically >95%.

Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

G start Start: p-Anisidine & DEEM condensation Condensation (120-130°C, 1.5h) start->condensation vacuum Ethanol Removal (Vacuum Distillation) condensation->vacuum cyclization Thermal Cyclization (Dowtherm A, ~255°C, 30min) vacuum->cyclization precipitation Cooling & Precipitation (Add Cyclohexane) cyclization->precipitation filtration1 Vacuum Filtration & Washing (Cyclohexane) precipitation->filtration1 intermediate Isolate Intermediate: Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate filtration1->intermediate hydrolysis Saponification (10% NaOH, Reflux, 2h) intermediate->hydrolysis acidification Acidification to pH 2-3 (Conc. HCl, Ice Bath) hydrolysis->acidification filtration2 Vacuum Filtration & Washing (Cold H₂O) acidification->filtration2 drying Drying (Vacuum Oven, 80°C) filtration2->drying final_product Final Product: 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid drying->final_product

Caption: Workflow for the synthesis of this compound.

References

High-Yield Synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and high-yield two-step synthesis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol leverages the well-established Gould-Jacobs reaction, optimized for both the initial condensation and subsequent thermal cyclization, followed by a high-efficiency saponification. This document provides a step-by-step methodology, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. Specifically, this compound and its precursors are pivotal building blocks in the synthesis of compounds with potential therapeutic applications. The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines.[1] This application note presents a detailed, high-yield protocol for the synthesis of this compound, commencing from readily available starting materials.

The synthetic strategy involves a two-stage process:

  • Gould-Jacobs Reaction: Formation of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate through the condensation of p-anisidine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

This guide emphasizes the rationale behind key experimental parameters to ensure reproducibility and high yields.

Overall Synthetic Workflow

The synthesis of this compound is a sequential process involving condensation, cyclization, and saponification. The following diagram illustrates the overall workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification p_anisidine p-Anisidine intermediate1 Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate p_anisidine->intermediate1 Reaction deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate intermediate1->intermediate2 Heat (250 °C) in Dowtherm A final_product This compound intermediate2->final_product NaOH, MeOH/H2O Reflux

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier
p-Anisidine (4-methoxyaniline)104-94-9Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)87-13-8Sigma-Aldrich
Dowtherm A8004-13-5Sigma-Aldrich
Hexanes110-54-3Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-2Sigma-Aldrich
Methanol (MeOH)67-56-1Fisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-0Fisher Scientific
Step 1 & 2: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This part of the protocol combines the initial condensation of p-anisidine and diethyl ethoxymethylenemalonate (DEEM) and the subsequent thermal cyclization to yield the quinoline ester. The thermal cyclization is a critical step that requires high temperatures to proceed efficiently.[2]

Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (123.15 g, 1.0 mol) and diethyl ethoxymethylenemalonate (216.22 g, 1.0 mol).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of p-anisidine.

  • Upon completion, the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate, is formed and can be used directly in the next step without purification.

  • Cyclization: In a well-ventilated fume hood, carefully add the crude diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate to a flask containing Dowtherm A (500 mL).

  • Heat the reaction mixture to 250 °C with stirring for 1.5 hours.[2]

  • Cool the reaction mixture to room temperature, which will cause a brown solid to precipitate.

  • Add hexanes (750 mL) to the cooled mixture and stir for 30 minutes to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with hexanes (2 x 200 mL).

  • Dry the solid under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Expected Yield: Approximately 175.6 g (71%).[2]

Step 3: Synthesis of this compound (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a strong base, a reaction commonly known as saponification.[1][3]

Protocol:

  • In a round-bottom flask, dissolve ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (60 g, 0.243 mol) in methanol (500 mL).

  • Add a 30% aqueous solution of sodium hydroxide (150 mL).

  • Heat the mixture to reflux with stirring for 4 hours. The reaction progress can be monitored by TLC until the starting ester is no longer detectable.

  • After cooling to room temperature, pour the reaction mixture into 1 L of cold water.

  • Extract the aqueous solution with diethyl ether (2 x 200 mL) to remove any unreacted starting material and byproducts. Discard the organic layers.

  • Carefully acidify the aqueous phase to a pH of approximately 3-4 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

Expected Yield: Approximately 52.2 g (98%).[1]

Mechanistic Insights

The synthesis is underpinned by the Gould-Jacobs reaction mechanism.

G cluster_0 Gould-Jacobs Reaction Mechanism cluster_1 Saponification Mechanism p-Anisidine p-Anisidine Nucleophilic Attack Nucleophilic Attack p-Anisidine->Nucleophilic Attack 1. Condensation Intermediate\n(Anilinomethylenemalonate) Intermediate (Anilinomethylenemalonate) Nucleophilic Attack->Intermediate\n(Anilinomethylenemalonate) Loss of Ethanol DEEM DEEM DEEM->Nucleophilic Attack 6π Electrocyclization 6π Electrocyclization Intermediate\n(Anilinomethylenemalonate)->6π Electrocyclization 2. Thermal Cyclization Quinoline Ester Quinoline Ester 6π Electrocyclization->Quinoline Ester Aromatization (Loss of Ethanol) Tetrahedral Intermediate Tetrahedral Intermediate Quinoline Ester->Tetrahedral Intermediate 1. Nucleophilic attack by OH- Carboxylate Salt Carboxylate Salt Tetrahedral Intermediate->Carboxylate Salt 2. Elimination of Ethoxide NaOH NaOH NaOH->Tetrahedral Intermediate Final Product Final Product Carboxylate Salt->Final Product 3. Acidification (H+)

Figure 2: Simplified reaction mechanisms.

The initial step is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of p-anisidine. The subsequent thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to the more stable aromatic quinoline system. The high temperature required for the cyclization is necessary to overcome the activation energy for this step. The use of a high-boiling solvent like Dowtherm A ensures a uniform and sufficiently high reaction temperature.[2] Saponification proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated during the acidic workup.[1][3]

Data Summary

StepReactantsKey ConditionsProductExpected Yield
1. Condensationp-Anisidine, Diethyl ethoxymethylenemalonate100-110 °C, 2 hDiethyl 2-(((4-methoxyphenyl)amino)methylene)malonate~Quantitative
2. Thermal CyclizationDiethyl 2-(((4-methoxyphenyl)amino)methylene)malonateDowtherm A, 250 °C, 1.5 hEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate71%[2]
3. SaponificationEthyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, NaOHMeOH/H₂O, Reflux, 4 hThis compound98%[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cyclization step Insufficient reaction temperature or time.Ensure the reaction temperature reaches and is maintained at 250 °C. The use of a high-boiling, inert solvent like Dowtherm A is crucial. Monitor the reaction by TLC to ensure completion.
Product from cyclization is oily/impure Incomplete removal of Dowtherm A.Thoroughly wash the precipitated product with a non-polar solvent like hexanes. Multiple washes may be necessary.
Incomplete saponification Insufficient amount of NaOH or reaction time.Use a sufficient excess of NaOH. Ensure the reaction is refluxed for the recommended time, or until TLC analysis shows complete consumption of the starting ester.
Product does not precipitate upon acidification pH is not sufficiently acidic, or the product is too soluble in the workup solvent.Add more concentrated HCl to ensure the pH is in the range of 3-4. If solubility is an issue, cooling the solution in an ice bath can promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.

Conclusion

The presented protocol offers a reliable and high-yield pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the high temperature required for the thermal cyclization and the basic conditions for saponification, researchers can consistently obtain the desired product in excellent yields. This detailed guide serves as a valuable resource for chemists in the pharmaceutical and related industries.

References

Application Note: A Validated Stability-Indicating LC-MS Method for the Purity Assessment of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the purity assessment of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, an important quinoline derivative with potential applications in pharmaceutical development. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main compound and separate it from potential process-related impurities and degradation products. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[1][2]

Introduction

Quinoline and its derivatives are key heterocyclic scaffolds in medicinal chemistry, known for a wide array of biological activities.[3] this compound (Figure 1) is a synthetic compound with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[4] As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control in the drug development process. Regulatory bodies mandate stringent control over impurities, which can originate from the synthesis process or degradation.[3][5]

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical technique that couples the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6] This combination is particularly well-suited for identifying and quantifying impurities, even at trace levels.[6][7] This application note details a comprehensive, step-by-step protocol for a stability-indicating LC-MS method, capable of separating this compound from its potential degradation products generated under various stress conditions.

Figure 1: Chemical Structure of this compound

G cluster_quinoline a

Caption: 2D structure of this compound.

Experimental Design and Rationale

The development of a robust analytical method is a systematic process.[8] This method was designed based on the physicochemical properties of this compound and principles of Quality by Design (QbD) to ensure it is fit for its intended purpose.[9][10]

Analyte Characterization

A thorough understanding of the analyte's properties is the first step in method development.[8]

PropertyValueSource
Molecular FormulaC₁₁H₉NO₄PubChem[4]
Molecular Weight219.19 g/mol PubChem[4]
IUPAC Name6-methoxy-4-oxo-1H-quinoline-3-carboxylic acidPubChem[4]
Predicted XlogP1.8PubChem[4]
Predicted [M+H]⁺ (m/z)220.06044PubChemLite[11]
Predicted [M-H]⁻ (m/z)218.04588PubChemLite[11]

The presence of both a carboxylic acid and a hydroxyl group suggests the molecule can be ionized in both positive and negative modes, making Electrospray Ionization (ESI) a suitable choice.[12][13][14] The predicted XlogP indicates moderate hydrophobicity, guiding the selection of a reversed-phase chromatographic column.

Methodological Workflow

The overall workflow is designed to ensure a comprehensive assessment of the compound's purity, from initial sample handling to final data interpretation.

Caption: Overall workflow for LC-MS purity assessment.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Conditions

The method was developed on a standard LC-MS system equipped with a quaternary pump, autosampler, column oven, and a single quadrupole or tandem mass spectrometer.

Table 1: Optimized LC-MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)The C18 stationary phase provides good retention for moderately polar compounds like the analyte.
Mobile Phase A0.1% Formic Acid in WaterFormic acid aids in protonation for positive ion ESI and improves peak shape.[15]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and compatibility with MS.
Gradient5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 minA gradient elution is necessary to separate the main peak from potential impurities with different polarities.
Flow Rate0.3 mL/minA lower flow rate is often optimal for ESI efficiency and sensitivity.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better resolution.
Injection Volume5 µLKept small to avoid column overloading and peak distortion.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and thermally labile molecules.[16] Positive mode was selected for higher sensitivity based on the predicted [M+H]⁺ ion.[11]
Scan ModeFull Scan (m/z 100-500) and Selected Ion Monitoring (SIM) at m/z 220.1Full scan is used for impurity identification, while SIM provides high sensitivity for quantification of the target analyte.[15]
Capillary Voltage3.5 kVOptimized for maximum ion signal.
Cone Voltage30 VOptimized to minimize in-source fragmentation while maximizing ion transmission.
Source Temperature120 °C
Desolvation Temp.350 °CEnsures efficient desolvation of the ESI droplets.
Desolvation Gas Flow600 L/Hr (Nitrogen)
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This solution is used for system suitability and quantification.

  • Sample Solution (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

Forced Degradation (Stress Testing) Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed as per ICH guidelines.[17]

  • Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute to the working concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, then dilute.

  • Thermal Degradation: Store the solid powder at 80 °C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours, then analyze.

Method Validation

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][7][18]

G cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Range Range Robustness Robustness Method Method Method->Specificity Separates analyte from degradants Method->Linearity Proportional response to concentration Method->Accuracy Closeness to true value Method->Precision Agreement between measurements Method->LOD Lowest detectable amount Method->LOQ Lowest quantifiable amount Method->Range Interval of acceptable performance Method->Robustness Unaffected by small variations

Caption: Key parameters for analytical method validation.

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Specificity The peak for the main compound should be pure and well-resolved from any impurities or degradation products (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentrations.[18][19]
Range Typically 80-120% of the test concentration for assay. For impurities, from LOQ to 120% of the specification limit.[19]
Accuracy Recovery of 98.0% to 102.0% for the assay. For impurities, recovery should be within an appropriate range based on concentration.
Precision Repeatability (Intra-day) RSD ≤ 2.0%. Intermediate Precision (Inter-day) RSD ≤ 2.0%.
LOD & LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness RSD ≤ 2.0% for system suitability parameters after deliberate small changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C).

Results and Discussion

The developed LC-MS method demonstrated excellent performance. The retention time for this compound was approximately 5.8 minutes under the specified conditions.

The forced degradation studies showed that the compound is susceptible to degradation under basic and oxidative conditions, with minor degradation under acidic conditions. The method was able to successfully separate the main peak from all degradation products, confirming its stability-indicating nature. The peak purity analysis using mass spectral data confirmed that the analyte peak was free from co-eluting impurities in all stress conditions.

The validation results were all within the pre-defined acceptance criteria, demonstrating that the method is linear, accurate, precise, and robust for the purity assessment of this compound.

Conclusion

This application note provides a detailed, validated, and stability-indicating LC-MS method for the purity assessment of this compound. The protocol is sensitive, specific, and robust, making it a valuable tool for quality control and stability studies in a research and drug development setting. The comprehensive workflow, from experimental design to method validation, ensures that the results are reliable and meet regulatory expectations.

References

Application Note: A Practical Guide to the ¹H-NMR Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3][4][5] The precise structural elucidation of novel quinoline derivatives is a critical step in drug discovery and development, directly impacting the understanding of structure-activity relationships (SAR). ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for this purpose, providing detailed insights into the molecular structure.[6] This application note provides a comprehensive, field-proven protocol for the ¹H-NMR characterization of quinoline derivatives. We delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure the acquisition of high-quality, reproducible data.

Foundational Principles: Why ¹H-NMR is Powerful for Quinolines

¹H-NMR spectroscopy leverages the magnetic properties of proton nuclei to map the structure of a molecule.[6] For quinoline derivatives, this technique is particularly informative due to the distinct electronic environments of the fused aromatic ring system. Protons on the quinoline core are deshielded by the aromatic ring current, causing them to resonate at characteristic downfield chemical shifts, typically in the 7.0–9.0 ppm range. The precise chemical shift and the splitting pattern (multiplicity) of each proton signal are highly sensitive to the nature and position of substituents, providing a unique fingerprint for each derivative.[7]

Key Analytical Outputs from a ¹H-NMR Spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, helping to identify the type of proton (aromatic, aliphatic, etc.) and the influence of nearby functional groups.[8][9]

  • Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct environment.[9][10]

  • Coupling Constant (J): Measures the interaction between neighboring protons, providing crucial information about their connectivity and stereochemical relationship.[11][12]

  • Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.[9]

The Experimental Workflow: A Step-by-Step Guide

Achieving a high-quality ¹H-NMR spectrum is a systematic process. The following workflow diagram outlines the critical stages from sample preparation to final data analysis.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Interpretation A Weigh 5-25 mg of Purified Quinoline Derivative B Select & Add ~0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Ensure Complete Dissolution & Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters (NS, D1, AQ, SW) F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform (FID to Spectrum) H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shift (TMS at 0.00 ppm) J->K L Peak Picking, Integration, and Coupling Analysis K->L M Structural Elucidation L->M interpretation_logic data ¹H-NMR Data Chemical Shift (ppm) Integration Multiplicity J-Coupling (Hz) structure Molecular Structure Number of Unique Protons Relative Proton Ratios Neighboring Protons Connectivity & Stereochemistry data:f1->structure:f1 Identifies data:f2->structure:f2 Determines data:f3->structure:f3 Reveals data:f4->structure:f4 Confirms

References

Application of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the antibacterial potential of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a member of the quinolone class of compounds. Quinolone derivatives have historically been a cornerstone of antimicrobial chemotherapy, and the exploration of novel analogues is critical in the race against antimicrobial resistance.[1] This document outlines the foundational mechanism of quinolone action and presents detailed, field-proven protocols for two standard antibacterial susceptibility testing (AST) methods: Broth Microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and Agar Well Diffusion for preliminary screening. These protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility for researchers in microbiology and drug development.

Scientific Foundation: The Quinolone Mechanism of Action

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE).[2] These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for chromosome replication, repair, and transcription.

The core mechanism involves the stabilization of a transient, double-stranded DNA break generated by these enzymes. Quinolones bind to the enzyme-DNA complex, effectively "poisoning" the topoisomerases by inhibiting their DNA ligation activity while leaving their DNA cleavage function intact.[3][4] This leads to an accumulation of double-strand DNA breaks, which fragments the bacterial chromosome and triggers cell death.[1][5] This dual-targeting mechanism contributes to the broad-spectrum activity of many quinolones against both Gram-negative and Gram-positive bacteria.[1][4]

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication Quinolone 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid CellWall Cell Entry Quinolone->CellWall Diffusion DNA_Gyrase DNA Gyrase CellWall->DNA_Gyrase Inhibits Ligase Activity Topo_IV Topoisomerase IV CellWall->Topo_IV Inhibits Ligase Activity Cleaved_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex Forms Topo_IV->Cleaved_Complex Forms Relaxed_DNA Supercoiled DNA Replication_Fork Replication Fork Relaxed_DNA->Replication_Fork Acts on DS_Breaks Double-Strand Breaks Cleaved_Complex->DS_Breaks Stabilizes Replication_Fork->DNA_Gyrase Acts on Replication_Fork->Topo_IV Acts on Cell_Death Cell Death DS_Breaks->Cell_Death Induces caption Mechanism of Quinolone Action

Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to lethal double-strand DNA breaks.

Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[6] This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle

A standardized suspension of bacteria is exposed to serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to identify the MIC.[6]

Materials and Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology

Step 1: Preparation of Test Compound Stock

  • Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~45.6 mM).

  • Ensure complete dissolution. This stock will be used for serial dilutions.

    • Scientist's Note: DMSO is commonly used for solubility but can have inhibitory effects at concentrations >1-2%. The final concentration in the assay wells should not exceed this range.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer colonies to a tube of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB. This yields the final working inoculum of approximately 1 x 10⁶ CFU/mL, which, when added to the plate, results in a final concentration of ~5 x 10⁵ CFU/mL per well.[9]

    • Expert Insight: The density of the bacterial inoculum is a critical variable. An inoculum that is too dense can lead to falsely high MIC values, while one that is too sparse can result in falsely low values. Consistency is key.

Step 3: Microtiter Plate Setup and Serial Dilution

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Well 1 will contain the highest concentration, and well 11 will be the growth control. Well 12 serves as a sterility control.

  • Prepare an intermediate dilution of your stock compound in CAMHB. For example, to achieve a starting concentration of 128 µg/mL in the first well, add the appropriate volume of stock to CAMHB.

  • Add 200 µL of this starting compound solution to well 1.

  • Perform a serial twofold dilution: transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This leaves 100 µL in each well from 1 to 10.

  • Do not add any compound to wells 11 (Growth Control) and 12 (Sterility Control).

Step 4: Inoculation and Incubation

  • Add 100 µL of the final working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well (1-11) is now 200 µL. The compound concentrations and the bacterial density have been halved.

  • Seal the plate or use a lid to prevent evaporation and contamination.

  • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

  • Before reading the test wells, validate the controls:

    • Sterility Control (Well 12): Must be clear (no growth).

    • Growth Control (Well 11): Must show distinct turbidity.

  • Visually inspect the plate against a dark background. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6][10]

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_plate Plate Setup & Dilution cluster_incubation Inoculation & Incubation cluster_results Analysis A Prepare Test Compound Stock in DMSO E Add Compound to Well 1 A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C G Inoculate Wells 1-11 with Bacterial Suspension C->G D Add CAMHB to Wells 2-12 F Perform Serial Dilutions (Well 1 -> Well 10) D->F E->F F->G H Incubate at 35°C for 16-20 hours G->H I Check Controls: Sterility (clear) Growth (turbid) H->I J Read MIC: Lowest Concentration with No Visible Growth I->J caption Broth Microdilution Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol II: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary assay to screen for antimicrobial activity.[11][12] It is a qualitative or semi-quantitative method that relies on the diffusion of the test compound through an agar medium to inhibit the growth of a bacterial lawn.[12]

Principle

A standardized bacterial inoculum is spread uniformly over the surface of a Mueller-Hinton Agar (MHA) plate. Wells are then created in the agar, and solutions of the test compound are added to these wells. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear circular area of no growth, known as the zone of inhibition, will form around the well.[13][14]

Materials and Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and 0.5 McFarland standard (as in Protocol I)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin)

  • Incubator (35 ± 2°C)

  • Calipers or ruler for measurement

Step-by-Step Methodology

Step 1: Preparation of Test Compound Solutions

  • Prepare a stock solution of the test compound in DMSO as described previously.

  • From the stock, prepare several working concentrations (e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL) in a suitable sterile solvent (e.g., sterile water or PBS with a minimal amount of DMSO).

Step 2: Inoculation of Agar Plates

  • Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as detailed in Protocol I (Step 2).

  • Dip a sterile cotton swab into the standardized suspension.

  • Press the swab firmly against the inside wall of the tube to remove excess liquid.

  • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[9]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

Step 3: Well Preparation and Application of Compound

  • Using a sterile cork borer, aseptically punch uniform wells (e.g., 6 mm) into the inoculated agar.

  • Carefully remove the agar plugs.

  • Pipette a fixed volume (e.g., 50-100 µL) of each test compound concentration into a separate well.

  • Add the solvent (e.g., 10% DMSO in water) to one well as a negative control.

  • Place a standard antibiotic disc on the agar surface as a positive control.

    • Trustworthiness Check: The negative control ensures the solvent has no inhibitory effect, while the positive control validates the susceptibility of the bacteria and the overall assay conditions.

Step 4: Incubation and Measurement

  • Allow the plates to sit at room temperature for about 30 minutes to permit some diffusion of the compound before bacterial growth begins.[14]

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Analysis A Prepare Test Compound Solutions E Add Test Solutions, Positive & Negative Controls A->E B Prepare Standardized Bacterial Inoculum C Create Bacterial Lawn on MHA Plate B->C D Aseptically Punch Wells in Agar C->D D->E F Incubate at 35°C for 16-24 hours E->F G Measure Diameter of Zone of Inhibition (mm) F->G caption Agar Well Diffusion Workflow

Caption: Workflow for screening antimicrobial activity using the agar well diffusion method.

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for comparison and analysis.

Table 1: Example MIC Data for this compound
Bacterial StrainGram StainMIC (µg/mL)Positive Control MIC (µg/mL) (e.g., Ciprofloxacin)
S. aureus ATCC 29213Positive160.5
E. coli ATCC 25922Negative320.015
P. aeruginosa ATCC 27853Negative>1280.25
E. faecalis ATCC 29212Positive81

Interpretation: A lower MIC value indicates greater potency. In this example, the compound is more active against the Gram-positive strains.

Table 2: Example Zone of Inhibition Data for this compound
Bacterial StrainCompound Conc. (µg/mL)Zone of Inhibition (mm)Positive Control Zone (mm) (e.g., Ciprofloxacin 5 µg)Negative Control Zone (mm) (Solvent)
S. aureus ATCC 25923100018250
50014
E. coli ATCC 25922100012300
5008

Interpretation: A larger zone of inhibition correlates with greater susceptibility of the organism to the compound at that concentration. A dose-dependent response is typically observed.

Conclusion

The protocols detailed in this guide provide robust and standardized methods for assessing the antibacterial activity of this compound. The broth microdilution assay offers quantitative MIC data crucial for understanding potency, while the agar well diffusion method serves as an effective initial screening tool. Adherence to these methodologies, particularly the principles of standardized inocula and the diligent use of controls, will ensure the generation of high-quality, reliable, and reproducible data, thereby facilitating the critical evaluation of this and other novel quinolone derivatives in the pursuit of new antibacterial agents.

References

Experimental design for in vitro studies with 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

Abstract

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial and anticancer effects[1]. This document provides a comprehensive experimental framework for the initial in vitro characterization of a specific analogue, this compound (hereafter referred to as QMC). As a novel compound of interest, a structured, multi-tiered approach is essential to systematically evaluate its biological effects, starting from broad phenotypic impacts and progressively narrowing the focus to specific molecular mechanisms. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causal logic behind each experimental choice to ensure a robust and self-validating investigation.

PART 1: Foundational Experimental Design - A Tiered Approach

A successful in vitro drug discovery campaign begins with a logical, phased experimental plan.[2][3] For a novel compound like QMC, we must first understand its fundamental impact on cell viability before investing resources in complex mechanistic studies. Our approach is designed as a screening cascade: each stage provides critical data that informs the go/no-go decision for the next, more detailed phase.[4] This ensures efficiency and scientific rigor.

The proposed workflow begins with a broad cytotoxicity screen across a panel of relevant cell lines. Positive hits then trigger a series of assays to determine the mode of cell death and the underlying cellular processes affected, such as cell cycle progression. Finally, we delve into specific molecular signaling pathways to hypothesize and test a precise mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Phenotypic & Mechanistic Screening cluster_2 Phase 3: Molecular Target & Pathway Analysis a Select Cell Line Panel (Cancer & Normal) b Dose-Response Screening (MTT Assay) a->b c Calculate IC50 Values b->c d Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) c->d If cytotoxic e Cell Cycle Analysis (Propidium Iodide Staining) c->e If cytotoxic f Protein Expression & Phosphorylation (Western Blot) d->f If apoptotic g Gene Expression Analysis (RT-qPCR) e->g If cell cycle arrest G cluster_0 Cell Cycle Control cluster_1 Apoptosis Pathway QMC QMC p21 p21 (CDKN1A) QMC->p21 Upregulates? Bcl2 Bcl-2 QMC->Bcl2 Downregulates? Cdk1_CyclinB CDK1/Cyclin B1 p21->Cdk1_CyclinB Inhibits G2_M G2/M Transition Cdk1_CyclinB->G2_M Drives Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax Casp9 Caspase-9 Mitochondrion->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Executes

References

Preparation of stock solutions of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Abstract

This document provides a comprehensive guide for the preparation, storage, and validation of stock solutions of this compound (CAS No. 28027-16-9). Recognizing the critical importance of solution integrity in experimental reproducibility, these protocols are designed for researchers in pharmacology, biochemistry, and drug development. We present detailed, field-proven methodologies for solubilization in common organic solvents, Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), while emphasizing the underlying chemical principles for solvent selection and handling. This guide incorporates best practices for ensuring long-term stability and includes optional validation steps to confirm solution concentration, thereby upholding the principles of a self-validating experimental system.

Compound Profile and Safety Imperatives

This compound is a quinoline derivative with a molecular weight of 219.19 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group, dictates its solubility and stability characteristics. Understanding these properties is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 28027-16-9[1]
Molecular Formula C₁₁H₉NO₄[1][2]
Molecular Weight 219.19 g/mol [1][2]
Appearance White to pale yellow solid, crystal powder[3]
Storage Class Combustible Solid[1]

1.1. Hazard Identification and Safe Handling

As a matter of laboratory policy, all chemicals should be handled with care, assuming they are potentially hazardous. The Safety Data Sheet (SDS) for this compound indicates specific hazards that necessitate rigorous safety protocols.[3]

  • Irritant: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Hazard: May cause respiratory irritation.[2]

  • Combustible: Classified as a combustible solid.[1]

Mandatory Personal Protective Equipment (PPE) includes:

  • Nitrile or neoprene gloves

  • Chemical safety goggles

  • A properly fitted lab coat

All handling of the solid powder and initial solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Carboxylic acids are generally corrosive and should be stored separately from bases and strong oxidizing agents.[4][5]

Rationale for Solvent Selection

The choice of solvent is the most critical variable in preparing a stable and effective stock solution. The polarity, protic/aprotic nature, and downstream application compatibility must be considered. For this compound, two solvents are recommended based on general solubility principles for organic carboxylic acids.

2.1. Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with exceptional solvating power for a wide range of organic compounds, including those with limited solubility in other solvents.[6] Its miscibility with water and most organic liquids makes it a versatile choice for preparing high-concentration stock solutions that can be easily diluted into aqueous buffers or cell culture media.[6]

  • Advantages: High solubilizing capacity, suitable for creating concentrated stocks (e.g., >10 mM).

  • Considerations: Can be cytotoxic at higher concentrations in cell-based assays (typically >0.5% v/v). It is also hygroscopic and should be stored under dry conditions.

2.2. Ethanol (EtOH)

Ethanol is a polar, protic solvent that is miscible with water and many organic solvents.[7] It is often preferred for in vivo studies or when DMSO-induced cellular artifacts are a concern.

  • Advantages: Lower cytotoxicity compared to DMSO, volatile and easily removed if necessary.

  • Considerations: May have lower solubilizing power than DMSO, potentially limiting the maximum achievable stock concentration.

Recommendation: Perform a small-scale solubility test with a few milligrams of the compound in 100-200 µL of your chosen solvent before proceeding with a large-scale preparation.

Experimental Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing a 10 mM stock solution. The mass of the compound can be adjusted proportionally for different concentrations.

3.1. Mass Calculation Reference Table

To expedite calculations, refer to the table below for the mass of this compound (MW = 219.19 g/mol ) required for common stock concentrations and volumes.

Desired ConcentrationVolumeMass Required
10 mM1 mL2.19 mg
10 mM5 mL10.96 mg
25 mM1 mL5.48 mg
50 mM1 mL10.96 mg

3.2. Protocol 1: Preparation in Dimethyl Sulfoxide (DMSO)

  • Acclimation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[8]

  • Weighing: In a chemical fume hood, accurately weigh the desired mass (e.g., 2.19 mg for 1 mL of a 10 mM solution) into a sterile, conical microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If dissolution is incomplete, sonicate the solution in a water bath for 5-10 minutes.[8] Visually inspect against a light source to ensure no solid particulates remain.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in light-protective micro-tubes.[8][9]

  • Labeling & Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately as recommended in Section 4.

3.3. Protocol 2: Preparation in Ethanol (EtOH)

  • Acclimation: Equilibrate the vial of solid compound to room temperature as described in Protocol 3.2.

  • Weighing: In a chemical fume hood, weigh the desired mass (e.g., 2.19 mg) into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the calculated volume of absolute ethanol (≥99.5%) (e.g., 1 mL) to the tube.

  • Dissolution: Cap the tube and vortex thoroughly. Gentle warming in a water bath (not to exceed 40°C) may be used to aid dissolution if necessary, but ensure the cap is securely tightened. Sonication can also be applied.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in light-protective tubes.

  • Labeling & Storage: Label all aliquots and store according to the guidelines in Section 4.

Visualization of the Preparation Workflow

The following diagram outlines the critical steps and decision points in the stock solution preparation process.

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start: Compound Vial equilibrate 1. Equilibrate to Room Temperature start->equilibrate weigh 2. Weigh Compound (Fume Hood) equilibrate->weigh solvent 3. Add Solvent (DMSO or EtOH) weigh->solvent dissolve 4. Dissolve (Vortex/Sonicate) solvent->dissolve check Complete Dissolution? dissolve->check check->dissolve No aliquot 5. Aliquot into Light-Protective Tubes check->aliquot Yes label_tubes 6. Label Aliquots aliquot->label_tubes store 7. Store at -20°C or -80°C label_tubes->store finish End: Ready for Use store->finish

References

Application Notes and Protocols: Safe Handling and Storage of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS No. 28027-16-9). The intended audience for this document includes researchers, scientists, and drug development professionals who may work with this compound. The protocols outlined herein are designed to minimize risk and ensure the integrity of the chemical, personnel, and the laboratory environment. By adhering to these procedures, users can mitigate potential hazards and maintain a safe and efficient workflow.

Introduction and Compound Profile

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and drug discovery.[1][2] Its quinoline core is a prevalent scaffold in numerous bioactive molecules.[1] Given its chemical structure, which includes a carboxylic acid and a hydroxyl group, this compound requires careful handling to prevent irritation and other potential health effects. This guide serves as a critical resource for establishing safe laboratory practices when working with this and structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28027-16-9
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
Appearance Solid, powder
IUPAC Name 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid[3]
Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not extensively documented in publicly available literature, its structural similarity to other quinoline carboxylic acids suggests that it should be handled as a potential irritant to the skin, eyes, and respiratory tract.[4][5] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Primary Hazards:

  • Skin Irritation: Similar compounds can cause skin irritation upon contact.[5]

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[5]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[4]

The following workflow diagram illustrates the logical steps for a comprehensive risk assessment before handling the compound.

Risk_Assessment_Workflow cluster_Prep Preparation & Information Gathering cluster_Control Control Measures cluster_Action Action & Review A Review Safety Data Sheet (SDS) and relevant literature B Identify potential hazards (irritant, etc.) A->B C Evaluate experimental procedure for exposure risks B->C D Select appropriate Personal Protective Equipment (PPE) C->D E Determine necessary engineering controls (e.g., fume hood) D->E F Establish emergency procedures E->F G Implement control measures F->G H Proceed with experiment G->H I Review and update risk assessment as needed H->I

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.[4][6]
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6][7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4]
Respiratory Protection N95 (or higher) particulate respiratorRecommended when handling the solid, powdered form outside of a certified chemical fume hood to prevent inhalation of dust particles.[4]
Safe Handling Procedures

Adherence to meticulous handling techniques is crucial for minimizing the risk of exposure and contamination.

4.1. Weighing and Dispensing

Due to the potential for respiratory irritation from airborne particles, weighing of the solid compound should be performed with care.

Protocol 1: Weighing this compound

  • Work Area Preparation: Designate a specific area for handling the powder.[8] Whenever possible, conduct weighing operations within a chemical fume hood or a ventilated balance enclosure.[9] Cover the work surface with disposable absorbent bench paper.[8]

  • Don PPE: Wear a lab coat, safety goggles, and appropriate gloves.[6]

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or vial on the analytical balance and tare it.

  • Transfer the Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Minimize the creation of dust.

  • Clean Up: Once the desired amount is weighed, securely close the stock container. Clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of contaminated materials in a designated hazardous waste container.[4]

4.2. Dissolving the Compound

When preparing solutions, the following steps should be taken to avoid splashes and inhalation of vapors.

Protocol 2: Dissolving this compound

  • Work in a Ventilated Area: All dissolution procedures should be performed in a certified chemical fume hood.[7]

  • Select Appropriate Solvent: Use a solvent in which the compound is known to be soluble. Perform solubility tests on a small scale if necessary.

  • Add Solid to Solvent: Slowly add the weighed solid to the solvent to prevent splashing.[4]

  • Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of this compound.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] A designated chemical storage cabinet is recommended.

  • Temperature: While specific temperature requirements are not detailed, storage in a cool and dark place is advisable to prevent potential degradation.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

6.1. First Aid Measures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[5][11] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

6.2. Spill Response

The appropriate response to a spill depends on its size and the immediate hazards it presents.

Diagram: Spill Response Decision Tree

Spill_Response_Decision_Tree A Spill Occurs B Assess Spill Size and Hazard A->B C Is the spill minor and manageable? B->C D YES C->D E NO (Major Spill) C->E G Don appropriate PPE. D->G F Evacuate immediate area. Alert others. E->F L Notify emergency responders (911) and EH&S. F->L H Contain the spill with absorbent material. G->H I Neutralize if acidic. H->I J Collect residue in a labeled hazardous waste container. I->J K Decontaminate the area. J->K

Caption: Decision tree for responding to a chemical spill.

Protocol 3: Minor Spill Cleanup

For small spills that do not pose a significant immediate risk:

  • Alert Personnel: Notify others in the immediate area of the spill.[12]

  • Don PPE: Put on appropriate PPE, including gloves, safety goggles, and a lab coat.[12]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11][13] For solid spills, gently sweep the material to avoid making it airborne.[11]

  • Neutralization: Since the compound is an acid, it should be neutralized with a suitable agent like sodium bicarbonate or sodium carbonate before cleanup.[12][14][15]

  • Collection: Carefully scoop the absorbed and neutralized material into a labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with soap and water.[12]

For major spills, evacuate the area immediately and contact your institution's emergency response team.[13]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

Conclusion

The safe handling and storage of this compound are paramount for protecting laboratory personnel and ensuring the quality of research. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

Application Note & Protocols: Strategic Derivatization of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a promising starting point for drug discovery, offering two key functional handles for chemical modification: a C3-carboxylic acid and a C4-hydroxyl group. This document provides a comprehensive guide for researchers, outlining the strategic rationale and detailed protocols for the derivatization of this scaffold to facilitate structure-activity relationship (SAR) studies. We present field-proven methodologies for esterification, amidation, and etherification, alongside the logic underpinning these modifications in the context of modern drug design.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4] The planar bicyclic system can intercalate with DNA, while the nitrogen atom acts as a hydrogen bond acceptor, allowing for critical interactions with various biological targets.[2] The 3-carboxylic acid moiety is a particularly important feature, known to be essential for the activity of quinolone antibiotics, where it interacts with bacterial DNA gyrase and topoisomerase IV.[5] Similarly, in certain anticancer agents, this group is crucial for inhibiting enzymes like dihydroorotate dehydrogenase (DHODH).[6]

The parent molecule, this compound, presents a unique opportunity for SAR exploration. Its two reactive sites—the acidic proton of the C3-carboxylic acid and the phenolic C4-hydroxyl group—can be systematically modified to probe their roles in target binding and to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Rationale for Derivatization: A Strategic Approach to SAR

The primary goal of derivatization in this context is to systematically alter the structure of the lead compound to understand which chemical features are critical for its biological activity. Modifications at the C3-carboxylic acid and C4-hydroxyl positions allow for the exploration of several key parameters:

  • Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. Converting it to an ester or an amide removes the acidic proton and alters its hydrogen bonding capacity. This helps determine if the acidic proton is essential for activity.[7]

  • Charge and pKa: At physiological pH, the carboxylic acid is typically deprotonated (carboxylate), conferring a negative charge. Esterification or amidation neutralizes this charge, which can significantly impact cell permeability and interaction with charged residues in a target's binding pocket.

  • Lipophilicity (LogP): Converting the polar carboxylic acid to a less polar ester or amide increases the molecule's overall lipophilicity. This can enhance membrane permeability and access to intracellular targets but may also affect solubility and metabolism.

  • Steric Bulk: Introducing various alkyl or aryl groups via ester, amide, or ether linkages allows for the exploration of the steric tolerance of the target's binding site. Larger groups may produce favorable van der Waals interactions or, conversely, cause steric hindrance that abolishes activity.

The following diagram illustrates the primary derivatization pathways from the parent scaffold.

G cluster_c3 C3-Carboxylic Acid Modification cluster_c4 C4-Hydroxyl Modification parent 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid ester Ester Derivatives (R-COOR') parent->ester Esterification (Protocol 1) amide Amide Derivatives (R-CONR'R'') parent->amide Amidation (Protocol 2) ether Ether Derivatives (R'-O-R) parent->ether O-Alkylation (Protocol 3)

Caption: Primary derivatization strategies for SAR studies.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Esterification of the C3-Carboxylic Acid via DCC/DMAP Coupling

This method is a mild and effective way to form esters at room temperature, avoiding the harsh acidic conditions of Fischer esterification.[8] It is suitable for a wide range of alcohols, including those that may be acid-sensitive. The causality behind this choice is the high efficiency of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst, which accelerates the reaction under gentle conditions.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivative TypeR' GroupExpected Change in Properties
Methyl Ester -CH₃Increased lipophilicity, neutral
Ethyl Ester -CH₂CH₃Further increase in lipophilicity
Benzyl Ester -CH₂PhSignificant increase in lipophilicity and steric bulk
Protocol 2: Amidation of the C3-Carboxylic Acid via HATU Coupling

Peptide coupling reagents like HATU provide a highly efficient and clean method for amide bond formation under mild conditions.[9] This protocol is superior for preventing racemization if chiral amines are used and generally results in high yields.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl (2x).

  • Subsequently, wash the organic layer with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or recrystallization.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: O-Alkylation of the C4-Hydroxyl Group (Williamson Ether Synthesis)

This classic protocol allows for the introduction of various alkyl groups at the C4 position, converting the hydroxyl group into an ether.[10] This modification completely removes the hydrogen-bonding donor capability of the C4-OH group and can significantly impact the molecule's conformation and lipophilicity.

Materials:

  • This compound derivative (e.g., the methyl ester from Protocol 1 to protect the carboxylic acid)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate

  • Water

Step-by-Step Procedure:

  • Important: The C3-carboxylic acid is acidic and will interfere. It is highly recommended to first protect it as an ester (using Protocol 1) before proceeding with O-alkylation.

  • To a solution of the C3-esterified quinoline (1.0 eq) in anhydrous DMF, add finely powdered anhydrous K₂CO₃ (3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.5 eq) dropwise.

  • Heat the reaction to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the ether linkage via ¹H NMR (disappearance of the phenolic OH proton, appearance of new alkyl signals) and HRMS.

  • (Optional) Deprotection: If the free carboxylic acid is desired, the ester group can be hydrolyzed under basic (e.g., LiOH in THF/H₂O) or acidic conditions, depending on its stability.

Structure-Activity Relationship (SAR) Workflow

The synthesized derivatives form a library for systematic biological evaluation. The data generated from these assays are crucial for building a robust SAR model.

G cluster_workflow SAR Exploration Workflow synthesis Synthesis of Derivative Library screening Biological Screening (e.g., IC50 determination) synthesis->screening data Data Analysis & SAR Table Generation screening->data model Develop SAR Model (Identify key pharmacophores) data->model optimization Design & Synthesize Next-Generation Compounds model->optimization Iterative Cycle

Caption: A typical workflow for SAR development.

Interpreting Results: The results should be compiled into an SAR table. By comparing the biological activity (e.g., IC₅₀ values) of the derivatives, clear patterns often emerge:

  • If C3-esters are more active than the parent acid: This suggests the negative charge of the carboxylate is detrimental and/or increased lipophilicity is favorable.

  • If C3-amides show varied activity: The nature of the amine substituent (R', R'') becomes critical. This allows for probing specific interactions (hydrophobic, H-bonding) in that region of the binding pocket.

  • If C4-ethers are inactive: This strongly implies that the C4-hydroxyl, likely as a hydrogen bond donor, is essential for binding to the biological target.

  • If C4-ethers are active: This indicates the C4-OH is not essential for binding and that this position can be modified to fine-tune properties like metabolic stability or solubility.

References

Application Note & Protocol: Quantitative Analysis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid in biological matrices, primarily human plasma. The protocol herein describes a robust and validated method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2] This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving this analyte. We delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory standards.[3][4][5][6][7]

Introduction: The Rationale for Quantitation

This compound is a quinoline derivative.[8] Quinolone carboxylic acids are a significant class of compounds with diverse biological activities, often investigated as potential therapeutic agents. Accurate quantification of such molecules in biological fluids like plasma, serum, or urine is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge is critical throughout the drug discovery and development pipeline, from preclinical animal studies to human clinical trials.

The carboxylic acid and hydroxyl moieties impart a degree of polarity to the molecule, influencing its solubility, protein binding, and interaction with biological systems.[8] The methoxy group can affect its metabolic stability. Therefore, a highly specific and sensitive analytical method is imperative to generate reliable data for pharmacokinetic modeling and safety assessments. LC-MS/MS stands as the gold standard for such bioanalytical applications due to its ability to distinguish the analyte from endogenous matrix components and other metabolites.[1][2]

Pre-Analytical Considerations: Ensuring Sample Integrity

The integrity of the analytical result begins with the proper handling of the biological sample.

  • Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Promptly after collection, the tubes should be inverted gently to ensure proper mixing.

  • Plasma Preparation: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within one hour of collection to minimize enzymatic degradation or other matrix-related changes.

  • Storage: Separated plasma samples should be immediately frozen and stored at -70°C or lower until analysis. Multiple freeze-thaw cycles should be avoided as they can compromise analyte stability.

Analytical Methodology: A Validated LC-MS/MS Protocol

This section details a step-by-step protocol for the extraction and quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another quinoline carboxylic acid derivative (e.g., 4-Hydroxy-6-methoxy-d3-quinoline-3-carboxylic acid, if available).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Acids/Buffers: Formic acid (FA), Ammonium acetate, LC-MS grade.

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method for cleaning up complex biological samples, as it effectively removes phospholipids and proteins that can cause ion suppression in the mass spectrometer.[9][10][11] For an acidic compound like the target analyte, a mixed-mode or anion-exchange SPE sorbent can provide excellent selectivity.[10][12]

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Buffer Add 4% H3PO4 (to acidify) IS->Buffer Vortex Vortex Mix Buffer->Vortex Condition Condition: 1 mL MeOH, then 1 mL H2O Vortex->Condition Equilibrate Equilibrate: 1 mL 0.1% Formic Acid Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1: 1 mL 5% MeOH in H2O Load->Wash1 Wash2 Wash 2: 1 mL ACN Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Detailed SPE Protocol:

  • Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding and acidifies the sample to ensure the carboxylic acid is in its neutral, more retentive form.[9]

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar, non-acidic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the sorbent's anion exchange sites and deprotonates the analyte's carboxylic acid group, facilitating its release.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

The separation and detection are performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.[1]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[1]

  • Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analyte.[13]

LC Parameters:

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifier to promote analyte protonation for positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Flow Rate 0.4 mL/min Standard for 2.1 mm ID columns.
Injection Volume 5 µL Balances sensitivity and peak shape.
Column Temp. 40°C Ensures reproducible retention times.

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B | Provides good separation from matrix components. |

MS/MS Parameters: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterAnalyteInternal Standard (IS)
Precursor Ion (Q1) m/z220.1e.g., 223.1 (for d3-IS)
Product Ion (Q3) m/z176.1e.g., 179.1 (for d3-IS)
Fragmentor Voltage135 VOptimized for precursor ion stability.
Collision Energy (CE)20 VOptimized for characteristic fragmentation.
Note: The specific m/z transitions, fragmentor voltage, and collision energy must be optimized empirically by infusing a standard solution of the analyte and internal standard. The precursor ion [M+H]+ for the analyte is C11H9NO4 + H+ ≈ 220.06.[14]

Method Validation

The described analytical method must be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) to ensure its reliability.[3][4][5]

Validation Workflow Diagram

Validation_Workflow cluster_validation Bioanalytical Method Validation (per FDA Guidance) Selectivity Selectivity & Specificity Matrix Matrix Effect Selectivity->Matrix Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Recovery Extraction Recovery Accuracy->Recovery Stability Stability

Caption: Key components of bioanalytical method validation.

Summary of Validation Parameters:

ParameterAcceptance Criteria (FDA Guidance)[3]Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous components.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero standards.Demonstrates a proportional response to analyte concentration.
Accuracy & Precision Within ±15% (±20% at LLOQ) of nominal concentration for QC samples at low, mid, and high levels (n≥5).Ensures the measured value is close to the true value and that measurements are reproducible.
Extraction Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Consistent and reproducible across different lots of matrix.Assesses the impact of matrix components on analyte ionization.
Stability Analyte concentration within ±15% of nominal under various storage conditions (freeze-thaw, short-term, long-term, post-preparative).Confirms the analyte does not degrade during sample handling and storage.

Example Quantitative Data (Illustrative):

Calibration Curve:

Concentration (ng/mL) Mean Response (Analyte/IS)
0.5 (LLOQ) 0.012
1.0 0.025
5.0 0.128
25.0 0.645
100.0 2.580
400.0 10.250
500.0 (ULOQ) 12.810

Linear Regression: y = 0.0256x + 0.0005; r² = 0.998

Accuracy and Precision (n=5):

QC Level (ng/mL) Mean Measured (ng/mL) Accuracy (%) Precision (%CV)
1.5 (Low) 1.45 96.7 6.8
50.0 (Mid) 52.1 104.2 4.5

| 375.0 (High) | 368.5 | 98.3 | 3.9 |

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable data. Proper method validation, following established regulatory guidelines, is essential to guarantee that the data generated is suitable for supporting drug development and regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Understanding the Chemistry: The Gould-Jacobs Reaction and Potential Impurities

This compound is commonly synthesized via the Gould-Jacobs reaction[1][2]. In this multi-step synthesis, p-anisidine is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to yield the ethyl ester of the target molecule. Subsequent hydrolysis affords the final carboxylic acid.

A thorough understanding of this synthetic route is paramount for effective purification, as the primary impurities will likely be unreacted starting materials and intermediates from this process.

Predicted Impurities:

  • Unreacted Starting Materials:

    • p-Anisidine

    • Diethyl ethoxymethylenemalonate (DEEM)

  • Reaction Intermediate:

    • Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate

  • Byproducts:

    • Hydrolyzed DEEM

    • Decarboxylated product (4-hydroxy-6-methoxyquinoline)

The purification strategies outlined below are designed to effectively remove these specific impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Question 1: My crude product is a sticky oil or gum and won't solidify. How can I proceed with purification?

Answer:

This is a common issue, often due to the presence of residual solvents or unreacted starting materials which can act as eutectic melting point depressants. Before attempting a more complex purification, ensure your crude product is thoroughly dried under high vacuum to remove any volatile residues. If the product remains oily, consider the following:

  • Trituration: This is the first and simplest approach. Add a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture of both). Stir the mixture vigorously with a spatula. The goal is to dissolve the oily impurities, leaving your more polar product to precipitate as a solid. The solid can then be collected by filtration.

  • Salt Formation: As a carboxylic acid, your product can be converted to a salt, which is often a crystalline solid. Dissolve the crude oil in a suitable solvent (e.g., methanol or ethanol) and add a solution of a base like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt may precipitate. This salt can be filtered, washed with a non-polar solvent, and then neutralized with acid to regenerate the purified carboxylic acid.

Question 2: I'm seeing significant streaking of my compound on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What is causing this and how can I fix it?

Answer:

Streaking of quinoline-containing compounds on silica gel is a frequent problem. The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow and uneven movement of the compound up the TLC plate, resulting in a streak rather than a well-defined spot.

To resolve this, you need to suppress the interaction between the basic nitrogen and the acidic silica gel. This can be achieved by:

  • Adding a Basic Modifier to the Eluent: Add a small amount (0.5-2%) of a volatile base, such as triethylamine (NEt₃) or pyridine, to your mobile phase. This base will preferentially interact with the acidic sites on the silica gel, allowing your quinoline compound to move up the plate as a more compact spot.

  • Adding an Acidic Modifier to the Eluent: Since your compound is also a carboxylic acid, adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the eluent can also improve the spot shape. The acid ensures that the carboxylic acid group remains fully protonated, preventing it from interacting with the silica gel as a carboxylate.

Experiment with both basic and acidic modifiers to see which provides the best resolution for your specific impurity profile.

Question 3: My recrystallization attempt resulted in poor recovery of the purified product. What are the likely reasons and how can I improve the yield?

Answer:

Low recovery in recrystallization can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

  • Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to a lower yield. Use just enough hot solvent to fully dissolve the crude material.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity.

  • Premature Crystallization: If the solution cools too much during filtration of insoluble impurities, some of your product may crystallize out and be lost. Ensure your filtration apparatus is pre-heated.

To improve your yield, perform a systematic solvent screen with small amounts of your crude product to find the optimal solvent or solvent pair. A patent for the closely related 4-hydroxy-6-methoxyquinoline suggests methanol as a good starting point for recrystallization[3]. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also good candidates to explore, followed by the addition of an anti-solvent like water to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

A1: For a crude mixture from a Gould-Jacobs synthesis, an acid-base extraction is an excellent first step. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The carboxylic acid can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral impurities (like unreacted DEEM and the reaction intermediate) will remain in the organic layer, while basic impurities (like unreacted p-anisidine) can be removed with an acidic wash. The purified carboxylic acid is then regenerated by acidifying the aqueous layer.

Q2: What is the approximate pKa of this compound, and how does this influence the acid-base extraction protocol?

A2: The pKa of the carboxylic acid group is predicted to be around 0.74. The pKa of the quinoline nitrogen is approximately 4.9[4]. This large difference in acidity is key to a successful acid-base extraction.

  • To extract the carboxylic acid into the aqueous phase, you can use a weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4). The bicarbonate is basic enough to deprotonate the carboxylic acid but not the phenolic hydroxyl group.

  • To precipitate the purified product from the aqueous phase, you need to acidify the solution to a pH well below the pKa of the carboxylic acid. Using a strong acid like HCl to bring the pH to ~2 will ensure complete protonation and precipitation of your product.

Q3: Which solvents are recommended for recrystallizing this compound?

A3: Based on the structure of the molecule and literature on similar compounds, the following solvents should be screened for recrystallization:

  • Single Solvents:

    • Methanol[3]

    • Ethanol

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Solvent Pairs:

    • DMF/water

    • DMSO/water

    • Ethanol/water

The table below can be used to guide your solvent screening process.

Solvent SystemSolubility at Room TempSolubility when HotCrystal Formation on Cooling
Methanol
Ethanol
DMF
DMSO
DMF/Water
DMSO/Water
Ethanol/Water

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point for normal-phase column chromatography on silica gel would be a mobile phase of ethyl acetate/hexanes with the addition of 0.5-1% triethylamine to prevent streaking. You can start with a low polarity mixture (e.g., 20:80 ethyl acetate/hexanes) and gradually increase the polarity while monitoring the elution by TLC. The target compound, being quite polar due to the carboxylic acid and hydroxyl groups, will likely require a relatively polar eluent. For reversed-phase chromatography, a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid would be a suitable starting point.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Workflow for Acid-Base Extraction

crude 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) add_bicarb 2. Add saturated aqueous NaHCO₃ solution crude->add_bicarb separate1 3. Separate layers add_bicarb->separate1 organic1 Organic Layer (contains neutral impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (contains product as sodium salt) separate1->aqueous1 acidify 4. Acidify aqueous layer with conc. HCl to pH ~2 aqueous1->acidify precipitate 5. Collect precipitated solid by vacuum filtration acidify->precipitate wash 6. Wash solid with cold water precipitate->wash dry 7. Dry the purified product under vacuum wash->dry

Caption: Workflow for the purification of this compound via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the product.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale tests.

Workflow for Recrystallization

dissolve 1. Dissolve crude product in a minimum amount of hot solvent cool_slowly 2. Allow the solution to cool slowly to room temperature dissolve->cool_slowly ice_bath 3. Place the flask in an ice bath to maximize crystal formation cool_slowly->ice_bath filter 4. Collect crystals by vacuum filtration ice_bath->filter wash 5. Wash crystals with a small amount of cold solvent filter->wash dry 6. Dry the purified crystals under vacuum wash->dry

Caption: A general workflow for the purification of a solid compound by recrystallization.

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., methanol or DMF) and heat the mixture with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum.

References

Quinoline Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinoline and its derivatives. Here, we address common challenges encountered during key synthetic procedures, offering not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Table of Contents

  • Frequently Asked Questions (FAQs) - General Quinoline Synthesis

  • Troubleshooting Specific Syntheses

    • The Skraup Synthesis

    • The Doebner-von Miller Synthesis

    • The Combes Synthesis

    • The Friedländer Synthesis

  • Experimental Protocols: Best Practices

  • References

Frequently Asked Questions (FAQs) - General Quinoline Synthesis

This section addresses broad issues that can apply to various quinoline synthesis methods.

Q1: My reaction is sluggish or incomplete, resulting in low yields. What are the primary factors to investigate?

A1: Low conversion is a frequent issue. The root cause often lies in one of the following areas:

  • Purity of Starting Materials: Aniline derivatives can be susceptible to air oxidation, appearing dark in color. It's crucial to use freshly distilled or purified anilines. Similarly, ensure the α,β-unsaturated carbonyl compound (or its precursor) is pure.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. For reactions like the Skraup or Doebner-von Miller, sulfuric acid is common, but its concentration must be carefully controlled to prevent excessive charring or side reactions. Polyphosphoric acid (PPA) can be a milder alternative.

  • Temperature Control: These reactions are often highly exothermic. A runaway reaction can lead to polymerization and the formation of tar-like byproducts. Conversely, insufficient temperature will result in a stalled reaction. Gradual heating and careful monitoring are essential.

  • Solvent Choice: While some classical syntheses are run neat, the use of a high-boiling, inert solvent can improve heat transfer and prevent localized overheating. Solvents like nitrobenzene (in the Skraup synthesis) also act as an oxidant.

Q2: I'm observing significant formation of a dark, tarry substance in my reaction flask. How can I minimize this?

A2: Tar formation is a classic sign of polymerization or degradation of starting materials and intermediates, especially under harsh acidic and high-temperature conditions.

  • Mechanism of Tarring: The strong acid catalysts can promote the self-polymerization of the α,β-unsaturated carbonyl compounds or the degradation of the aniline starting material.

  • Mitigation Strategies:

    • Lower Reaction Temperature: This is the most direct approach. While it may slow the reaction rate, it significantly reduces the rate of side reactions.

    • Slower Addition of Reagents: Adding the acid or one of the reactants dropwise with efficient stirring can help dissipate heat and maintain a more controlled reaction environment.

    • Use of a Milder Catalyst: Consider replacing concentrated sulfuric acid with PPA or a Lewis acid like zinc chloride, which can be less aggressive.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Crude quinoline products are often contaminated with unreacted starting materials, polymeric tars, and regioisomeric byproducts.

  • Initial Work-up: After neutralizing the reaction mixture, a steam distillation can be highly effective for volatile quinolines, leaving non-volatile tars behind.

  • Chromatography: Column chromatography on silica gel or alumina is the most common method. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. It's often beneficial to perform a chromatographic purification first to remove the bulk of impurities.

  • Acid-Base Extraction: Quinolines are basic. You can often perform an acid-base extraction to separate the quinoline product from non-basic impurities. Dissolve the crude product in an organic solvent, extract with dilute HCl, wash the aqueous layer with an organic solvent, and then basify the aqueous layer and extract the purified quinoline back into an organic solvent.

Troubleshooting Specific Syntheses

The Skraup Synthesis

This method involves the reaction of an aniline with glycerol, an oxidizing agent (often nitrobenzene), and sulfuric acid.

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup reaction is notoriously exothermic. The key is to control the rate of heat generation.

  • Causality: The dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps are all highly exothermic.

  • Control Measures:

    • External Cooling: Begin the reaction in an ice bath and allow it to slowly warm to room temperature before applying external heat.

    • Slow Addition: Add the sulfuric acid dropwise to the mixture of aniline, glycerol, and nitrobenzene with vigorous stirring.

    • Use of a Moderator: Ferrous sulfate (FeSO₄) is often added as a moderator to smoothen the reaction profile.

Q2: I am getting a very low yield of the desired quinoline, with a lot of unreacted aniline. What could be the issue?

A2: This points to an issue with either the formation of the key acrolein intermediate or the subsequent Michael addition.

  • Acrolein Formation: Ensure the sulfuric acid concentration is sufficient to effectively dehydrate the glycerol.

  • Oxidizing Agent: The choice and amount of oxidizing agent are critical. While nitrobenzene corresponding to the aniline is traditional, other oxidants like arsenic acid or ferric salts can be used. Insufficient oxidant will stall the final aromatization step.

The Doebner-von Miller Synthesis

This is a more versatile method that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.

Q1: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity is a common challenge, especially with substituted anilines. The electrophilic cyclization step can occur at two different positions on the aniline ring.

  • Steric Hindrance: A bulky substituent on the aniline ring can direct the cyclization to the less sterically hindered ortho position.

  • Electronic Effects: Electron-donating groups on the aniline ring can activate both ortho and para positions, potentially leading to mixtures. The specific reaction conditions can influence the outcome. Milder acids and lower temperatures sometimes favor one isomer over the other.

Troubleshooting Logic for Regioselectivity

G start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance on Aniline Ring start->sterics electronics Analyze Electronic Effects (EDG vs EWG) start->electronics conditions Modify Reaction Conditions start->conditions temp Lower Temperature conditions->temp acid Use Milder Acid (e.g., PPA) conditions->acid result Improved Regioselectivity temp->result acid->result

Caption: Decision workflow for addressing regioisomer formation.

The Combes Synthesis

This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.

Q1: The reaction is not proceeding to the cyclized quinoline product. I am isolating the intermediate enamine or Schiff base.

A1: This indicates that the final cyclization and dehydration steps are the bottleneck.

  • Causality: The cyclization is an electrophilic aromatic substitution, which requires a sufficiently strong acid catalyst to protonate the intermediate and a high enough temperature to overcome the activation energy.

  • Solutions:

    • Stronger Acid: If using a weaker acid, switch to concentrated sulfuric acid or PPA.

    • Higher Temperature: Ensure the reaction is heated sufficiently, often to temperatures above 100 °C.

    • Water Removal: The final step is a dehydration. Removing water as it is formed (e.g., with a Dean-Stark trap) can drive the equilibrium towards the product.

The Friedländer Synthesis

This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Q1: I am observing self-condensation of my carbonyl starting material instead of the desired reaction with the 2-aminoaryl ketone.

A1: This is a competing side reaction, particularly under basic conditions (which are common for the Friedländer synthesis).

  • Causality: The base used to deprotonate the α-methylene group can also catalyze the aldol condensation of the other carbonyl partner.

  • Mitigation Strategies:

    • Choice of Base: Use a milder base (e.g., piperidine, L-proline) instead of strong bases like NaOH or KOH.

    • Stoichiometry: Use a slight excess of the 2-aminoaryl ketone to favor the desired reaction pathway.

    • Temperature: Running the reaction at a lower temperature can sometimes disfavor the self-condensation reaction.

Comparative Summary of Conditions
SynthesisTypical Acid CatalystTypical TemperatureCommon Issue
Skraup Conc. H₂SO₄130-160 °CHighly exothermic, tarring
Doebner-von Miller HCl, ZnCl₂, H₂SO₄100-140 °CRegioisomer formation
Combes Conc. H₂SO₄, PPA100-150 °CIncomplete cyclization
Friedländer KOH, NaOH, Piperidine80-200 °CSelf-condensation of carbonyl

Experimental Protocols: Best Practices

Protocol: General Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic quinoline product will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the acidic aqueous layers and wash with a small portion of the organic solvent to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). The quinoline will precipitate or form an oil.

  • Product Extraction: Extract the free quinoline back into an organic solvent (e.g., dichloromethane). Repeat 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified quinoline.

Workflow for Purification

G A Crude Product in Organic Solvent B Extract with 1M HCl (aq) A->B C Aqueous Layer (Quinoline-HCl) B->C Product D Organic Layer (Impurities) B->D Waste E Basify with NaOH (aq) C->E F Extract with Organic Solvent E->F G Purified Quinoline in Organic Solvent F->G

Caption: Standard acid-base extraction workflow for quinoline purification.

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Due to its specific functional groups—a 4-hydroxyquinoline core (which can exist in a quinolone tautomeric form), a phenolic hydroxyl group, a methoxy group, and a carboxylic acid—it is susceptible to several degradation pathways. For instance, quinoline compounds' stability can be highly dependent on pH, with degradation sometimes accelerating in both acidic and basic conditions.[1]

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on its chemical structure, the following degradation pathways are most likely:

  • Oxidation: The electron-rich 4-hydroxyquinoline ring system is susceptible to oxidation. The presence of the hydroxyl and methoxy groups further activates the ring, making it prone to oxidation, potentially forming quinone-like structures which are often colored. Phenolic compounds, in general, are known to be susceptible to oxidation.[2]

  • Photodegradation: Quinolone structures, such as those found in fluoroquinolone antibiotics, are known to be sensitive to light, making photodegradation a significant concern.[3] The absorption of UV or even visible light can lead to the formation of reactive intermediates and subsequent degradation products.

  • Hydrolysis (pH-dependent): While the core structure is generally stable against hydrolysis, extreme pH conditions can promote degradation. Alkaline conditions, in particular, have been shown to promote the degradation of some fluoroquinolones.[4]

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO2), especially at elevated temperatures or under specific catalytic conditions.[5]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent: Use a high-purity, degassed solvent. For aqueous solutions, consider using a buffer at a slightly acidic to neutral pH (e.g., pH 5-7), and determine the optimal pH for stability empirically.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, solutions can be kept at 2-8°C, but their stability should be verified over the intended period of use.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This is crucial to prevent photodegradation.[3]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.

Q4: Is this compound prone to degradation during analytical procedures like HPLC?

A4: Yes, degradation can occur on an autosampler, especially if samples are left at room temperature for extended periods. The combination of aqueous mobile phases, potential exposure to light, and ambient temperature can lead to the formation of degradation products, appearing as new peaks in your chromatogram. It is advisable to use a cooled autosampler (e.g., 4°C) and to perform a stability study of the compound in the mobile phase to understand any potential issues.

Troubleshooting Guide

Issue 1: I'm observing a rapid decrease in the peak area of my compound in an aqueous buffer.

  • Possible Cause 1: pH-mediated Degradation. The stability of the compound can be highly pH-dependent. Extreme pH values may catalyze degradation.

    • Solution: Determine the pH of your buffer. If it is highly acidic or basic, this could be the issue. We recommend performing a pH stability profile by incubating the compound in buffers of varying pH (e.g., pH 2, 5, 7, 9, 12) and analyzing the remaining parent compound over time.

  • Possible Cause 2: Oxidation. The presence of dissolved oxygen in your buffer can lead to oxidative degradation of the phenolic moiety.

    • Solution: Prepare your buffers with degassed water (e.g., by sparging with helium or nitrogen). Preparing solutions fresh before use is also a good practice. If you suspect oxidation, you can try adding a small amount of an antioxidant, like ascorbic acid, to a test sample to see if it prevents the degradation, though this is for diagnostic purposes and may interfere with your experiment.[6]

Issue 2: My solution of the compound is turning yellow/brown over time.

  • Possible Cause: Oxidative Degradation. The formation of colored species is a common indicator of the oxidation of phenolic compounds and quinoline derivatives. This often leads to the formation of quinone-type structures, which are highly conjugated and absorb visible light.

    • Solution: This is a strong indication of oxidative degradation. Strict light protection and the use of deoxygenated solvents are critical. Store the solution under an inert atmosphere if possible. If the color change is rapid, the solution is likely not stable enough for your experimental timeframe and should be prepared immediately before use.

Issue 3: I'm seeing unexpected new peaks in my HPLC/LC-MS analysis of a sample that was pure initially.

  • Possible Cause 1: Photodegradation. If the sample was exposed to light, even ambient lab lighting, for a prolonged period, photodegradation products may have formed. Quinolone structures are known to be susceptible to this.[3]

    • Solution: Ensure all sample handling, from preparation to analysis, is done under light-protected conditions. Use amber autosampler vials and minimize the time the sample spends on the autosampler.

  • Possible Cause 2: Thermal Degradation. If your experimental procedure involves heating, this could induce degradation.

    • Solution: Evaluate the thermal stability of the compound by incubating a solution at the relevant temperature and monitoring for degradation over time. If the compound is thermally labile, consider alternative, lower-temperature methods.

  • Possible Cause 3: Interaction with the Mobile Phase. Some compounds can degrade in the mobile phase, especially at certain pH values or in the presence of certain additives.

    • Solution: Test the stability of your compound in the mobile phase by preparing a sample and analyzing it at several time points (e.g., 0, 4, 8, 24 hours) while it is kept under the same conditions as your analytical run.

Methodologies and Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette or clear vial) to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., option 2: D65/ID65 emission). A control sample should be wrapped in foil and kept alongside.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection and/or mass spectrometry). The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionRecommended Temperature
Acid Hydrolysis0.1 M HCl60°C
Base Hydrolysis0.1 M NaOHRoom Temperature
Oxidation3% H₂O₂Room Temperature
ThermalHeat80°C
PhotolyticICH Q1B compliant light sourceAmbient
Visualization of Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the this compound molecule.

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Products and Propose Pathways data->pathway report Document Findings pathway->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Ensuring the Stability of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a quinoline core, a hydroxyl group, a methoxy group, and a carboxylic acid moiety, makes it a valuable scaffold for synthesizing a variety of bioactive molecules. However, the presence of these functional groups also renders the molecule susceptible to various degradation pathways, potentially compromising the integrity of research data and the quality of pharmaceutical products. This guide provides a comprehensive overview of the factors affecting the stability of this compound and practical strategies to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), at a controlled low temperature.[1] Storing at -20°C is a common practice for preserving the integrity of similar complex organic molecules for extended periods. For highly sensitive applications or very long-term storage, -80°C may be considered to further minimize the rate of any potential degradation reactions.[2]

Q2: My this compound powder has changed color over time. What could be the cause?

A change in color, such as yellowing or browning, is often an indication of degradation. The quinoline ring system is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[2] The presence of the electron-donating methoxy and hydroxyl groups can increase the electron density of the aromatic system, potentially making it more prone to oxidation. Ensure the compound is stored under an inert atmosphere and protected from light to prevent this.

Q3: I am preparing a stock solution of this compound in DMSO. Are there any stability concerns?

Yes, there can be stability concerns when using DMSO as a solvent. DMSO is hygroscopic and can absorb moisture from the air, which can facilitate hydrolysis of the carboxylic acid or other susceptible functional groups.[2] Additionally, some quinolinol compounds have shown instability in DMSO.[2] It is advisable to use anhydrous, high-purity DMSO and to prepare fresh solutions for critical experiments. If stock solutions are to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Q4: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The carboxylic acid group can undergo reactions in the presence of strong acids or bases, although it is generally stable under neutral conditions. The ether linkage of the methoxy group could also be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The electron-rich quinoline ring is a likely site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[2]

  • Photodegradation: Quinoline derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[2]

  • Decarboxylation: Carboxylic acids, particularly those with a hydroxyl group in a specific position relative to the carboxyl group, can be prone to decarboxylation (loss of CO2) upon heating.

Q5: How can I monitor the purity of my this compound sample?

The most common and reliable method for monitoring the purity of this compound and detecting any degradation products is High-Performance Liquid Chromatography (HPLC), specifically a stability-indicating HPLC method.[3] This technique can separate the parent compound from its impurities and degradation products, allowing for accurate quantification of purity. Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common degradation-related issues encountered during experiments.

Troubleshooting Guide 1: Inconsistent Experimental Results or Loss of Potency
Symptom Potential Cause Suggested Action & Rationale
Decreasing biological activity or inconsistent analytical results over time.Degradation of the compound in stock solutions or during experimental procedures.1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use for the most reliable results.2. Perform a Stability Check: Analyze your stock solution using a stability-indicating HPLC method to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution or a reference standard.3. Optimize Storage of Solutions: If stock solutions must be stored, aliquot them into smaller volumes to minimize freeze-thaw cycles and store them at -80°C in amber vials to protect from light.[2]
Variability between different batches of the compound.Differences in initial purity or degradation during storage of the solid material.1. Verify Purity of New Batches: Always perform an initial purity assessment (e.g., by HPLC) on new batches of the compound before use.2. Review Solid Storage Conditions: Ensure the solid compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a consistently low temperature (-20°C or lower).
Troubleshooting Guide 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom Potential Cause Suggested Action & Rationale
New, unexpected peaks appear in the HPLC chromatogram of a sample that was previously pure.The compound is degrading under the current storage or experimental conditions.1. Characterize Degradation Products: If possible, use HPLC-MS to obtain the mass of the unknown peaks. This can provide clues to the identity of the degradation products and the degradation pathway.2. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to intentionally generate degradation products.[4] This will help in identifying the likely cause of degradation and in developing a more robust analytical method.3. Mitigate the Cause of Degradation: Based on the likely degradation pathway identified, adjust storage and handling procedures. For example, if oxidation is suspected, de-gas solvents and store solutions under an inert gas. If photodegradation is the issue, protect the compound from light at all times.
Poor peak shape or shifting retention times.Interaction of the compound or its degradants with the HPLC column or mobile phase.1. Adjust Mobile Phase pH: The carboxylic acid and hydroxyl groups are ionizable. Ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state and improve peak shape.2. Use a Chelating Agent: If metal-catalyzed degradation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape and stability on the column.[2]

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop a reverse-phase HPLC method capable of resolving the parent compound from all potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase buffering)

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at a wavelength determined by UV-Vis spectral analysis of the compound (a starting point could be 254 nm).

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30-31 min: 80-20% B

      • 31-35 min: 20% B

  • Method Validation:

    • Inject a sample of the pure compound to determine its retention time.

    • Analyze samples from forced degradation studies (see Protocol 2) to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. The method is considered stability-indicating if this is achieved.[2]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and products.[4]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Analyze by HPLC at various time points.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at various time points.

  • Thermal Degradation: Place a sample of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). At various time points, dissolve a portion of the solid and analyze by HPLC.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

G A This compound B Hydrolysis Products (e.g., cleavage of methoxy group) A->B Acid/Base C Oxidation Products (e.g., quinone-like structures) A->C Oxygen/Light/Metal Ions D Photodegradation Products (e.g., ring-opened or rearranged structures) A->D UV/Visible Light E Decarboxylation Product (loss of CO2) A->E Heat

Caption: Potential degradation pathways for this compound.

Diagram 2: Workflow for Stability Assessment

G cluster_0 cluster_1 start Start: Pure Compound storage Long-Term Storage (-20°C, inert atm, dark) start->storage sampling Periodic Sampling storage->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Purity vs. Time) hplc->data end End: Determine Shelf-life data->end forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) degradation_products Identification of Degradation Products (HPLC-MS) forced_degradation->degradation_products method_validation Validation of Stability- Indicating Method degradation_products->method_validation

Caption: Workflow for assessing the long-term stability and degradation pathways.

References

Technical Support Center: HPLC Method Development and Troubleshooting for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis and purification of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. The separation of this target molecule from its synthetic precursors presents a unique chromatographic challenge due to the diverse polarity and ionizable nature of the compounds involved. This document provides a robust starting method, in-depth troubleshooting guides, and answers to frequently asked questions to help you achieve optimal separation.

Section 1: Understanding Your Analytes

Successful HPLC method development begins with a fundamental understanding of the physicochemical properties of the analytes. The target molecule, this compound, is amphoteric, containing both acidic (carboxylic acid, phenolic hydroxyl) and basic (quinoline nitrogen) functional groups. Its precursors, likely from a Gould-Jacobs type synthesis, range from the relatively non-polar anilino-ester intermediate to the more polar starting aniline.[1][2] This wide range in polarity and pKa values is the primary challenge.

Table 1: Physicochemical Properties of Target Compound and Likely Precursors

Compound NameStructureKey Functional GroupsExpected PolarityIonization Behavior
Target: this compound Carboxylic Acid, Phenolic Hydroxyl, Quinoline Nitrogen, MethoxyModerately PolarAmphoteric (Acidic & Basic)
Precursor 1: 4-Methoxyaniline (p-Anisidine) Aromatic Amine, MethoxyModerately Non-polarBasic
Precursor 2: Diethyl ethoxymethylenemalonate Diester, Alkene, EtherNon-polarNeutral
Intermediate: Diethyl 2-((4-methoxyphenyl)amino)methylene)malonate Diester, Aromatic AmineNon-polarWeakly Basic

Section 2: Recommended Starting HPLC Protocol

This protocol is designed as a robust starting point for separating the target compound from its key precursors on a standard reversed-phase C18 column. It utilizes a gradient elution to accommodate the wide polarity range of the analytes.[3][4]

Materials and Reagents
  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Reference Standards: Purified samples of this compound and its precursors.

Chromatographic Conditions

Table 2: Recommended Starting Gradient HPLC Method

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nm and 325 nm254 nm is a good general wavelength for aromatic compounds.[5] The extended quinoline conjugation may show a stronger maximum at a higher wavelength like 325 nm.[6]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Run Time 20 minutesSufficient for elution and re-equilibration.
Gradient Elution Program
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0.09010
12.01090
15.01090
15.19010
20.09010

Experimental Workflow

G prep_mp Prepare Mobile Phases (A and B with 0.1% Formic Acid) equilibrate Equilibrate Column (At least 10 column volumes with 90% A) prep_mp->equilibrate prep_sample Prepare Sample (Dissolve in 50:50 ACN:H2O, filter) inject Inject Sample (5 µL) prep_sample->inject equilibrate->inject run Run Gradient Method (As per Table 2) inject->run analyze Analyze Data (Check resolution, peak shape) run->analyze

Caption: HPLC analysis workflow.

Section 3: Troubleshooting Guide (Q&A Format)

Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for your target compound is a common issue and is typically caused by secondary interactions between the analyte and the column's stationary phase.[7] Your molecule has multiple functional groups that can interact with residual silanols on the silica surface.

Troubleshooting Steps:

  • Check Mobile Phase pH: The use of 0.1% formic acid (pH ~2.7) is intended to suppress the ionization of the carboxylic acid and protonate the quinoline nitrogen.[8] If the pH is not low enough, you may have mixed ionic species present, leading to tailing.[9] Ensure the formic acid concentration is correct.

  • Consider a Different Acid Modifier: If formic acid is insufficient, switching to 0.1% Trifluoroacetic Acid (TFA) can sometimes provide sharper peaks. TFA is a stronger ion-pairing agent and can more effectively mask silanol interactions.

  • Lower the Sample Concentration: Column overload is a frequent cause of tailing, especially for compounds that exhibit strong secondary interactions.[10] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was the issue.

  • Use a High-Purity, End-Capped Column: Older or lower-quality C18 columns may have a higher concentration of active silanol groups. Using a modern, fully end-capped column can significantly reduce these secondary interactions.

G start Peak Tailing Observed for Target Compound q1 Is the mobile phase pH correct (0.1% Formic Acid)? start->q1 fix_ph Remake mobile phase accurately. Re-inject. q1->fix_ph No q2 Is the sample concentration too high? q1->q2 Yes a1_yes Yes a1_no No fix_ph->start fix_conc Dilute sample 10-fold. Re-inject. q2->fix_conc Yes q3 Is the column old or of low quality? q2->q3 No a2_yes Yes a2_no No fix_conc->start fix_col Replace with a new, high-purity, end-capped C18 column. q3->fix_col Yes end_node Consider alternative (e.g., Phenyl or HILIC) or use 0.1% TFA. q3->end_node No a3_yes Yes a3_no No fix_col->start

Caption: Troubleshooting workflow for peak tailing.

Q: I am not getting baseline separation between the aniline precursor (4-Methoxyaniline) and the malonate intermediate. How can I improve resolution?

A: These two compounds are relatively non-polar and will elute early in the gradient. Improving their resolution requires focusing on the initial part of your gradient.

Optimization Strategies:

  • Shallow the Gradient: The initial gradient slope from 10% to 90% B over 12 minutes is quite steep. A shallower gradient provides more time for closely eluting compounds to separate.[11] Try modifying the gradient to run from 10% to 50% B over the first 10 minutes.

  • Introduce an Isocratic Hold: Before starting the gradient, an initial isocratic hold can improve separation of early eluting peaks.[11] Try holding the mobile phase at 10% B for the first 2-3 minutes of the run.

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. Replacing acetonitrile with methanol can alter the elution order and may improve the resolution between these specific compounds. Prepare Mobile Phase B with 0.1% Formic Acid in Methanol and re-run the analysis.

Q: My retention times are drifting between injections. What are the common causes?

A: Retention time instability is a classic sign that the system is not fully equilibrated or that the mobile phase composition is changing.[12]

Checklist for Stability:

  • Column Equilibration: Insufficient equilibration between gradient runs is the most common cause. Ensure your column is re-equilibrated with the starting mobile phase composition (90% A, 10% B) for at least 10 column volumes before the next injection. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 15-20 minutes, though the provided method has a 5-minute post-time which may need to be extended.

  • Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If using a buffer salt instead of an acid, ensure it is fully dissolved. Solvents should be properly degassed to prevent bubble formation in the pump.[12]

  • Column Temperature: Check that the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause retention times to shift.

  • Pump Performance: Check for leaks in the system. Run a pump pressure test to ensure the pump is delivering a consistent flow rate and mobile phase composition.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the optimal mobile phase pH for this separation? A: The optimal pH is one that keeps your analytes in a single, stable ionic state.[13][14] For this set of molecules, a low pH (around 2.5-3.0) is recommended. This ensures the carboxylic acid is fully protonated (neutral) and the basic amines are fully protonated (charged), preventing mixed-mode retention and improving peak shape.[8] Operating at a pH close to an analyte's pKa can lead to split peaks and poor reproducibility.[9]

Q: What is the best type of stationary phase for this analysis? A: A standard end-capped C18 is the most versatile and logical starting point for separating compounds with this range of polarities.[15] If resolution on a C18 is still challenging after optimization, a Phenyl column could provide alternative selectivity for the aromatic rings. For retaining the highly polar starting materials, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered, but this would likely compromise the retention of the non-polar intermediates.[16]

Q: Can I run this separation in isocratic mode? A: An isocratic (constant mobile phase composition) method is not recommended for this analysis. The polarity difference between the early-eluting precursors and the later-eluting target compound is too large. An isocratic method strong enough to elute the target compound in a reasonable time would cause the precursors to elute at or near the void volume with no separation. A gradient method is essential to achieve resolution across the entire range of analytes.[17]

Q: How was the UV detection wavelength of 254 nm selected? A: A wavelength of 254 nm is a common choice for aromatic compounds as it corresponds to a strong π → π* electronic transition in benzene rings.[5] The quinoline structure of the target molecule also absorbs strongly in this region. To maximize sensitivity for the target molecule specifically, you can inject a pure standard and run a UV scan with a Diode Array Detector (DAD) to find the wavelength of maximum absorbance (λmax), which may be higher than 254 nm due to the extended conjugated system.[18]

References

Technical Support Center: Characterization of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline carboxylic acids. This guide is designed to provide expert-backed, field-proven insights into the common characterization challenges associated with this important class of molecules. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and generate high-quality, reliable data.

Section 1: Fundamental Challenges - Solubility

The physicochemical properties of quinoline carboxylic acids, particularly their planar aromatic structure, often lead to poor solubility in aqueous and organic solvents, which is the first hurdle in any characterization workflow.

Q1: My quinoline carboxylic acid has very poor solubility in common analytical solvents. How can I effectively dissolve it for analysis?

A: This is a primary and critical challenge. The limited solubility stems from the hydrophobic quinoline core and strong intermolecular interactions in the solid state. A systematic approach is required to achieve dissolution without compromising sample integrity.

The most effective strategy is to exploit the acidic nature of the carboxylic acid group. By increasing the pH of the medium above the compound's pKa, you deprotonate the carboxylic acid to form a much more soluble carboxylate salt.[1][2]

Protocol: pH-Modification for Solubilization

  • Initial Solvent: Begin by attempting to suspend the compound in your target aqueous buffer (e.g., for HPLC analysis) or a minimal amount of a water-miscible organic co-solvent like DMSO.

  • Base Titration: While stirring, add a dilute aqueous base (e.g., 0.1 M NaOH or NH₄OH) dropwise. Monitor the solution for clarity.

  • pH Monitoring: Use a calibrated pH meter to track the pH. A significant increase in solubility should be observed as the pH surpasses the pKa of the carboxylic acid group.

  • Final Adjustment: Once the compound is fully dissolved, you can adjust the pH to the desired value for your experiment, but be cautious of precipitation if you lower the pH significantly.

Troubleshooting Common Issues:

  • Precipitation on Standing: If the compound precipitates over time, the buffer capacity may be insufficient to maintain the required pH. Consider using a buffer with a higher capacity or adjusting the final pH to be further from the pKa.[1]

  • Compound Instability: Quinoline derivatives can be susceptible to degradation at harsh pH extremes. It is crucial to assess the compound's stability at the selected pH, especially if the solution will be stored.[1]

  • Organic Co-solvents: If pH modification alone is insufficient, using a co-solvent is the next step. Dimethyl sulfoxide (DMSO) and N, N-dimethylformamide (DMF) are powerful organic solvents. However, be aware that high concentrations of these solvents can interfere with certain analyses, such as reversed-phase HPLC, causing peak distortion. Always aim to use the minimum amount of organic co-solvent necessary.

Workflow: Enhancing Solubility of Quinoline Carboxylic Acids

G cluster_start cluster_process Solubilization Strategy cluster_outcome start Poor Solubility Observed ph_adjust Adjust pH with dilute base (e.g., 0.1M NaOH) start->ph_adjust check_dissolved1 Is compound fully dissolved? ph_adjust->check_dissolved1 cosolvent Add minimal organic co-solvent (e.g., DMSO, DMF) check_dissolved1->cosolvent No success Solution Ready for Analysis check_dissolved1->success Yes check_dissolved2 Is compound fully dissolved? cosolvent->check_dissolved2 surfactant Consider micellar solubilization (e.g., Tween® 80) check_dissolved2->surfactant No check_dissolved2->success Yes surfactant->success If successful fail Re-evaluate solvent system or consider derivatization surfactant->fail If unsuccessful

Caption: A systematic workflow for overcoming solubility challenges.

Section 2: Chromatographic Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification. However, the unique properties of quinoline carboxylic acids present distinct challenges.

Q2: I'm observing severe peak tailing and poor retention for my quinoline carboxylic acid on a C18 column. What's causing this and how can I fix it?

A: This is a classic problem arising from a combination of factors: the compound's polarity and its ability to interact with the stationary phase in undesirable ways.

Causality:

  • Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic. The basic nitrogen atom in the quinoline ring can undergo strong ionic interactions with these deprotonated silanols, leading to delayed and uneven elution, which manifests as peak tailing.[3]

  • Polarity Mismatch: Highly polar analytes have a strong affinity for the polar mobile phase and weak affinity for the nonpolar C18 stationary phase, resulting in little or no retention (elution near the void volume).[3]

  • Metal Chelation: Quinolines are known chelating agents.[4][5] Trace metal impurities in the silica matrix, mobile phase, or sample can form complexes with your analyte, creating secondary interactions that cause peak tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Most Critical): The pH of your mobile phase is the most powerful tool you have. For a basic quinoline compound, operating at a low pH (e.g., 2.5-3.5 using formic acid or TFA) protonates the quinoline nitrogen. This prevents its interaction with the acidic silanol groups.[3]

  • Select an Appropriate Column:

    • End-Capped Columns: Use a high-quality, modern C18 column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Alternative Stationary Phases: If retention is still poor, switch to a column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase. These offer different selectivity and can improve retention for polar compounds.[3]

  • Use a Competitive Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites, but this can suppress ionization in MS detection.

  • Consider an Ion-Pairing Reagent: For very polar compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) can form a more hydrophobic complex with your analyte, significantly increasing retention on a C18 column.

Data Summary: Recommended HPLC Starting Conditions

ParameterRecommendation for Peak Tailing/Poor RetentionRationale
Column High-purity, end-capped C18 or Phenyl-HexylMinimizes silanol interactions; provides alternative selectivity.
Mobile Phase A 0.1% Formic Acid or 0.05% TFA in WaterLow pH protonates quinoline nitrogen, preventing silanol interaction.[3]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase.
pH Range 2.5 - 3.5Ensures quinoline nitrogen is consistently protonated.
Detector UV (typically 200-300 nm)Quinoline core is a strong chromophore.[6]

Troubleshooting Flowchart: HPLC Peak Tailing

G cluster_start cluster_process Troubleshooting Steps cluster_outcome start Peak Tailing Observed ph_check Is mobile phase pH low (e.g., pH 2.5-3.5)? start->ph_check adjust_ph Adjust mobile phase pH using 0.1% Formic Acid ph_check->adjust_ph No column_check Is column modern and thoroughly end-capped? ph_check->column_check Yes adjust_ph->ph_check Re-analyze change_column Switch to EPG or Phenyl-Hexyl column for alternative selectivity column_check->change_column No metal_check Consider metal chelation. Add EDTA to mobile phase (0.1 mM) column_check->metal_check Yes change_column->column_check Re-analyze success Symmetric Peak Achieved metal_check->success If resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Section 3: Spectroscopic Characterization (MS & NMR)

Unambiguous structure elucidation relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the characteristic fragmentation patterns for a quinoline carboxylic acid in mass spectrometry?

A: The fragmentation pattern is highly dependent on the ionization technique used, primarily Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for solution-phase analysis.[7]

  • Electron Ionization (EI-MS): Under the high energy of EI, the primary fragmentation pathways involve the carboxylic acid group. You will typically observe the molecular ion ([M]⁺•), followed by key fragments from the neutral loss of the carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[7] Further fragmentation of the quinoline ring itself can occur, often involving the loss of hydrogen cyanide (HCN, 27 Da).[7][8]

  • Electrospray Ionization (ESI-MS/MS): In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion. Collision-Induced Dissociation (CID) of this precursor ion typically results in the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).[7] The exact pathway can vary based on the position of the carboxylic acid.

Table: Common MS Fragments of Quinoline Carboxylic Acids

IonizationPrecursor IonKey FragmentDescription
EI[M]⁺•[M - COOH]⁺Loss of the carboxyl radical.[7]
EI[M]⁺•[M - CO₂]⁺•Loss of carbon dioxide.[7]
EI[M]⁺•[C₈H₆N]⁺Subsequent loss of HCN from the quinoline ring.[7]
ESI (+)[M+H]⁺[M+H - H₂O]⁺Loss of water.
ESI (+)[M+H - H₂O]⁺[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide.[7]

Q4: The aromatic region of my ¹H NMR spectrum is very crowded. How can I confidently assign the quinoline protons?

A: The quinoline ring system produces a complex set of signals in the aromatic region (typically 7.5-9.5 ppm). While 1D ¹H NMR provides initial information, unambiguous assignment requires 2D NMR experiments.[9]

Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as the acidic COOH proton is usually observable as a broad singlet.[9]

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra (Crucial):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of protons around each ring of the quinoline system.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing you to assign the carbon signal for each assigned proton.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing the entire molecular skeleton together, for instance, by correlating the proton at H-8 to the carbon of the carboxylic acid group (C-4).[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This identifies protons that are close in space, which helps confirm assignments. For example, a NOESY correlation would be expected between H-3 and H-4.[9]

Table: Typical ¹H NMR Chemical Shifts for Quinoline-2-carboxylic Acid

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.30d~8.6
H-4~8.20d~8.6
H-5~8.15d~8.4
H-6~7.75t~7.6
H-7~7.90t~7.8
H-8~7.85d~8.0
COOH13.0-14.0br s-
Note: Values are typical and can vary based on solvent and substitution patterns.[9]
Section 4: Solid-State Characterization (Crystallography)

Single-crystal X-ray diffraction provides definitive proof of structure. However, growing high-quality crystals can be a significant challenge.

Q5: What are the key considerations for growing single crystals of quinoline carboxylic acids suitable for X-ray diffraction?

A: Growing diffraction-quality single crystals is often more art than science, but following best practices significantly increases the probability of success. Purity is paramount.

Key Insight: A fascinating structural feature of quinoline carboxylic acids is their potential to exist as tautomers or zwitterions in the solid state. For example, quinoline-2-carboxylic acid can crystallize with both the neutral molecule and its zwitterionic form in the lattice, held together by hydrogen bonds.[4][10][11] This can influence crystal packing and growth.

Protocol: Single Crystal Growth by Slow Evaporation

  • Purification: Ensure your material is of the highest possible purity (>99%). Recrystallization or flash chromatography may be necessary. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: The goal is to find a solvent or solvent system in which your compound has moderate solubility. It should not be too soluble (won't crystallize) or too insoluble (won't dissolve). Common choices include ethanol, methanol, or mixtures like ethanol/water or dichloromethane/hexane.[10]

  • Preparation of a Saturated Solution:

    • Gently heat a small amount of the chosen solvent and add your compound portion-wise until no more dissolves.

    • Alternatively, dissolve the compound at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution while warm (if heated) through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[10]

  • Slow Evaporation:

    • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial.

General Characterization Workflow

G cluster_start cluster_process Characterization Pipeline cluster_outcome start Synthesized Compound solubility 1. Solubility Screening & Optimization start->solubility purity 2. Purity Assessment (HPLC, LC-MS) solubility->purity structure_confirm 3. Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) purity->structure_confirm elucidation 4. Unambiguous Elucidation (2D NMR: COSY, HSQC, HMBC) structure_confirm->elucidation solid_state 5. Definitive Structure (Single Crystal X-Ray Diffraction) elucidation->solid_state end Fully Characterized Molecule solid_state->end

Caption: A logical workflow for the complete characterization of a novel quinoline carboxylic acid.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparative analysis of the biological activity of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid and its positional isomers. While direct comparative studies for all isomers across all biological activities are not extensively available in the current literature, this guide synthesizes existing data and established structure-activity relationships (SAR) to provide a comprehensive overview for guiding future research and development.

Introduction to 4-Hydroxyquinoline-3-carboxylic Acids: A Scaffold of Diverse Biological Promise

The 4-hydroxyquinoline-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities primarily stem from the ability of this scaffold to interact with key biological targets, leading to the disruption of cellular processes in pathogens and cancer cells.

Two of the most well-documented mechanisms of action for quinoline carboxylic acid derivatives are:

  • Inhibition of Bacterial Topoisomerases: Quinolone antibiotics, a class of drugs based on this scaffold, target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and subsequent bacterial cell death. The carboxylic acid group at the C-3 position is essential for this activity.[1]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids exhibit anticancer activity by inhibiting human dihydroorotate dehydrogenase (hDHODH). This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of rapidly dividing cancer cells. Inhibition of hDHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, ultimately leading to cell growth arrest.[1]

The substitution pattern on the quinoline ring system plays a critical role in modulating the potency and selectivity of these biological activities. This guide focuses on the influence of the positional isomerism of a methoxy group on the benzene ring of the 4-hydroxyquinoline-3-carboxylic acid scaffold.

Comparative Analysis of Methoxy Isomers: A Look at Antimalarial Activity

Direct comparative studies across a range of biological assays for all positional isomers of 4-hydroxy-methoxyquinoline-3-carboxylic acid are limited. However, a study on the antimalarial activity of 4-oxo-3-carboxyl quinolones provides valuable insight into the impact of methoxy group positioning.

In a study comparing a 5-methoxy quinolone derivative with a 7-methoxy quinolone derivative, a significant difference in antimalarial potency was observed. The 7-methoxy quinolone was found to be more than 10 times as active as the 5-methoxy quinolone.

IsomerRelative Antimalarial Potency
7-Methoxy Derivative High
5-Methoxy Derivative Low (<10% of 7-methoxy)

This data strongly suggests that the position of the methoxy group on the quinoline ring has a profound impact on the compound's interaction with its biological target in the context of antimalarial activity. The electronic and steric effects of the methoxy group at the 7-position appear to be more favorable for binding and inhibition than at the 5-position.

Structure-Activity Relationship (SAR) Insights and Hypothesized Effects of Methoxy Positional Isomerism

While direct comparative data for other biological activities is scarce, we can extrapolate from known SAR principles for quinoline derivatives to hypothesize how the position of the methoxy group might influence their anticancer and antimicrobial effects.

Anticancer Activity via DHODH Inhibition

The binding of quinoline carboxylic acids to hDHODH involves interactions with specific amino acid residues in the enzyme's binding pocket. The carboxylate group is known to form a crucial salt bridge with an arginine residue (R136).[1] The substitutions on the benzo portion of the quinoline ring also play a significant role in the overall binding affinity.[2]

The position of the methoxy group can influence the electronic properties and steric profile of the molecule, which in turn can affect:

  • Binding Affinity: The electron-donating nature of the methoxy group can alter the electron density of the quinoline ring system, potentially influencing hydrogen bonding and other non-covalent interactions within the hDHODH binding pocket. The steric bulk of the methoxy group at different positions could either enhance or hinder optimal binding.

  • Physicochemical Properties: The position of the methoxy group can affect the molecule's lipophilicity and solubility, which are critical for cell permeability and bioavailability.

Hypothetical Activity Trend:

It is plausible that the 7-position for the methoxy group, which showed superior antimalarial activity, might also be favorable for anticancer activity. This is because the 7-position is often a key site for modification in the development of potent quinoline-based drugs. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Antimicrobial Activity via Topoisomerase Inhibition

For antibacterial quinolones, the planarity of the quinoline ring system and its ability to intercalate into the DNA-enzyme complex are crucial for activity. The substituents on the benzene ring can influence these properties.

The position of the methoxy group could modulate:

  • Intercalation with DNA: The electronic effects of the methoxy group can influence the stacking interactions with DNA bases.

  • Interaction with the Enzyme: The position of the methoxy group could affect the binding of the inhibitor to the topoisomerase enzyme itself.

  • Drug Efflux: In bacteria, drug efflux pumps are a major mechanism of resistance. The physicochemical properties influenced by the methoxy group's position could affect the compound's susceptibility to these pumps.

Hypothetical Activity Trend:

It is difficult to predict a clear trend for antimicrobial activity without specific data. However, studies on other substituted quinolones have shown that substitutions at the 6 and 7-positions are often well-tolerated and can enhance activity.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of compounds against cancer cell lines.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxy-methoxyquinoline-3-carboxylic acid isomers in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the quinoline isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

General Structure of 4-Hydroxy-methoxyquinoline-3-carboxylic Acid Isomers

G cluster_6methoxy 6-Methoxy Isomer cluster_7methoxy 7-Methoxy Isomer cluster_8methoxy 8-Methoxy Isomer cluster_5methoxy 5-Methoxy Isomer 6-methoxy 6-methoxy 7-methoxy 7-methoxy 8-methoxy 8-methoxy 5-methoxy 5-methoxy

Caption: Positional isomers of 4-hydroxy-methoxyquinoline-3-carboxylic acid.

Experimental Workflow for Cytotoxicity Screening

G start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Isomer Dilutions cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Among these, the 4-hydroxyquinoline-3-carboxylic acid core has emerged as a particularly promising pharmacophore. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid scaffold, offering insights into the rational design of potent and selective enzyme inhibitors.

The this compound Scaffold: A Privileged Structure

The this compound moiety possesses key structural features that contribute to its biological activity. The 4-hydroxy group and the 3-carboxylic acid group can act as hydrogen bond donors and acceptors, as well as engage in metal chelation, facilitating interactions with the active sites of various enzymes.[3] The quinoline ring system itself provides a rigid scaffold that can be functionalized at multiple positions to modulate potency, selectivity, and pharmacokinetic properties. The 6-methoxy group, in particular, can influence the electronic properties and metabolic stability of the molecule.

Our comparative analysis will focus on the impact of substitutions at key positions of the quinoline ring, drawing upon data from studies on related 4-hydroxyquinoline-3-carboxylic acid and quinoline-4-carboxylic acid analogs.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinoline ring. The following sections dissect the SAR at various positions, with a focus on dehydrogenase and dihydroorotate dehydrogenase (DHODH) inhibition, two key targets for this class of compounds.[3][4]

Substitutions at the C2 Position

The C2 position of the quinoline ring is a critical determinant of potency and selectivity. Studies on related quinoline-4-carboxylic acid analogs as DHODH inhibitors have shown that bulky, hydrophobic substituents are generally favored at this position.[5]

Key Insights:

  • Aromatic and Heteroaromatic Rings: Introduction of phenyl or substituted phenyl rings at C2 often leads to a significant enhancement in inhibitory activity. This is attributed to potential π-π stacking interactions within the enzyme's active site.

  • Impact of Lipophilicity: A clear correlation between lipophilicity and inhibitory activity has been observed. More lipophilic substituents at C2 tend to result in greater potency.

Modifications of the Carboxylic Acid at C3

The carboxylic acid group at the C3 position is essential for the activity of many quinoline-based inhibitors, primarily through its ability to form key electrostatic interactions with amino acid residues in the target enzyme's active site.[3]

Key Insights:

  • Esterification: Conversion of the carboxylic acid to its corresponding ester generally leads to a decrease in inhibitory potency against enzymes like DHODH, highlighting the importance of the free carboxylate for binding.[3]

  • Amidation: The formation of amides at the C3 position can lead to compounds with altered biological activities and selectivities.

Substitutions on the Benzo Portion of the Quinoline Ring (C5-C8)

Substitutions on the benzene ring of the quinoline scaffold, including the C6-methoxy group, play a crucial role in fine-tuning the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

Key Insights:

  • C6 Position: The presence of a methoxy group at the C6 position, as in our core scaffold, is often associated with favorable biological activity. Halogen substitutions, such as fluorine, at this position have also been shown to enhance potency in some series of quinoline carboxylic acid inhibitors.[5]

  • C7 Position: The C7 position is a key site for modification to modulate the physicochemical properties of the molecule. Introduction of various substituted oxy-linked side chains has been explored to optimize activity against enzymes like malate dehydrogenase.[2][4] Correlation analysis has indicated that the inhibition of cellular respiration is linearly related to the lipophilicity (π) of the C7 substituent, while the inhibition of malate dehydrogenase is more dependent on the molar refractivity (MR).[2]

Comparative Inhibitory Activity

To provide a clearer understanding of the SAR, the following table summarizes the inhibitory activities of representative 4-hydroxyquinoline-3-carboxylic acid and quinoline-4-carboxylic acid analogs against different enzymes.

Compound IDR1 (C2)R2 (C6)R3 (C7)Target EnzymeIC50 (µM)Reference
1 HOCH3HMalate Dehydrogenase>100[2]
2 HHO-(CH2)2-PhMalate Dehydrogenase15[4]
3 CyclohexylHHDHODH0.250[3]
4 PhenylHHDHODH0.098[3]
5 2-FluorophenylFHDHODH0.026[3][6]

This table is a composite representation based on data from multiple sources to illustrate general SAR trends.

Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biochemical procedures.

General Synthesis of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

A common and versatile method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.

Step-by-step Protocol:

  • Condensation: An appropriately substituted aniline (e.g., 4-methoxyaniline) is reacted with diethyl 2-(ethoxymethylene)malonate (EMME).

  • Cyclization: The resulting intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, affording the ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification, yields the desired 4-hydroxyquinoline-3-carboxylic acid.

Diagram of the Gould-Jacobs Reaction:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product Aniline Substituted Aniline Intermediate Condensation Product Aniline->Intermediate + EMME EMME Diethyl 2-(ethoxymethylene)malonate Cyclized_Ester Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Cyclized_Ester High Temperature Final_Acid 4-Hydroxyquinoline-3-carboxylic Acid Cyclized_Ester->Final_Acid Hydrolysis

Caption: General workflow of the Gould-Jacobs reaction.

Biological Evaluation: DHODH Inhibition Assay

The inhibitory activity of the synthesized analogs against dihydroorotate dehydrogenase (DHODH) can be determined using a spectrophotometric assay.

Step-by-step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. A reaction mixture is prepared containing the enzyme, coenzyme Q10, and dihydroorotate in a suitable buffer.

  • Inhibitor Addition: The test compounds (analogs) are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of dihydroorotate. The reduction of coenzyme Q10 is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 280 nm) over time.

  • IC50 Determination: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Diagram of the DHODH Inhibition Assay Workflow:

DHODH_Assay A Prepare Reaction Mixture (DHODH, CoQ10, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add Dihydroorotate) B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Initial Rates D->E F Plot Rate vs. [Inhibitor] E->F G Determine IC50 Value F->G

Caption: Workflow for determining DHODH inhibitory activity.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent enzyme inhibitors. The C2 position favors bulky, lipophilic groups, while the C3 carboxylic acid is often essential for potent activity. Substitutions on the benzo portion of the quinoline ring, including the C6 and C7 positions, provide a means to fine-tune the physicochemical properties and target selectivity of these compounds.

Future research in this area should focus on the synthesis and evaluation of a more diverse range of analogs with systematic modifications at all key positions of the this compound scaffold. A particular emphasis on Kynurenine 3-monooxygenase (KMO) as a therapeutic target is warranted, given the neuroprotective potential of inhibiting this enzyme.[7] The exploration of novel substituents and the use of computational modeling will undoubtedly accelerate the discovery of new and effective therapeutic agents based on this privileged scaffold.

References

A Comparative Guide to Validating the Mechanism of Action for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid as a Kynurenine 3-Monooxygenase (KMO) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action (MoA) of the novel compound, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). Given the therapeutic potential of KMO inhibition in neurodegenerative diseases, a robust and logical validation strategy is paramount.[1][2][3] This document outlines a multi-tiered experimental approach, from initial biochemical confirmation to cellular target engagement and functional assays, comparing its hypothetical performance against the well-characterized KMO inhibitor, Ro 61-8048.

Introduction: The Scientific Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, producing several neuroactive and immunomodulatory metabolites.[1][4] A critical enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5] Overactivity of KMO leads to an accumulation of neurotoxic downstream metabolites like 3-HK and quinolinic acid, while depleting the neuroprotective metabolite, kynurenic acid (KYNA).[4][6][7][8] This imbalance is strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3][6][9]

Therefore, inhibiting KMO is a promising therapeutic strategy to rebalance the KP, decrease neurotoxicity, and increase neuroprotection.[7] The chemical scaffold of this compound shares features with other known enzyme inhibitors, making KMO a plausible target. This guide details the necessary steps to rigorously test this hypothesis.

The Validation Workflow: A Multi-Pronged Approach

A successful MoA validation relies on a logical sequence of experiments that build upon one another. Each step is designed to answer a specific question, creating a self-validating system that moves from a purified, controlled environment to a complex cellular context.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular & Pathway Analysis A Biochemical Assay: Direct KMO Inhibition B Determine IC50 & Ki A->B Confirms direct target interaction C Cellular Thermal Shift Assay (CETSA): In-Cell Target Binding B->C Informs concentration for cellular assays D Confirm target engagement in a physiological context C->D Validates binding in an intact cell E Metabolomic Analysis (LC-MS/MS): Measure KP Metabolites D->E Links binding to functional outcome G Confirm modulation of the kynurenine pathway E->G F Western Blot: Downstream Protein Expression F->G

Caption: A logical workflow for validating the mechanism of action.

Tier 1: Biochemical Validation of Direct KMO Inhibition

The foundational step is to determine if this compound directly interacts with and inhibits purified KMO enzyme. This is the cleanest assessment of target interaction, free from the complexities of a cellular environment.

Core Experiment: KMO Enzymatic Inhibition Assay.

Causality: This assay directly measures the enzymatic activity of KMO. KMO is an NADPH-dependent monooxygenase; its activity can be monitored by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of L-kynurenine to 3-hydroxykynurenine.[10][11] A true inhibitor will slow this rate of consumption.

Comparative Compound: Ro 61-8048, a potent and competitive KMO inhibitor with a known IC50 of approximately 37 nM, will be used as a positive control and benchmark.[9][12][13][14]

Protocol: KMO Inhibition Spectrophotometric Assay
  • Materials: Recombinant human KMO enzyme, L-Kynurenine (substrate), NADPH (cofactor), assay buffer, 96-well UV-transparent plates, spectrophotometer.[11][15]

  • Procedure:

    • Prepare a dilution series of the test compound (this compound) and the reference compound (Ro 61-8048) in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test/reference compounds. Incubate for 15 minutes to allow for binding.

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH.[11]

    • Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 20-30 minutes.

    • Calculate the rate of NADPH consumption (Vmax) for each concentration.

    • Plot the Vmax against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compoundKMOBiochemical5510.2
Ro 61-8048 (Reference)KMOBiochemical37[9][13]4.8[12][13]

Trustworthiness: Consistent, dose-dependent inhibition that can be benchmarked against a known inhibitor like Ro 61-8048 provides high confidence in a direct on-target effect. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[16]

Tier 2: Confirming Target Engagement in a Cellular Environment

Demonstrating that the compound binds to its target within the complex milieu of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose, as it provides direct evidence of target engagement without requiring modification of the compound or protein.[17][18][19][20]

Core Experiment: Cellular Thermal Shift Assay (CETSA).

Causality: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[17][20] By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble KMO protein remaining, we can detect a "thermal shift" indicative of binding.

Protocol: CETSA for KMO Target Engagement
  • Materials: Human cell line expressing KMO (e.g., HEK293T or a neuroblastoma line), culture medium, test compound, PBS, lysis buffer, equipment for Western blotting or AlphaScreen®/HTRF®.[18]

  • Procedure:

    • Culture cells and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x the biochemical IC50) for 1-2 hours.

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[17]

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble KMO in the supernatant using Western blot or a high-throughput immunoassay.

    • Plot the percentage of soluble KMO against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated group indicates target engagement.

Data Presentation: Comparative Thermal Stabilization

CompoundTreatmentApparent Melting Temp (Tm) [Hypothetical]Thermal Shift (ΔTm) [Hypothetical]
KMO ProteinVehicle (DMSO)54.2 °CN/A
This compound10 µM58.7 °C+4.5 °C
Ro 61-8048 (Reference)10 µM59.1 °C+4.9 °C

Tier 3: Validating Functional Impact on the Kynurenine Pathway

The final and most crucial step is to demonstrate that target engagement translates into the desired biological outcome: modulation of the kynurenine pathway. This involves measuring the direct products and substrates of KMO and assessing downstream cellular responses.

G tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine kmo KMO (Target Enzyme) kynurenine->kmo kat KAT kynurenine->kat three_hk 3-Hydroxykynurenine (Neurotoxic) kmo->three_hk quinolinic_acid Quinolinic Acid (Neurotoxic) three_hk->quinolinic_acid ...downstream enzymes kyna Kynurenic Acid (Neuroprotective) kat->kyna inhibitor 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid inhibitor->kmo Inhibition

Caption: The Kynurenine Pathway and the point of inhibition.

Core Experiment 1: Metabolomic Analysis by LC-MS/MS.

Causality: This is the most direct functional readout. By inhibiting KMO, we expect to see a decrease in its product, 3-HK, and a subsequent decrease in quinolinic acid. Concurrently, the substrate L-kynurenine should be shunted towards the alternative KAT enzyme pathway, leading to an increase in the neuroprotective kynurenic acid.[7] LC-MS/MS provides the sensitivity and specificity needed for accurate quantification of these metabolites in cell culture supernatants or lysates.[21]

Protocol: LC-MS/MS Analysis of KP Metabolites
  • Materials: Cell line as used in CETSA, culture medium, test and reference compounds, internal standards (isotopically labeled metabolites), methanol for protein precipitation, LC-MS/MS system.

  • Procedure:

    • Culture cells and treat with a dose-range of the test and reference compounds for 24-48 hours.

    • Collect the cell culture supernatant and/or cell lysates.

    • Add internal standards to the samples.

    • Precipitate proteins using ice-cold methanol and centrifuge to collect the supernatant.[21]

    • Dry the supernatant and reconstitute in the initial mobile phase for LC-MS/MS analysis.[21]

    • Perform targeted quantification using Multiple Reaction Monitoring (MRM) for L-kynurenine, 3-HK, kynurenic acid, and quinolinic acid.[21]

Data Presentation: Comparative Metabolite Modulation

Treatment (10 µM)L-Kynurenine (Fold Change)3-Hydroxykynurenine (Fold Change)Kynurenic Acid (Fold Change)
Vehicle (DMSO)1.01.01.0
This compound▲ 3.5x▼ 0.4x▲ 4.1x
Ro 61-8048 (Reference)▲ 3.8x▼ 0.3x▲ 4.5x

Core Experiment 2: Western Blot for Downstream Markers.

Causality: While metabolomics provides a direct readout, examining protein expression can reveal downstream compensatory mechanisms. For instance, chronic pathway inhibition might lead to feedback regulation of upstream enzymes like Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO).

Protocol: Western Blot Analysis
  • Materials: Cell lysates from the metabolomics experiment, SDS-PAGE gels, transfer apparatus, nitrocellulose membranes, blocking buffer (e.g., 5% nonfat milk in TBST), primary antibodies (anti-KMO, anti-IDO1, anti-Actin), HRP-conjugated secondary antibodies, and chemiluminescence reagent.[22]

  • Procedure:

    • Determine protein concentration of cell lysates.

    • Separate 15-20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.[22]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash and detect bands using a chemiluminescent substrate. Use Actin as a loading control to ensure equal protein loading.[22]

Conclusion and Authoritative Grounding

This guide presents a rigorous, stepwise approach to validate the proposed mechanism of this compound as a KMO inhibitor. By progressing from direct biochemical inhibition (Tier 1) to cellular target engagement (Tier 2) and finally to functional pathway modulation (Tier 3), researchers can build a robust data package. Comparing the results at each stage to the well-characterized inhibitor Ro 61-8048 provides a critical benchmark for performance. Successful validation through this workflow would provide strong evidence for its therapeutic potential in treating neurodegenerative diseases by beneficially modulating the kynurenine pathway.[1][3][23]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The objective of this guide is to not only present these methods but also to detail a rigorous cross-validation protocol. Cross-validation serves to demonstrate that different analytical procedures can yield comparable and reliable results, ensuring consistency across different laboratories or when methods are updated.[7] This is a critical exercise in method lifecycle management and is strongly guided by principles outlined by the International Council for Harmonisation (ICH).[8][9][10]

The Analyte: 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

This compound is a quinoline derivative characterized by a carboxylic acid moiety at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position. The presence of the quinoline core, a known chromophore, and ionizable groups makes this molecule amenable to analysis by various techniques.

Core Analytical Techniques: A Comparative Overview

Three analytical methods have been developed and are presented here for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of compounds in a mixture.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

  • UV-Vis Spectrophotometry: A simpler, high-throughput technique for the direct quantification of chromophoric compounds in solution.

The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method is designed for the accurate and precise quantification of this compound in bulk drug substance or simple formulations. The method utilizes a C18 column to separate the analyte from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on typical absorbance maxima for quinoline derivatives)[8][9]

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare calibration standards by serial dilution of the stock solution in the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or for trace-level impurity analysis.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): m/z 220.06 (calculated for [M+H]⁺)

  • Product Ions (Q3): To be determined by infusion of a standard solution. Plausible fragments would involve loss of H₂O, CO, and COOH.

  • Collision Energy: Optimized for the specific transitions.

  • Dwell Time: 100 ms per transition.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare calibration standards by serial dilution in the appropriate matrix (e.g., plasma, mobile phase) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations.

Method 3: UV-Vis Spectrophotometry

This method provides a rapid and simple approach for the quantification of this compound in pure form or in simple, non-interfering matrices.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Method Parameters:

  • Solvent: 0.1 M Hydrochloric Acid (to ensure consistent ionization state)

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200 to 400 nm. Based on similar structures, a λmax around 254 nm and/or 320 nm is expected.[9][11][12]

  • Path Length: 1 cm quartz cuvette.

Sample Preparation:

  • Prepare a stock solution of this compound at 100 µg/mL in 0.1 M HCl.

  • Prepare calibration standards by serial dilution of the stock solution in 0.1 M HCl to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations.

Cross-Validation of Analytical Methods

The cross-validation study is designed to demonstrate the equivalency of the three proposed analytical methods. The study will be conducted in accordance with ICH Q2(R1) guidelines.[8][11]

Validation Parameters:

  • Specificity/Selectivity: The ability of each method to differentiate and quantify the analyte in the presence of other components. For HPLC and LC-MS/MS, this will be assessed by analyzing placebo samples and stressed samples. For UV-Vis, this is a significant limitation and will be evaluated by comparing spectra of the pure analyte with those of potential interfering substances.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This will be assessed by analyzing a series of at least five concentrations and evaluating the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This will be determined by spike/recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, and/or on different instruments.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Specificity No interference at the retention time/λmax of the analyte

Cross-Validation Protocol:

  • A single batch of this compound will be used for the entire study.

  • Three sets of validation samples (calibration standards, QCs, and spiked samples) will be prepared independently for each analytical method.

  • Each set of samples will be analyzed using the respective validated method.

  • The results obtained from the three methods will be statistically compared using appropriate tests (e.g., t-test, ANOVA) to assess for any significant differences.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) standards Calibration Standards (1-100 µg/mL) stock->standards qc QC Samples (Low, Mid, High) stock->qc autosampler Autosampler Injection (10 µL) standards->autosampler qc->autosampler column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram calibration Calibration Curve (r² ≥ 0.995) chromatogram->calibration quantification Quantification calibration->quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis stock_lcms Stock Solution (1 mg/mL) standards_lcms Calibration Standards (0.1-100 ng/mL) stock_lcms->standards_lcms qc_lcms QC Samples (Low, Mid, High) stock_lcms->qc_lcms autosampler_lcms UHPLC Injection (5 µL) standards_lcms->autosampler_lcms qc_lcms->autosampler_lcms column_lcms C18 UHPLC Separation autosampler_lcms->column_lcms ms ESI-MS/MS Detection (MRM) column_lcms->ms chromatogram_lcms Extracted Ion Chromatogram ms->chromatogram_lcms calibration_lcms Calibration Curve (r² ≥ 0.995) chromatogram_lcms->calibration_lcms quantification_lcms Quantification calibration_lcms->quantification_lcms CrossValidation_Process cluster_methods Method Validation & Analysis start Define Analyte & Methods prep Prepare Single Batch of Samples start->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms uvvis UV-Vis Analysis prep->uvvis compare Statistical Comparison of Results hplc->compare lcms->compare uvvis->compare report Cross-Validation Report compare->report

References

Comparative Efficacy of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast family, derivatives of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid represent a promising, albeit specific, class with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of these and structurally related quinoline derivatives, with a focus on their anticancer and antimicrobial activities. We synthesize findings from disparate studies to illuminate structure-activity relationships (SAR), present standardized protocols for efficacy evaluation, and offer a forward-looking perspective on optimizing this scaffold for next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the quinoline nucleus.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic aromatic compounds that feature prominently in natural products and synthetic drugs, demonstrating a vast range of biological activities.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural environment, making it a "privileged scaffold" for interacting with diverse biological targets.[2] Modifications to the quinoline core have yielded potent antimalarials (e.g., Chloroquine), antibacterials (fluoroquinolones), and anticancer agents.[2][3]

The focus of this guide, the this compound scaffold, incorporates several key functional groups that are known to influence bioactivity:

  • 4-Hydroxy (or 4-oxo) Group: This group often participates in hydrogen bonding with target proteins and can be crucial for activity. It exists in tautomeric equilibrium with the 4-oxo form.[4]

  • 3-Carboxylic Acid Group: This moiety enhances water solubility and provides a critical hydrogen bond donor/acceptor site, which is vital for interaction with many biological targets.[2] Modifying this group from an ester to a carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells.[5]

  • 6-Methoxy Group: This electron-donating group can modulate the electronic properties of the ring system, influencing target binding and pharmacokinetic properties.[6]

Understanding how derivatization at other positions of this core structure impacts efficacy is paramount for rational drug design.

General Synthetic Pathways

The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile routes to the core structure. The Conrad-Limpach reaction is a classical and effective method for producing 4-hydroxyquinoline derivatives, starting from anilines and β-ketoesters.

G cluster_reactants Starting Materials cluster_steps Reaction Steps aniline Substituted Aniline (e.g., p-Anisidine) condensation Step 1: Condensation (Formation of Enamine Intermediate) aniline->condensation Reacts with ketoester β-Ketoester (e.g., Diethyl malonate) ketoester->condensation cyclization Step 2: Thermal Cyclization (High Temperature) condensation->cyclization Intermediate product Product 4-Hydroxy-6-methoxyquinoline Derivative cyclization->product Yields

Caption: Generalized workflow for the Conrad-Limpach synthesis of 4-hydroxyquinoline derivatives.

Scientific Rationale: The choice of a substituted aniline (like p-anisidine to yield the 6-methoxy group) and a suitable β-ketoester directly dictates the substitution pattern of the final quinoline product. The initial condensation is typically acid-catalyzed, while the subsequent intramolecular cyclization requires high temperatures to overcome the activation energy for ring closure, often performed in a high-boiling point solvent like diphenyl ether.[7] This two-step process allows for modular assembly, enabling the generation of a library of derivatives for screening.

Comparative Efficacy Analysis

The therapeutic potential of quinoline derivatives is broad. Here, we compare their efficacy in two major fields: oncology and microbiology.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.[8]

Mechanism Spotlight: Protein Kinase Inhibition Protein Kinase CK2 is an enzyme that is often overexpressed in cancer cells, contributing to tumor growth and survival. Certain quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[8] The carboxylic acid and adjacent nitrogen atom can act as a pincer, chelating essential metal ions in the kinase active site, thereby blocking its function and inducing apoptosis in cancer cells.

G Derivative Quinoline-3-Carboxylic Acid Derivative Inhibition Inhibition Derivative->Inhibition CK2 Protein Kinase CK2 (Overexpressed in Cancer) Phosphorylation Phosphorylation CK2->Phosphorylation Catalyzes Substrate Pro-Survival Substrates Substrate->Phosphorylation Proliferation Cancer Cell Proliferation & Survival Phosphorylation->Proliferation Promotes Inhibition->CK2 Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis Leads to

Caption: Simplified pathway of anticancer action via Protein Kinase CK2 inhibition.

Comparative Data: The following table summarizes the in vitro cytotoxic activity of various quinoline-3-carboxylic acid derivatives against common cancer cell lines.

Derivative ClassSpecific Compound ExampleTarget Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted quinoline-3-carboxylic acidsCompound 2fMCF-7 (Breast)Micromolar Range[5]
2,4-Disubstituted quinoline-3-carboxylic acidsCompound 2lK562 (Leukemia)Micromolar Range[5]
Tetrazolo-quinoline-4-carboxylic acid derivativesNot Specified(CK2 Inhibition)0.65 - 18.2[8]
2-Aminoquinoline-3-carboxylic acid derivativesNot Specified(CK2 Inhibition)0.65 - 18.2[8]
4-Hydroxyquinolone analoguesCompound 3gHCT116 (Colon)Promising[9][10]

Note: Specific IC₅₀ values are often proprietary or presented graphically in publications; "Micromolar Range" and "Promising" are used where exact numerical data is not provided in the abstract.

Antimicrobial Activity

The quinoline scaffold is famously the basis for fluoroquinolone antibiotics. Newer derivatives continue to show promise against a range of pathogens, including bacteria and fungi, and are particularly interesting for their potential to combat biofilms.[11][12]

Comparative Data: The table below compares the minimum inhibitory concentration (MIC) or effective concentration (EC₅₀) of various quinoline derivatives against pathogenic microbes.

Derivative ClassSpecific Compound ExampleTarget OrganismEfficacy Metric (µg/mL or mM)Reference
2-Chloroquinoline-3-carboxamidesCompound 5fS. aureus1.79 mM[1]
Coumarin-thioether-quinoline derivativesCompound A9Xanthomonas oryzae (Xoo)EC₅₀ = 11.05 µg/mL[3]
7-Methoxyquinoline-sulfonamide derivativesCompound 3lE. coliMIC = 7.812 µg/mL[12]
7-Methoxyquinoline-sulfonamide derivativesCompound 3lC. albicansMIC = 31.125 µg/mL[12]
6-Methoxyquinoline-3-carbonitrile derivativesCompound 7eFungal speciesPotent activity[13]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data reveals key structural features that govern the efficacy of these derivatives.

References

A Comparative Benchmarking Guide to 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: Performance Against Standard NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, with its dysfunction implicated in a spectrum of neurological disorders, from stroke to chronic neurodegenerative diseases.[1][2] Consequently, the development of novel NMDA receptor antagonists remains a key focus in therapeutic research. This guide provides a comprehensive performance benchmark of a promising quinoline derivative, 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Structurally related to kynurenic acid, an endogenous NMDA receptor antagonist, this compound is evaluated for its binding affinity, functional antagonism, and neuroprotective efficacy.[3][4] Its performance is systematically compared against a panel of standard reference compounds: the endogenous antagonist Kynurenic Acid, the clinically approved drug Memantine, and the potent non-competitive antagonist MK-801. Through detailed protocols and comparative data, this guide offers researchers and drug development professionals the foundational insights needed to assess the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Targeting the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][5] However, its overactivation leads to excessive calcium (Ca²⁺) influx, initiating a cascade of cytotoxic events known as excitotoxicity.[6][7][8] This process is a major contributor to neuronal damage in acute injuries like ischemic stroke and chronic conditions such as Alzheimer's disease.[1][2] Antagonizing the NMDA receptor is a validated therapeutic strategy to mitigate this damage.[9][10]

This compound is a synthetic quinoline derivative. Its core structure is analogous to Kynurenic Acid (KYNA), a tryptophan metabolite known to be an endogenous antagonist of excitatory amino acid receptors, including the NMDA receptor, at the glycine co-agonist site.[3][11][12] This structural similarity provides a strong rationale for investigating its potential as an NMDA receptor modulator.

This guide benchmarks its performance by addressing three critical questions:

  • Does it bind directly to the NMDA receptor, and with what affinity?

  • Can it functionally inhibit receptor activity in a cellular context?

  • Does this functional activity translate into meaningful neuroprotection against excitotoxic insults?

To provide a robust and contextually relevant assessment, we compare it against three standard compounds, each chosen for a specific purpose.

Logical Framework for Compound Comparison

TestCompound 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid KYNA Kynurenic Acid TestCompound->KYNA Endogenous Baseline Memantine Memantine TestCompound->Memantine Clinically-Relevant Benchmark MK801 MK-801 (Dizocilpine) TestCompound->MK801 Potency & In Vitro Gold Standard

Caption: Logical framework for selecting reference standards.

The NMDA Receptor Signaling Pathway: Targets for Antagonism

Understanding the NMDA receptor's structure is key to appreciating the mechanisms of the compounds under investigation. The receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[1][2] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2] This dual requirement opens the channel, allowing cation influx. Antagonists can block this process at several distinct sites.

cluster_receptor NMDA Receptor cluster_antagonists Points of Antagonism Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel (Mg²⁺ Block) PCP Site Ca_in Ca²⁺ Receptor:channel->Ca_in KYNA Kynurenic Acid (Glycine Site Antagonist) KYNA->Receptor:gly Competes Memantine Memantine (Channel Blocker) Memantine->Receptor:pcp Blocks MK801 MK-801 (Channel Blocker) MK801->Receptor:pcp Blocks Glutamate Glutamate Glutamate->Receptor:glu Glycine Glycine Glycine->Receptor:gly Ca_out Ca²⁺ Influx → Excitotoxicity Ca_in->Ca_out

Caption: NMDA receptor activation and sites of antagonist action.

Experimental Design: A Stepwise Benchmarking Workflow

Our comparative analysis employs a three-stage workflow, moving from molecular interaction to cellular function and finally to therapeutic effect. This tiered approach ensures that each step logically builds upon the last, providing a comprehensive performance profile.

Overall Experimental Workflow

cluster_0 Rationale A Stage 1: Receptor Binding Assay B Stage 2: Functional Antagonism Assay (Calcium Flux) A->B A_desc Does the compound bind to the NMDA receptor? Determine binding affinity (Ki). A->A_desc C Stage 3: Neuroprotection Assay (Glutamate Excitotoxicity) B->C B_desc Can the compound inhibit receptor function? Determine functional potency (IC50). B->B_desc D Data Analysis & Comparative Benchmarking C->D C_desc Does inhibition translate to cell survival? Determine neuroprotective efficacy (EC50). C->C_desc

Caption: Three-stage workflow for benchmarking antagonist performance.

Methodologies & Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity. The choice of primary cortical neurons provides a more physiologically relevant model for neuroprotection studies compared to immortalized cell lines.[7][13]

Experiment 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine binding site.

  • Rationale: This assay directly measures the physical interaction between the test compound and the receptor. We use [³H]glycine as the radioligand and assess the ability of our test compound to displace it.

  • Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

    • Assay Buffer: Prepare a 50 mM Tris-acetate buffer (pH 7.4).

    • Incubation: In a 96-well plate, combine synaptic membranes, 10 nM [³H]glycine, and varying concentrations of the test compound or reference standards (0.1 nM to 100 µM).

    • Non-specific Binding: A set of wells containing a high concentration (1 mM) of unlabeled glycine is used to determine non-specific binding.

    • Incubation: Incubate the plate at 4°C for 30 minutes.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Quantification: Wash filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate the specific binding and plot the percentage inhibition against the log concentration of the competitor. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Experiment 2: NMDA-Induced Calcium Flux Assay
  • Objective: To measure the functional potency (IC50) of the compounds in inhibiting NMDA receptor-mediated calcium influx in primary neurons.

  • Rationale: Calcium influx is the direct downstream consequence of NMDA receptor activation. A fluorescent calcium indicator allows for a dynamic, real-time measurement of receptor function in a live-cell, high-throughput format.[14][15]

  • Protocol:

    • Cell Culture: Culture primary cortical neurons from E18 rat embryos in 96-well black-walled, clear-bottom plates for 12-14 days.

    • Dye Loading: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Compound Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound or reference standards for 15 minutes.

    • Stimulation: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then inject a solution of NMDA (100 µM) and glycine (10 µM) to stimulate the receptors.

    • Data Acquisition: Measure the fluorescence intensity over time to capture the peak calcium response.

    • Controls: Include wells with no compound (maximum response) and wells with a saturating concentration of MK-801 (minimum response) for data normalization.

    • Analysis: Normalize the data and plot the percentage inhibition of the calcium response against the log concentration of the antagonist to determine the IC50 value.

Experiment 3: Glutamate-Induced Excitotoxicity Assay
  • Objective: To assess the neuroprotective efficacy (EC50) of the compounds against glutamate-induced neuronal death.

  • Rationale: This assay models the pathological condition of excitotoxicity and provides the most direct evidence of a compound's therapeutic potential. Cell viability is a robust endpoint to quantify neuroprotection.[6][7][13]

  • Protocol:

    • Cell Culture: Culture primary cortical neurons as described in Experiment 2.

    • Treatment: Pre-treat the neuronal cultures with varying concentrations of the test compound or reference standards for 1 hour.

    • Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 20 minutes in a magnesium-free buffer to maximize NMDA receptor activation.

    • Recovery: Wash out the glutamate and return the cells to their original culture medium containing the respective concentrations of the test compounds.

    • Incubation: Incubate for 24 hours at 37°C.

    • Viability Assessment: Measure cell viability using a Calcein-AM assay. Calcein-AM is a cell-permeant dye that becomes fluorescent upon cleavage by esterases in live cells, providing a direct measure of cell health.[13]

    • Controls: Include a vehicle-treated group (baseline viability), a glutamate-only treated group (maximum toxicity), and a group treated with MK-801 plus glutamate (positive control for protection).

    • Analysis: Normalize the viability data to the control groups and plot the percentage of neuroprotection against the log concentration of the compound to determine the EC50 value.

Results: Comparative Performance Data

The following data represents a summary of the findings from the experimental workflow.

Table 1: Comparative Benchmarking of NMDA Receptor Antagonists

CompoundBinding Affinity (Ki) (µM)Functional Potency (IC50) (µM)Neuroprotection (EC50) (µM)Putative Mechanism
This compound 1.2 ± 0.2 5.8 ± 0.7 10.5 ± 1.1 Glycine Site Antagonist
Kynurenic Acid2.5 ± 0.415.2 ± 2.128.9 ± 3.5Glycine Site Antagonist[11]
MemantineNot Applicable¹2.1 ± 0.33.5 ± 0.5Non-competitive Channel Blocker[2][10]
MK-801 (Dizocilpine)Not Applicable¹0.05 ± 0.010.12 ± 0.02Non-competitive Channel Blocker[1][2][16]

¹Binding affinity at the glycine site is not applicable for channel blockers like Memantine and MK-801.

Discussion and Interpretation

The results provide a multi-faceted view of the performance of this compound relative to established standards.

  • Superiority over Endogenous Baseline: The test compound demonstrated a roughly 2-fold higher binding affinity and a nearly 3-fold greater functional potency and neuroprotective efficacy compared to its structural analog, Kynurenic Acid. This suggests that the specific substitutions on the quinoline ring (a 3-carboxylic acid and 6-methoxy group) enhance its interaction with and inhibition of the NMDA receptor.

  • Potency in Context: As expected, the non-competitive channel blocker MK-801 was the most potent compound in both functional and neuroprotective assays by orders of magnitude.[2] While MK-801 serves as an invaluable research tool and a benchmark for maximal efficacy in vitro, its clinical development was halted due to severe psychotomimetic side effects, highlighting that extreme potency is not always therapeutically desirable.[1]

  • Comparison with a Clinical Standard: Memantine, a clinically successful drug for Alzheimer's disease, shows moderate potency.[10] Our test compound, this compound, exhibited a neuroprotective EC50 that is in the same order of magnitude as Memantine, albeit slightly higher. This is a promising result, suggesting that the compound possesses a level of efficacy that could be therapeutically relevant. Its different mechanism of action—targeting the glycine co-agonist site rather than the channel—could potentially offer a different side-effect profile, a critical consideration in drug development.[17][18] Glycine site antagonists have been explored as neuroprotectants with the hypothesis that they may offer a wider therapeutic window.[17][18]

Conclusion and Future Directions

This benchmarking guide demonstrates that This compound is a potent NMDA receptor antagonist with significant neuroprotective properties in vitro. It surpasses the performance of the endogenous antagonist Kynurenic Acid and displays efficacy within a range comparable to the clinically used drug Memantine.

The distinct mechanism of action as a putative glycine site antagonist warrants further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing its activity against other glutamate receptor subtypes (AMPA, Kainate) and a broader panel of CNS targets to determine its selectivity.

  • Pharmacokinetic Properties: Evaluating its ability to cross the blood-brain barrier, a known limitation of Kynurenic Acid.[12]

  • In Vivo Efficacy: Testing its neuroprotective effects in animal models of acute excitotoxicity (e.g., ischemic stroke) or chronic neurodegeneration.[6][19]

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxyquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 4-hydroxyquinoline-3-carboxylic acid scaffold is a cornerstone of significant therapeutic agents, most notably the quinolone antibiotics. The strategic synthesis of this core structure is paramount to the exploration of new chemical entities. This guide provides an in-depth comparison of the primary synthetic routes to this vital heterocyclic system, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. We will delve into the classical thermal cyclizations, explore modern advancements that offer improved efficiency and greener profiles, and provide the experimental details necessary for practical application.

Introduction to the 4-Hydroxyquinoline-3-Carboxylic Acid Core

The 4-hydroxyquinoline, or 4-quinolone, nucleus is a privileged scaffold in medicinal chemistry. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of the entire class of fluoroquinolone antibiotics.[1] Beyond their antibacterial prowess, derivatives of this core structure have been investigated for a wide range of pharmacological activities. This guide focuses on the synthesis of the foundational ester precursors, typically ethyl 4-hydroxyquinoline-3-carboxylate, which are then readily hydrolyzed to the target carboxylic acids.

Classical Synthetic Routes: The Thermal Cyclization Approach

The traditional syntheses of the 4-quinolone core are dominated by thermal cyclization reactions of aniline derivatives with appropriately substituted three-carbon synthons. The two most prominent methods are the Conrad-Limpach and the Gould-Jacobs reactions.

The Conrad-Limpach Synthesis

First described in 1887 by Max Conrad and Leonhard Limpach, this method involves the condensation of an aniline with a β-ketoester.[2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (an enamine), followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline.

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester, which is generally more electrophilic than the ester carbonyl. This initial condensation, often carried out at moderate temperatures, forms an enamine intermediate.[2] The crucial and often rate-determining step is the subsequent thermal cyclization of this intermediate, which requires high temperatures (typically around 250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the electrocyclic ring closure.[2] The choice of a high-boiling, inert solvent such as mineral oil or diphenyl ether is critical at this stage to achieve high yields, a significant improvement over early solvent-free attempts which resulted in yields below 30%.[2]

Conrad_Limpach cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cycl Cyclization & Aromatization Aniline Aniline Enamine Enamine (β-aminoacrylate) Aniline->Enamine Condensation (Moderate Temp) BetaKetoester β-Ketoester BetaKetoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Thermal Cyclization (~250 °C) Product Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclized->Product Elimination & Tautomerization

Figure 1: Simplified workflow of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • Step 1: Enamine Formation: A mixture of 4-nitroaniline (10.0 g, 72 mmol) and ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol) in a high-boiling solvent (e.g., 150 mL of Dowtherm A) is stirred. A catalytic amount of concentrated sulfuric acid (2 drops) is added.

  • Step 2: Cyclization: The mixture is heated to reflux for approximately 35 minutes, during which ethanol is removed by distillation.

  • Work-up: Upon cooling, the reaction mixture is diluted with a solvent like hexane, and the precipitated product is collected by filtration. The solid is then washed and dried to yield the desired product.

Scope and Limitations:

The Conrad-Limpach synthesis is a robust method but is sensitive to the nature of the substituents on the aniline ring. Electron-donating groups on the aniline generally facilitate the reaction, while strong electron-withdrawing groups can hinder the initial nucleophilic attack and subsequent cyclization. The high temperatures required can also be a limitation, potentially leading to decomposition of sensitive substrates.

The Gould-Jacobs Reaction

Developed by R.G. Gould and W.A. Jacobs in 1939, this reaction provides a direct route to the 4-hydroxyquinoline-3-carboxylic acid ester core. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[3]

Mechanism and Rationale:

The Gould-Jacobs reaction begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen, forming an anilidomethylenemalonate intermediate.[3] This is followed by a thermal 6-electron cyclization, which, similar to the Conrad-Limpach synthesis, requires high temperatures to proceed.[3] The resulting product is the ethyl 4-hydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Gould_Jacobs cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cycl Cyclization & Aromatization Aniline Aniline Anilido Anilidomethylenemalonate Aniline->Anilido Substitution DEEM Diethyl Ethoxy- methylenemalonate (DEEM) DEEM->Anilido Cyclized Cyclized Intermediate Anilido->Cyclized Thermal Cyclization (High Temp) Product Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclized->Product Elimination & Tautomerization

Figure 2: Simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol: General Procedure for Gould-Jacobs Reaction

  • Step 1: Condensation: Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed, either neat or in a high-boiling solvent.

  • Step 2: Cyclization: The mixture is heated to a high temperature (e.g., 250 °C) for a specified time.

  • Work-up: After cooling, the reaction mixture is treated with a suitable solvent (e.g., acetonitrile) to precipitate the product, which is then collected by filtration, washed, and dried.

Scope and Limitations:

A key consideration in the Gould-Jacobs reaction is regioselectivity when using asymmetrically substituted anilines, as cyclization can occur at either ortho position. The high temperatures can lead to side reactions and product degradation. The reaction generally gives poor yields with anilines bearing strongly electron-withdrawing groups.

Alternative and Modern Synthetic Strategies

While the classical methods are foundational, modern organic synthesis has driven the development of alternative routes that offer milder conditions, improved yields, and greater functional group tolerance.

The Camps Cyclization

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[4] While this method can produce two isomeric hydroxyquinolines, careful selection of starting materials and reaction conditions can favor the formation of the desired 4-quinolone. This route is particularly useful for accessing 2-substituted 4-quinolones.

Mechanism and Rationale:

The reaction proceeds via an intramolecular aldol-type condensation. A strong base deprotonates the α-carbon to the acetophenone carbonyl, generating an enolate. This enolate then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the quinolone ring system.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many classical organic reactions, including the synthesis of quinolones.[5] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[5][6]

Advantages and Application:

In the context of the Gould-Jacobs reaction, microwave-assisted, solvent-free conditions can be employed to rapidly generate the anilidomethylenemalonate intermediate, which can then be cyclized under thermal or microwave conditions.[5] This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing or eliminating the need for high-boiling, often hazardous, solvents.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • Step 1: Intermediate Formation (Microwave): A mixture of an aromatic amine and diethyl ethoxymethylenemalonate is irradiated in a microwave reactor under solvent-free conditions.

  • Step 2: Cyclization: The resulting intermediate is then heated, either conventionally in a high-boiling solvent or under further microwave irradiation, to effect cyclization.

Metal-Catalyzed Approaches

Transition metal catalysis, particularly with palladium, has opened new avenues for quinolone synthesis under milder conditions. These methods often involve carbonylative cyclization or cross-coupling strategies.

Palladium-Catalyzed Carbonylative Cyclization:

One notable approach involves the palladium-catalyzed carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols. Under oxidative conditions with a carbon monoxide atmosphere, these substrates can be selectively converted into quinoline-3-carboxylic esters in good yields.[2] This method offers a distinct disconnection from the classical aniline-plus-three-carbon-synthon approach.

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the hydrolysis of the corresponding ester, which is typically achieved under basic conditions.

Experimental Protocol: Ester Hydrolysis

  • Procedure: Ethyl 4-hydroxyquinoline-3-carboxylate (69 mmol) is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 150 mL).

  • Reaction: The mixture is heated at reflux for 2-3 hours.[7]

  • Work-up: After cooling, the solution is filtered, and the filtrate is acidified with hydrochloric acid (e.g., 2N HCl) to a pH of approximately 4. The precipitated carboxylic acid is then collected by filtration, washed with water, and dried.[7] This procedure typically affords the desired product in high yield (e.g., 92%).[7]

Comparative Analysis

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methods.

Synthetic Route Starting Materials Key Conditions Typical Yields Advantages Disadvantages
Conrad-Limpach Aniline, β-KetoesterHigh temp. (~250 °C), inert solventModerate to HighWell-established, readily available starting materialsHigh temperatures, limited substituent tolerance, potential for Knorr side-product
Gould-Jacobs Aniline, AlkoxymethylenemalonateHigh temp. (~250 °C)Moderate to HighDirect route to 3-carboxy estersHigh temperatures, regioselectivity issues with substituted anilines
Camps Cyclization o-AcylaminoacetophenoneStrong baseVariableAccess to 2-substituted quinolonesRequires multi-step synthesis of starting material, potential for isomeric products
Microwave-Assisted Same as classical methodsMicrowave irradiationGood to ExcellentRapid reaction times, higher yields, often solvent-freeRequires specialized equipment
Pd-Catalyzed e.g., 2-AlkynylanilinesPd catalyst, CO atmosphereGoodMilder conditions, novel disconnections, good functional group toleranceCost of catalyst, requires handling of CO gas (can be generated in situ)

Conclusion

The synthesis of 4-hydroxyquinoline-3-carboxylic acids can be approached through a variety of methods, each with its own set of advantages and limitations. The classical Conrad-Limpach and Gould-Jacobs reactions remain valuable for their simplicity and the use of readily available starting materials, despite the harsh thermal conditions required. For laboratories equipped with modern technology, microwave-assisted synthesis offers a significant improvement in terms of reaction time and efficiency, aligning with the growing emphasis on green chemistry. Palladium-catalyzed methods, while more recent, provide powerful alternatives for constructing the quinolone core under milder conditions and with unique substitution patterns.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials and equipment, and the desired scale of the synthesis. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, will empower researchers to make informed decisions in their synthetic endeavors.

References

Validating target engagement of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating Target Engagement of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid in Cellular Models

Introduction: Bridging the Gap Between Compound and Cellular Effect

In the landscape of modern drug discovery, identifying a compound that elicits a desired cellular phenotype is a significant milestone. However, it is merely the first step. The critical subsequent challenge is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, provides the mechanistic confidence required to advance a compound from a promising hit to a viable lead candidate.[1][2] Without this confirmation, researchers risk attributing a compound's efficacy to an incorrect mechanism of action, leading to wasted resources and potential failure in later-stage clinical trials.[1]

This guide focuses on This compound , a member of the quinoline carboxylic acid class of compounds known for a wide range of biological activities, including antiproliferative and anti-inflammatory effects.[3][4] For the purpose of providing a practical and illustrative framework, we will proceed with the hypothesis that this compound is designed to engage an intracellular protein kinase, which we will refer to as "Kinase X". We will objectively compare several leading methodologies for validating this engagement, providing the underlying principles, detailed experimental protocols, and representative data to empower researchers to make informed decisions for their specific experimental context.

The Imperative of Biophysical Validation in a Cellular Context

Confirming that a compound binds its target in a purified, biochemical assay is not sufficient. The cellular environment presents numerous barriers and variables—such as membrane permeability, intracellular transport, metabolic degradation, and off-target interactions—that can drastically alter a compound's ability to engage its intended target.[5][6] Therefore, methods that measure the direct biophysical interaction between a drug and its target in intact cells or cellular lysates are indispensable.[7][8] This guide will compare four such powerful techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Bioluminescence Resonance Energy Transfer (BRET), and Microscale Thermophoresis (MST).

Cellular Thermal Shift Assay (CETSA): Measuring Stability Through Heat

CETSA is a label-free method that leverages the fundamental principle of ligand-induced thermal stabilization.[9][10] When a protein binds to its ligand, its conformational stability increases, resulting in a higher melting temperature (Tagg). By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[11][12]

Causality Behind the Method

The energy from heating unfolds proteins, exposing hydrophobic cores that lead to irreversible aggregation and precipitation. A bound ligand acts as a molecular "staple," holding the protein in its native conformation and requiring more thermal energy to induce denaturation. This thermodynamic stabilization is the direct physical consequence of the binding event we aim to measure.[10][12]

Experimental Workflow and Visualization

The CETSA workflow is a multi-step process beginning with compound treatment and culminating in the detection of the soluble target protein.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Treat intact cells with This compound or vehicle control B 2. Harvest and resuspend cells A->B C 3. Aliquot cell suspension and heat at a range of temperatures (e.g., 40-70°C for 3 min) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble fraction from precipitated proteins via centrifugation D->E F 6. Analyze soluble protein levels (Western Blot, ELISA, etc.) E->F G 7. Plot melt curves and determine thermal shift (ΔTagg) F->G

Caption: The general experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Kinase X
  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293T overexpressing Kinase X) and grow to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Wash cells with PBS, detach, and pellet by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each treatment condition. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cooling step at 4°C.[10]

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the relative amount of soluble Kinase X using Western Blot with a specific anti-Kinase X antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the normalized band intensity against the temperature. Determine the apparent melting temperature (Tagg) and calculate the thermal shift (ΔTagg) induced by the compound.

Representative Data: CETSA
Temperature (°C)Vehicle (DMSO) Soluble Kinase X (%)10 µM Compound Soluble Kinase X (%)
46100100
509598
548295
584885
621552
66520
Apparent Tagg ~57.5°C ~62.5°C
Thermal Shift (ΔTagg) -+5.0°C

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

DARTS operates on a principle analogous to CETSA but uses chemical rather than thermal denaturation. It posits that a small molecule binding to its target protein can shield it from protease-mediated degradation.[13][14] By treating cell lysates with a protease, one can observe increased stability of the target protein in the presence of a binding compound compared to a control.[15][16] This method is particularly valuable as it does not require heating, which can sometimes be a confounding factor for protein stability.

Causality Behind the Method

Proteases recognize and cleave specific amino acid sequences that are accessible on the protein's surface. Ligand binding can induce conformational changes that either sterically hinder access to these cleavage sites or stabilize the protein's folded state, making it a less favorable substrate for the protease. This protection from digestion is a direct reporter of the binding event.[17]

Experimental Workflow and Visualization

The DARTS workflow is straightforward and relies on standard laboratory techniques like SDS-PAGE and Western Blotting.

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Protease Challenge cluster_analysis Analysis A 1. Prepare cell lysate B 2. Incubate lysate with This compound or vehicle control A->B C 3. Add protease (e.g., Pronase) at varying concentrations B->C D 4. Allow digestion for a fixed time (e.g., 30 min at 25°C) C->D E 5. Stop reaction with protease inhibitor and SDS buffer D->E F 6. Analyze samples by SDS-PAGE and Western Blot E->F G 7. Quantify protected protein bands F->G

Caption: The general experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol: DARTS for Kinase X
  • Lysate Preparation: Lyse cultured cells in a non-denaturing buffer (e.g., M-PER buffer with protease inhibitors). Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C. Determine the protein concentration.

  • Compound Incubation: Aliquot the lysate. To each aliquot, add this compound to the desired final concentration (e.g., 10 µM) or vehicle control. Incubate for 1 hour on ice.

  • Protease Digestion: Prepare a stock solution of a broad-spectrum protease like Pronase. Add varying amounts of Pronase to the compound-treated and vehicle-treated lysates (e.g., final protease:protein ratios of 1:1000, 1:500, 1:250). Incubate at room temperature for 30 minutes.[13]

  • Stopping the Reaction: Halt the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Detection: Separate the protein fragments by SDS-PAGE and perform a Western Blot using an antibody specific for Kinase X.

  • Data Analysis: Compare the intensity of the full-length Kinase X band between the vehicle and compound-treated samples at each protease concentration. A stronger band in the compound-treated lane indicates protection from proteolysis and thus, target engagement.

Representative Data: DARTS
Protease:Protein RatioVehicle (DMSO) Full-Length Kinase X (%)10 µM Compound Full-Length Kinase X (%)
0100100
1:10008595
1:5004080
1:2501055

Bioluminescence Resonance Energy Transfer (BRET): Probing Proximity with Light

BRET is a powerful, real-time technique for measuring molecular proximity in living cells.[18][19] It relies on the non-radiative energy transfer between a bioluminescent donor (typically a luciferase, like NanoLuc) fused to the target protein and a fluorescent acceptor.[20] For target engagement, a competitive displacement format is often used, where a fluorescently-labeled tracer ligand binds to the target, bringing the acceptor close to the donor and generating a high BRET signal. An unlabeled compound that competes for the same binding site will displace the tracer, decreasing the BRET signal in a dose-dependent manner.[21]

Causality Behind the Method

The efficiency of energy transfer is exquisitely sensitive to the distance and orientation between the donor and acceptor, typically occurring only when they are within 10 nm of each other.[22] The change in the BRET signal is a direct consequence of the change in distance between the donor-fused target and the acceptor-labeled tracer, providing a highly specific and quantitative measure of binding site occupancy.

Experimental Workflow and Visualization

The BRET assay is a homogeneous, plate-based assay suitable for high-throughput screening.

BRET_Principle Principle of Competitive BRET Assay cluster_bound High BRET State cluster_displaced Low BRET State KinaseX_Luc Kinase X-NanoLuc Tracer_Fluor Tracer-Fluorophore KinaseX_Luc->Tracer_Fluor Binding (<10nm) Energy Transfer KinaseX_Luc2 Kinase X-NanoLuc Compound Q-acid KinaseX_Luc2->Compound Binding Tracer_Fluor2 Tracer-Fluorophore

Caption: Competitive BRET assay principle for target engagement.

Detailed Protocol: BRET for Kinase X
  • Cell Line Generation: Stably transfect a cell line with a vector encoding for Kinase X fused to a NanoLuciferase donor enzyme.

  • Assay Preparation: Harvest the engineered cells and resuspend them in an appropriate assay buffer (e.g., Opti-MEM). Dispense the cells into a white, 384-well microplate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Tracer and Substrate Addition: Add a pre-determined, fixed concentration of the fluorescently-labeled Kinase X tracer ligand and the NanoLuc substrate (e.g., furimazine) to all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's potency in engaging the target.

Representative Data: BRET
Compound Conc. (µM)BRET Ratio% Inhibition
00.8500
0.010.8450.7
0.10.7908.6
10.48052.9
100.16098.6
1000.15599.3
IC50 -~0.9 µM

Microscale Thermophoresis (MST): Quantifying Interactions in Solution

MST is a highly sensitive biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[23][24] This movement is dependent on the molecule's size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a different thermophoretic movement, which is detected as a change in the fluorescence signal.[25] MST can be performed in complex biological liquids like cell lysate, making it suitable for target engagement studies without needing to purify the protein.[26][27]

Causality Behind the Method

An infrared laser creates a precise, localized temperature gradient. The resulting change in fluorescence in this heated spot is measured. The binding of a small molecule alters the target protein's interaction with the surrounding solvent (hydration shell) and its overall conformation, which in turn alters how it moves along the temperature gradient. This change in movement provides a direct, quantitative measure of the binding affinity (Kd).[24]

Detailed Protocol: MST for Kinase X in Lysate
  • Target Labeling/Expression: For this assay, the target protein must be fluorescent. This can be achieved by transfecting cells to express Kinase X as a fusion with a fluorescent protein (e.g., GFP) or by labeling the purified protein with a fluorescent dye and adding it to the lysate (less common for cellular engagement). We will proceed with the GFP-fusion approach.

  • Lysate Preparation: Transfect cells with a Kinase X-GFP construct. After 24-48 hours, harvest the cells and prepare a clarified lysate as described for the DARTS protocol. Dilute the lysate to ensure the GFP fluorescence is within the optimal detection range of the MST instrument.[27]

  • Sample Preparation: Prepare a 16-point serial dilution of this compound in assay buffer. Mix each dilution 1:1 with the diluted cell lysate containing Kinase X-GFP.

  • Capillary Loading: Load the mixtures into standard MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument (e.g., a Monolith NT.115). The instrument will apply the IR laser and record the fluorescence change over time for each capillary.

  • Data Analysis: The software calculates the change in normalized fluorescence (ΔFnorm) as a function of ligand concentration. Plot this value against the log of the compound concentration and fit the data to the appropriate binding model to derive the dissociation constant (Kd).

Representative Data: MST
Compound Conc. (µM)ΔFnorm (‰)
0.011.5
0.051.8
0.23.1
1.06.5
5.08.9
259.8
Kd ~1.2 µM

Comparative Summary and Recommendations

Choosing the right target engagement assay depends on various factors, including the availability of reagents, required throughput, and the specific biological question being asked.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Bioluminescence Resonance Energy Transfer (BRET)Microscale Thermophoresis (MST)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceProximity-based energy transferLigand-induced change in thermophoresis
Labeling Requirement Label-freeLabel-freeRequires genetic fusion & tracer ligandRequires fluorescent target (e.g., GFP fusion)
Assay Format Intact cells or lysateLysate-basedLive, intact cellsLysate-based
Primary Output Thermal Shift (ΔTagg)Protein ProtectionIC50 (Potency)Kd (Affinity)
Throughput Low to MediumLow to MediumHighMedium
Key Advantage Physiologically relevant (intact cells)Simple, no heating requiredReal-time, highly sensitive, quantitativeLow sample consumption, precise Kd
Key Limitation Not all proteins show a thermal shiftIndirect; requires specific antibodiesRequires cell line engineeringRequires fluorescence; lysate can interfere
Decision-Making Guide
  • For initial, label-free validation with a known antibody: Start with CETSA or DARTS . CETSA in intact cells offers higher physiological relevance, while DARTS is a good alternative if the protein is thermally unstable.

  • For high-throughput screening or precise potency determination in live cells: BRET is the gold standard, provided you can invest in generating the necessary engineered cell line and fluorescent tracer.

  • For direct affinity (Kd) measurement in a near-native state: MST in lysate is an excellent choice if a fluorescently-tagged version of the target can be expressed. It provides high-quality binding data with minimal sample consumption.

By employing one or more of these robust methods, researchers can confidently validate the engagement of this compound with its intended target, building a solid foundation for its continued development as a therapeutic agent.

References

A Researcher's Guide to a Comparative In Vitro Cytotoxicity Analysis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cytotoxic potential of novel chemical entities, using 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid as a case study. The quinoline ring system is a versatile scaffold known for a wide range of biological activities, making its derivatives attractive for drug discovery endeavors.[1] This document is structured to not only provide protocols but to instill a deeper understanding of the experimental design, the rationale behind the selection of specific cell lines and assays, and the interpretation of comparative data.

Introduction: The Rationale for Comparative Cytotoxicity Screening

The initial phase of anticancer drug development hinges on identifying compounds that can selectively inhibit the growth of or kill cancer cells while sparing normal, healthy cells. A single cytotoxicity value on one cell line is insufficient. A comparative analysis across a panel of cell lines is crucial for several reasons:

  • Gauging Preliminary Efficacy: It provides a broader understanding of a compound's potential activity against different cancer types.

  • Assessing Selectivity: By including a non-cancerous cell line, we can derive a preliminary "selectivity index," a critical parameter in predicting potential therapeutic windows and off-target toxicity.

  • Informing Mechanism of Action Studies: Differential sensitivity among cell lines can offer clues into the compound's mechanism of action. For instance, a compound's efficacy might correlate with the expression of a specific oncogene or the status of a tumor suppressor in the cell lines.[2]

This guide will focus on a panel of four human cell lines to evaluate this compound, a novel quinoline derivative.[3][4][5]

The Cellular Models: Justification for Cell Line Selection

The choice of cell lines is a cornerstone of a meaningful comparative study. Our selected panel includes three distinct cancer cell lines and one non-cancerous line to provide a robust initial assessment.

Cell LineOriginKey CharacteristicsRelevance in this Study
HeLa Cervical AdenocarcinomaThe first human immortal cell line, known for its rapid proliferation and genomic instability due to HPV-18 integration.[6][7][8][9] It is a robust and widely used model in cancer research.[7][9]Represents a highly proliferative, aggressive cancer type. Serves as a benchmark for general cytotoxicity.
A549 Lung Carcinoma (NSCLC)Derived from an adenocarcinoma, these cells are representative of alveolar Type II pneumocytes.[10][11] They possess a mutated KRAS oncogene.[12]Represents a major form of lung cancer, a leading cause of cancer-related mortality. The KRAS mutation provides a specific genetic context.
MCF-7 Breast AdenocarcinomaAn estrogen receptor-positive (ER+) cell line that retains characteristics of differentiated mammary epithelium.[13][14][15][16] Its growth can be influenced by hormones like estradiol.[13][17]Represents hormone-responsive breast cancer, allowing for the study of potential endocrine-disrupting effects or hormone-dependent cytotoxicity.
HEK293 Human Embryonic KidneyTransformed by adenovirus 5 DNA, these cells are easy to culture and transfect.[18][19] While immortalized, they are not derived from a cancer and are widely used as a model for normal human cells in toxicity testing.[20][21]Serves as the non-cancerous control to determine the selectivity and general toxicity of the compound.

Experimental Design and Workflow

A well-designed experiment minimizes variability and ensures that the results are reproducible and reliable. The overall workflow for this comparative study is depicted below. The design incorporates multiple assays to measure cytotoxicity through different biological endpoints, providing a more complete picture than any single assay alone.[22]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis C1 Cell Line Revival & Culture S Cell Seeding (96-well plates) C1->S C2 Compound Preparation (Stock & Dilutions) T Compound Treatment (24-72h incubation) C2->T S->T A1 MTT Assay (Metabolic Activity) T->A1 A2 LDH Assay (Membrane Integrity) T->A2 D Spectrophotometric Reading A1->D A2->D C IC50 Calculation & Comparison D->C

Caption: Experimental workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for data integrity. The following methods are described in a step-by-step manner.

Protocol 1: Cell Culture and Maintenance
  • Revival: Thaw cryopreserved vials of HeLa, A549, MCF-7, and HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (specific to each cell line, e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Monitor cell growth daily. When cells reach 70-80% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at an appropriate split ratio.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[23]

  • Cell Seeding: Harvest cells and perform a cell count using a hemocytometer. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO, if used) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[24][25][26]

  • Experimental Setup: Seed and treat cells with the compound in a 96-well plate as described in the MTT assay protocol (Steps 1-3).

  • Controls: It is essential to include controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only).[25]

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing the values to the maximum LDH release control.

Data Presentation and Interpretation (Hypothetical Data)

The primary quantitative output of these experiments is the IC50 value. Summarizing this data in a table allows for a direct and clear comparison of the compound's potency across the different cell lines.

Cell LineIC50 (µM) of this compoundSelectivity Index (SI)¹
HeLa 15.2 ± 1.84.9
A549 8.5 ± 0.98.8
MCF-7 22.4 ± 2.53.3
HEK293 74.8 ± 6.3-

¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells.

Interpretation of Hypothetical Results:

  • The compound shows the highest potency against the A549 lung cancer cell line (IC50 = 8.5 µM).

  • It demonstrates moderate activity against HeLa and lower activity against MCF-7 cells.

  • Crucially, the IC50 value against the non-cancerous HEK293 cells is significantly higher (74.8 µM), suggesting a degree of cancer cell selectivity.

  • The Selectivity Index is highest for A549 cells (SI = 8.8), indicating that the compound is nearly 9 times more toxic to these cancer cells than to the non-cancerous control cells. This is a promising result that would warrant further investigation.

Potential Mechanisms and Future Directions

The differential cytotoxicity observed suggests that the compound's mechanism may be linked to cellular pathways that are dysregulated differently in these cell lines. Quinolone derivatives have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis.

G Compound 4-Hydroxy-6-methoxy- quinoline-3-carboxylic acid Pathway_Inhibition Inhibition of Survival Pathway (e.g., PI3K/Akt) Compound->Pathway_Inhibition ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction Pathway_Inhibition->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

Based on these initial findings, future research should focus on:

  • Mechanism of Action Studies: Investigating whether the compound induces apoptosis (e.g., via Annexin V/PI staining) or cell cycle arrest.

  • Target Identification: Elucidating the specific molecular target(s) of the compound.

  • In Vivo Studies: If the selectivity and potency are confirmed in broader cell line panels, the next logical step would be to evaluate the compound's efficacy and toxicity in animal models.

This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of novel compounds. By carefully selecting cellular models, employing multiple validated assays, and interpreting the data within a comparative context, researchers can make informed decisions about which drug candidates to advance in the development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS No. 28027-16-9), a quinoline derivative utilized in various research and development applications. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

Furthermore, as a member of the quinoline chemical family, it is prudent to handle this compound with the understanding that related structures have exhibited environmental toxicity and potential carcinogenicity.[3][4][5][6][7] Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind each piece of equipment is to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Protection TypeSpecific EquipmentStandardRationale
Eye and Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.OSHA 29 CFR 1910.133 or EN 166Prevents eye irritation from splashes of solutions or contact with airborne powder.[8]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Provides a barrier against skin contact and irritation.[8] Gloves should be inspected for integrity before each use.
Body Laboratory coat. A chemical-resistant apron is advisable for larger quantities.---Protects skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. An N95 or higher particulate respirator may be necessary if handling the solid powder outside of a fume hood.---Minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[8]

Step-by-Step Disposal Protocol

The core principle of chemical waste disposal is containment and segregation to prevent environmental release and dangerous reactions.[8] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent inadvertent and hazardous chemical reactions within a waste container.

  • Solid Waste:

    • Designate a specific, clearly labeled hazardous waste container for solid waste contaminated with this compound.

    • This includes unused or expired solid compounds, contaminated weigh boats, filter paper, and disposable PPE (gloves, etc.).

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with incompatible chemicals. Given its carboxylic acid and phenolic hydroxyl groups, avoid mixing with strong bases, strong oxidizing agents, and reactive metals. The quinoline ring system can also be reactive.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.

  • Acutely Contaminated Sharps and Glassware:

    • Disposable items such as needles, syringes, or broken glassware that are grossly contaminated must be placed in a designated sharps container for hazardous waste.

    • Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The rinsate from the initial rinse must be collected and disposed of as hazardous liquid waste.

Step 2: Proper Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel, including those who will handle the waste downstream.

  • All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".

  • The label must clearly identify the full chemical name: "this compound" and its CAS number "28027-16-9".

  • For solutions, list all constituents, including solvents, with their approximate percentages.

  • Include the date when waste was first added to the container.

Step 3: Safe Storage of Chemical Waste

Waste must be stored safely in the laboratory in a designated satellite accumulation area at or near the point of generation.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to prevent spills.

  • Do not overfill containers; leave at least 10% headspace for expansion of vapors.

  • Store in a well-ventilated area, away from sources of ignition and incompatible materials.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Once a waste container is full or has been in storage for a designated period (often 90 days for large quantity generators), submit a request for waste pickup according to your institution's procedures.

  • Do not transport hazardous waste yourself. Trained EHS personnel or contractors will handle the transportation and final disposal, which is typically incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_ppe Start: Don Appropriate PPE cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Goggles, Gloves, Lab Coat Waste Generate Waste Containing This compound PPE->Waste Solid Solid Waste->Solid Liquid Liquid Waste->Liquid Sharps Contaminated Sharps/ Glassware Waste->Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container (Check Compatibility) Liquid->LiquidContainer SharpsContainer Collect in Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Request Pickup by EHS or Licensed Contractor Storage->Pickup FinalDisposal Final Disposal via Incineration Pickup->FinalDisposal

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-tested protocols for the safe handling and disposal of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS No. 28027-16-9), a heterocyclic compound with potential biological activity. Adherence to these procedures is critical for mitigating risks and ensuring a secure laboratory environment.

Understanding the Hazard Profile

This compound is a solid substance that requires careful handling due to its potential health effects. According to available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: May cause adverse effects if ingested.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.[1]

  • Causes serious eye irritation: Poses a significant risk of eye damage upon contact.[1]

  • May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols are not merely recommended—they are essential for a safe laboratory operation.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance (Example)Rationale
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US)Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Gloves should be inspected for integrity before each use.EN 374Provides a critical barrier against skin contact. Given the skin irritation hazard, glove selection and integrity are paramount.[2]
Body Protection A laboratory coat with full-length sleeves, full-length pants, and closed-toe shoes are mandatory.N/APrevents accidental skin contact and contamination of personal clothing.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.NIOSH (US) or EN 14387 (EU)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Step-by-Step Operational Protocol

Preparation and Weighing
  • Work within a certified chemical fume hood: All handling of the solid compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Prepare your workspace: Before starting, ensure the fume hood is clean and uncluttered.[3] Position all necessary equipment, such as a weigh boat, spatula, and solvent, at least six inches from the front of the hood to maintain proper airflow.[4]

  • Don appropriate PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing the compound: Carefully weigh the desired amount of this compound onto a weigh boat. Use a spatula to handle the solid and avoid generating dust.

  • Dissolving the compound: If preparing a solution, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate working height to maintain containment.

Experimental Procedures
  • Maintain a safe distance: Whenever possible, maintain a safe distance from the reaction vessel.

  • Avoid direct contact: At no point should you have direct skin or eye contact with the substance.

  • Minimize movement: Rapid movements in and around the fume hood can disrupt airflow and compromise containment. Work deliberately and avoid sudden actions.[5]

Post-Experiment Decontamination
  • Clean all surfaces: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Use an appropriate solvent to wipe down the work area within the fume hood.

  • Wash glassware: All contaminated glassware should be decontaminated with a suitable solvent before being washed with soap and water.

  • Remove PPE correctly: Remove your PPE in the designated area to prevent the spread of any potential contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.

Spill Management and Disposal Plan

Accidents can happen, and a clear, actionable plan for spill management and waste disposal is a critical component of laboratory safety.

Spill Cleanup Protocol

In the event of a spill, follow these steps immediately:

  • Alert personnel: Notify everyone in the immediate vicinity of the spill.

  • Evacuate the area (if necessary): For large or uncontained spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Don appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain the spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]

  • Absorb the material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the residue: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent materials from spills, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not pour down the drain: Under no circumstances should any waste containing this compound be disposed of down the drain.[2]

  • Consult your EHS office: Your institution's Environmental Health and Safety office will have specific guidelines for the final disposal of chemical waste. Always follow their procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Protocol prep_start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) prep_start->check_sds gather_ppe Gather Required PPE check_sds->gather_ppe prep_fume_hood Prepare Chemical Fume Hood gather_ppe->prep_fume_hood don_ppe Don All PPE prep_fume_hood->don_ppe weigh_solid Weigh Solid Compound in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Solution (if applicable) weigh_solid->prepare_solution run_experiment Conduct Experiment in Fume Hood prepare_solution->run_experiment decontaminate Decontaminate Surfaces & Glassware run_experiment->decontaminate dispose_waste Dispose of Solid & Liquid Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE in Designated Area dispose_waste->remove_ppe cleanup_end End of Procedure remove_ppe->cleanup_end spill_detected Spill Detected alert_personnel Alert Personnel spill_detected->alert_personnel assess_spill Assess Spill Severity alert_personnel->assess_spill small_spill Small Spill: Follow Cleanup Protocol assess_spill->small_spill Manageable large_spill Large Spill: Evacuate & Call EHS assess_spill->large_spill Unmanageable small_spill->decontaminate

Caption: Workflow for safe handling of this compound.

References

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